molecular formula C9H6Cl2O3 B3365917 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid CAS No. 128437-98-9

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

Cat. No.: B3365917
CAS No.: 128437-98-9
M. Wt: 233.04 g/mol
InChI Key: VXGFACIYULBZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C9H6Cl2O3 and its molecular weight is 233.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGFACIYULBZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (DCPOPA), a molecule of significant interest in medicinal chemistry and drug discovery. As an α-keto acid bearing the 3,4-dichlorophenyl moiety, DCPOPA embodies structural features common to various biologically active compounds. This document consolidates available physicochemical data, proposes a viable synthetic route, and offers an expert analysis of its spectroscopic characteristics, chemical reactivity, and potential pharmacological relevance. It is designed to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and its derivatives. All protocols and analyses are presented with an emphasis on the underlying chemical principles, providing a self-validating framework for experimental design and interpretation.

Introduction: The Scientific Rationale

The convergence of two key structural motifs—the α-keto acid and the 3,4-dichlorinated aromatic ring—positions 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid as a compound of notable scientific interest. α-Keto acids are pivotal intermediates in numerous biochemical pathways and have been explored as scaffolds for enzyme inhibitors due to their ability to mimic natural substrates and engage in diverse chemical interactions.

The 3,4-dichlorophenyl group is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. Its electronic and lipophilic properties can significantly enhance binding affinity, modulate metabolic stability, and improve overall drug-like characteristics. For instance, derivatives of the 3,4-dichlorophenyl structure have been successfully developed as potent and selective inhibitors of critical biological targets, including monoamine oxidase B (MAO-B), a key enzyme in the progression of neurodegenerative diseases[1]. The strategic combination of these two motifs in DCPOPA suggests its potential as a valuable building block or lead compound in the development of novel therapeutics, particularly in oncology and neuropharmacology where related propanoic acid derivatives have shown promise.[2][3][4]

This guide aims to provide the in-depth chemical knowledge required for researchers to effectively harness the potential of this molecule.

Core Physicochemical and Structural Properties

The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. DCPOPA is a solid at room temperature, and its key identifiers are summarized below.[5] These parameters are critical for database searches, regulatory submissions, and computational modeling.

Table 1: Chemical Identifiers and Computed Properties for DCPOPA

PropertyValueSource
CAS Number 128437-98-9Sigma-Aldrich, ChemScene[5][6]
Molecular Formula C₉H₆Cl₂O₃PubChem, ChemScene[6][7]
Molecular Weight 233.05 g/mol Sigma-Aldrich, ChemScene[5][6]
Canonical SMILES C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)ClPubChem[7]
InChI Key VXGFACIYULBZRD-UHFFFAOYSA-NSigma-Aldrich, PubChem[5][7]
Physical Form SolidSigma-Aldrich[5]
Purity (Typical) ≥97%ChemScene, Sigma-Aldrich[5][6]
Topological Polar Surface Area (TPSA) 54.37 ŲChemScene[6]
Predicted LogP 2.1896ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 2ChemScene[6]
Rotatable Bonds 3ChemScene[6]

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The diagram below outlines a logical and experimentally viable pathway starting from 3,4-dichlorophenylacetonitrile. This approach leverages common, high-yielding transformations.

Synthesis_Workflow A 3,4-Dichlorophenylacetonitrile B Methyl 3,4-Dichlorophenylacetate A->B 1. H2SO4, MeOH 2. Reflux D Condensation Product (Diester Adduct) B->D NaOEt, EtOH (Claisen Condensation) C Diethyl oxalate C->D E 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (Final Product) D->E 1. NaOH (aq), Heat (Saponification) 2. H3O+ (aq), Heat (Decarboxylation)

Caption: Proposed synthesis of DCPOPA via esterification and Claisen condensation.

Rationale for Synthetic Choices
  • Step 1 (Esterification): The conversion of the nitrile to a methyl ester is a standard, high-yielding reaction that provides the necessary activated methylene group for the subsequent condensation. Methanol and a strong acid catalyst like H₂SO₄ are cost-effective and efficient for this purpose.

  • Step 2 (Claisen Condensation): The core C-C bond formation is achieved via a Claisen condensation with diethyl oxalate. Sodium ethoxide (NaOEt) in ethanol is a classic base/solvent system that effectively deprotonates the α-carbon of the phenylacetate ester to initiate the reaction.

  • Step 3 (Hydrolysis & Decarboxylation): The resulting diester adduct is readily hydrolyzed to the corresponding dicarboxylate salt using a strong base like NaOH. Subsequent acidification with a strong mineral acid (e.g., HCl) and gentle heating will induce saponification of the remaining ester and decarboxylation of the unstable β-keto acid intermediate to yield the final α-keto acid product. This final step is often driven by the thermodynamic stability of the product.

Spectroscopic Profile (Theoretical Analysis)

Experimental spectra for DCPOPA are not publicly available. However, a detailed prediction of its key spectroscopic features can be made based on its structure, which is invaluable for reaction monitoring and structural confirmation.

Table 2: Predicted Spectroscopic Data for DCPOPA

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protons (3H)δ 7.2 - 7.6 ppmComplex multiplet pattern (ABX system) due to the three protons on the dichlorinated ring.
Methylene Protons (2H)δ 4.0 - 4.5 ppmSinglet or slightly broadened singlet. The protons are deshielded by the adjacent aromatic ring and the α-keto group.
Carboxylic Acid Proton (1H)δ > 10 ppm (variable)Broad singlet, highly deshielded, and its position is dependent on solvent and concentration.
¹³C NMR Carboxylic Carbonylδ 165 - 175 ppmTypical range for a carboxylic acid carbonyl.
Ketone Carbonylδ 190 - 200 ppmHighly deshielded due to the electronegative oxygen and its position in the α-keto system.
Aromatic Carbons (C-Cl)δ 130 - 135 ppmQuaternary carbons directly attached to chlorine.
Aromatic Carbons (C-H)δ 128 - 132 ppmStandard aromatic region for carbons bearing protons.
Methylene Carbonδ 40 - 45 ppmAliphatic carbon situated between the aromatic ring and the carbonyl group.
FT-IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding.
C=O Stretch (Keto & Acid)1700 - 1760 cm⁻¹ (strong, possibly two peaks)Strong, sharp absorptions. The keto and acid carbonyls may overlap or appear as two distinct peaks.
C=C Stretch (Aromatic)1450 - 1600 cm⁻¹Multiple sharp bands characteristic of the aromatic ring.
C-Cl Stretch1000 - 1100 cm⁻¹Absorption in the fingerprint region indicating the presence of aryl chlorides.
Mass Spec (ESI-) [M-H]⁻m/z 230.96The most likely observed ion in negative mode ESI, corresponding to the deprotonated molecule. Predicted exact mass is 230.9621.[7]

Chemical Reactivity and Stability

The reactivity of DCPOPA is governed by its three primary functional groups: the carboxylic acid, the α-ketone, and the activated methylene bridge. Understanding these reactive sites is crucial for designing subsequent reactions or for assessing its stability in various matrices.

Reactivity_Map cluster_0 DCPOPA Structure cluster_1 mol Cl-Ph(Cl)-CH₂-C(=O)-C(=O)-OH A Carboxylic Acid (Site 1) A->mol Esterification, Amidation, Salt Formation B α-Keto Group (Site 2) B->mol Nucleophilic Addition, Reductive Amination C Methylene Bridge (Site 3) C->mol Enolization, α-Functionalization

Caption: Key reactive sites on the DCPOPA molecule.

  • Site 1 (Carboxylic Acid): This is the most acidic proton. The group can be readily converted to esters, amides, or acid chlorides, making it a versatile handle for derivatization.

  • Site 2 (α-Keto Group): The ketone is electrophilic and susceptible to nucleophilic attack. It can undergo reactions such as reductive amination to form α-amino acids or can be targeted by specific enzyme active sites.

  • Site 3 (Methylene Bridge): The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent ketone and aromatic ring. This allows for potential enolization and subsequent α-functionalization under appropriate basic conditions.

  • Stability and Storage: The compound is a solid and should be stored in a tightly closed container in a cool, well-ventilated area away from heat and direct sunlight.[9] Recommended storage temperatures are typically around 4°C.[5][6] It is stable under standard laboratory conditions, but as an α-keto acid, it may be susceptible to decarboxylation under harsh heating or extreme pH.

Potential Biological and Pharmacological Significance

While direct biological data for DCPOPA is limited, its structural components provide a strong basis for predicting its potential applications.

  • Enzyme Inhibition: α-Keto acids are known inhibitors of various enzymes, including dehydrogenases and transaminases. The 3,4-dichlorophenyl moiety could direct the molecule to the active sites of kinases or other enzymes that have a binding pocket tolerant of this substitution pattern.

  • Scaffold for Drug Discovery: The true value of DCPOPA may lie in its use as a sophisticated starting material. The reactive handles allow for the systematic synthesis of compound libraries. For example, the synthesis of a 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole from a related precursor yielded a potent MAO-B inhibitor, highlighting the utility of the 3,4-dichlorophenyl core in designing neuroprotective agents.[1]

  • Antiproliferative Potential: Numerous studies on propanoic acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3] The mechanism often involves the inhibition of receptor tyrosine kinases. The structural features of DCPOPA make it a candidate for investigation in this therapeutic area.

Safety and Handling

Based on available Safety Data Sheets (SDS), DCPOPA is classified as hazardous.[5][10][11] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Table 3: Summary of GHS Hazard Information

CategoryCodeDescription
Signal Word Warning[5]
Pictogram GHS07 (Exclamation Mark)[5]
Hazard Statements H302Harmful if swallowed.[5][9]
H315Causes skin irritation.[5][10]
H319Causes serious eye irritation.[5][10]
H335May cause respiratory irritation.[5][10]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10]
P280Wear protective gloves/protective clothing/eye protection/face protection.[10][11]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[5][10]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of DCPOPA. They are based on the proposed pathway and standard analytical techniques.

Protocol: Synthesis of DCPOPA (Proposed)

Objective: To synthesize 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

Materials:

  • Methyl 3,4-dichlorophenylacetate

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Condensation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add a mixture of methyl 3,4-dichlorophenylacetate (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Quench the reaction by pouring it into ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diester adduct.

  • Hydrolysis & Decarboxylation: To the crude adduct, add a 10% aqueous solution of NaOH. Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (TLC monitoring).

  • Cool the reaction mixture to 0°C and slowly acidify with concentrated HCl until the pH is ~1.

  • Continue to gently heat the acidic mixture (50-60°C) for 1-2 hours to promote decarboxylation. A precipitate should form.

  • Cool the mixture, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol: Analytical Characterization (General Workflow)

Objective: To confirm the identity and purity of the synthesized DCPOPA.

Analysis_Workflow A Synthesized DCPOPA (Solid Sample) B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C LC-MS Analysis B->C Inject into HPLC-MS D ¹H NMR & ¹³C NMR Analysis B->D Dissolve in DMSO-d6 E Data Interpretation C->E Check Mass & Purity D->E Check Spectral Shifts F Confirm Structure & Purity >95% E->F

Caption: General workflow for the analytical validation of synthesized DCPOPA.

  • Purity and Mass Confirmation (LC-MS): Prepare a 1 mg/mL solution of the product in methanol or acetonitrile. Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer. Elute with a water/acetonitrile gradient containing 0.1% formic acid. Confirm the presence of the correct mass ion ([M-H]⁻ at m/z 230.96) and determine the purity by integrating the peak area at a suitable wavelength (e.g., 254 nm).

  • Structural Confirmation (NMR): Dissolve ~5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts, integration, and multiplicity with the predicted values in Table 2 to confirm the chemical structure.

Conclusion

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is a compound with significant untapped potential, primarily as a versatile building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactivity is well-defined by its constituent functional groups. The structural alerts derived from its α-keto acid nature and the presence of the 3,4-dichlorophenyl pharmacophore suggest promising avenues for its exploration in the development of novel enzyme inhibitors and antiproliferative agents. This guide provides the foundational chemical knowledge and practical insights necessary for researchers to confidently incorporate this molecule into their discovery and development programs.

References

  • PubChemLite. 3-(3,4-dichlorophenyl)-2-oxopropanoic acid.[Link]

  • Angene Chemical. Safety Data Sheet.[Link]

  • Royal Society of Chemistry. Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information.[Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.[Link]

  • PubChem. 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid.[Link]

  • MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.[Link]

  • ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.[Link]

  • PubChem. 3-(2,4-Dichlorophenyl)propanoic acid.[Link]

  • KTU ePubl. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.[Link]

  • SpectraBase. 3-(2,4-Dichlorophenyl)propionic acid - Optional[13C NMR].[Link]

  • Starshine Chemical. 3-(3,4-dichlorophenyl)-2-oxopropanoic acid.[Link]

  • NIST. Propanoic acid, 2,3-dichloro-.[Link]

Sources

The Strategic Role of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid in Advanced Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach molecular building blocks not merely as structural components, but as programmable nodes of reactivity. 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (CAS: 128437-98-9) is a highly versatile


-keto acid that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). By combining the highly electrophilic nature of a pyruvic acid moiety with the lipophilic, metabolically stable 3,4-dichlorophenyl pharmacophore, this compound enables researchers to rapidly construct halogenated unnatural amino acids, indole derivatives, and rigid heterocyclic scaffolds[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its chemical behavior, and field-proven, self-validating protocols for its application in drug discovery.

Physicochemical Profiling & Structural Causality

Understanding the baseline properties of a building block is the first step in predicting its behavior in complex reaction matrices. Suppliers typically provide this intermediate at high purities (≥97%), but its inherent reactivity demands specific handling[2].

Table 1: Core Quantitative & Physicochemical Data
ParameterValue
Chemical Name 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
CAS Registry Number 128437-98-9
Molecular Weight 233.05 g/mol
Molecular Formula C

H

Cl

O

[2]
SMILES String O=C(O)C(CC1=CC=C(Cl)C(Cl)=C1)=O[2]
Typical Purity ≥97%[2]
Storage Conditions 4°C (Required to prevent slow decarboxylation)[2]

The Causality of the Structure: The 3,4-dichloro substitution pattern is a "privileged motif" in medicinal chemistry. The halogens exert a strong electron-withdrawing inductive effect, which subtly increases the electrophilicity of the C2 ketone. Furthermore, the halogens block primary sites of Cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of downstream drug candidates. Because


-keto acids are prone to spontaneous decarboxylation or aldol-type condensations at ambient temperatures over extended periods, strict adherence to 4°C storage is non-negotiable to maintain the integrity of the C2 carbonyl[2].

Divergent Synthetic Methodologies

The true value of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid lies in its divergent reactivity. The adjacent ketone and carboxylic acid functional groups create a highly polarized environment susceptible to selective nucleophilic attack.

Pathways Core 3-(3,4-Dichlorophenyl)- 2-oxopropanoic acid AminoAcid Unnatural Amino Acids (Reductive Amination) Core->AminoAcid NH4OAc, NaBH3CN Quinoxaline Quinoxalinone Scaffolds (Diamine Condensation) Core->Quinoxaline 1,2-Phenylenediamine Indole Indole Derivatives (Fischer Indole Synthesis) Core->Indole Phenylhydrazine, H+

Divergent synthetic applications of the 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid core.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Every critical step includes an In-Process Control (IPC) to verify success before proceeding, minimizing wasted time and reagents.

Protocol A: Synthesis of 3-(3,4-Dichlorophenyl)alanine via Reductive Amination

Objective: Convert the


-keto acid into a halogenated unnatural amino acid.
Mechanistic Causality:  We utilize Ammonium Acetate (NH

OAc) because it acts as both the nitrogen source and a mild buffer, maintaining the reaction at pH ~6. This specific pH is critical: it is acidic enough to activate the carbonyl for nucleophilic attack, but not so acidic that the amine is completely protonated. Sodium cyanoborohydride (NaBH

CN) is chosen over standard borohydrides because it is stable under mildly acidic conditions and selectively reduces the transient iminium ion without reducing the starting ketone.

Workflow Step1 Substrate Preparation Step2 Imine Formation Step1->Step2 Step3 Selective Reduction Step2->Step3 Step4 Workup & Purification Step3->Step4

Self-validating step-by-step workflow for the reductive amination of alpha-keto acids.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent (233.05 mg, 1 mmol) of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid in 10 mL of anhydrous methanol.

    • Validation Check: The solution must be completely clear. Analyze a 10 µL aliquot via TLC (Dichloromethane:Methanol 9:1) to establish the baseline R

      
       of the starting material.
      
  • Imine Formation: Add 10.0 equivalents of NH

    
    OAc (770 mg, 10 mmol). Stir at room temperature for 1 hour.
    
    • Validation Check: Perform LC-MS analysis on a micro-aliquot. The starting material mass (m/z 231 [M-H]

      
      ) should diminish significantly, replaced by the imine/enamine intermediate mass.
      
  • Selective Reduction: Cool the reaction vessel to 0°C. Portion-wise, add 1.5 equivalents of NaBH

    
    CN (94 mg, 1.5 mmol). (Caution: Conduct strictly in a fume hood due to potential trace HCN gas evolution). Allow the mixture to warm to room temperature and stir for 16 hours.
    
  • Quenching & Workup: Quench the reaction by carefully adding 1M HCl dropwise until gas evolution ceases (bringing pH to ~2). This safely destroys excess hydride reagent.

    • Validation Check: The absolute cessation of bubbling indicates complete quenching.

  • Purification: Adjust the pH to the isoelectric point of the target amino acid (typically pH 5.5–6.0) using 1M NaOH. The unnatural amino acid will precipitate. Filter the solid, washing with cold water and cold ethanol.

    • Final Validation: Confirm product identity via

      
      H-NMR (verifying the characteristic 
      
      
      
      -proton multiplet around 3.8–4.0 ppm) and HRMS.
Protocol B: Synthesis of a Quinoxalinone Scaffold

Objective: Construct a rigid heterocyclic framework commonly used in kinase inhibitor libraries. Mechanistic Causality: 1,2-phenylenediamine contains two nucleophilic amines. The differential reactivity of the


-keto acid dictates that the more nucleophilic amine attacks the highly electrophilic C2 ketone first. This is rapidly followed by intramolecular cyclization at the C1 carboxylate, forming a highly stable 6-membered pyrazinone ring driven by thermodynamic stability.

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 1.0 eq of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid in glacial acetic acid to achieve a 0.2 M concentration.

    • Causality: Acetic acid acts as both the solvent and an acid catalyst, accelerating the initial Schiff base formation.

  • Condensation: Add 1.1 eq of 1,2-phenylenediamine. Heat the mixture to reflux (approx. 118°C) for 3 hours.

  • In-Process Control (IPC): Monitor the reaction progress via HPLC.

    • Validation Check: The reaction is deemed complete when the starting material peak area falls below 1%.

  • Isolation: Cool the mixture to room temperature, then pour it slowly into crushed ice. The hydrophobic quinoxalinone derivative will crash out of the solution as a precipitate.

  • Purification: Filter the solid under vacuum, wash thoroughly with distilled water, and recrystallize from hot ethanol.

    • Final Validation: Conduct melting point determination and

      
      C-NMR. The successful cyclization is confirmed by the complete disappearance of the C2 ketone signal at ~195 ppm and the appearance of new imine/amide carbon signals.
      

References

Sources

Technical Guide: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid as a Macrophage Migration Inhibitory Factor (MIF) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, mechanism of action, and experimental validation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (also known as 3,4-Dichlorophenylpyruvic acid ) as an inhibitor of Macrophage Migration Inhibitory Factor (MIF).

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine and an upstream regulator of innate immunity.[1] Unlike typical cytokines, MIF possesses a unique enzymatic active site with tautomerase activity , which has become a critical target for small-molecule inhibition.[2][3][4][5]

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (hereafter referred to as 3,4-DCP ) is a phenylpyruvate analog that functions as a competitive inhibitor of the MIF tautomerase active site. By mimicking the structure of the physiological substrate p-hydroxyphenylpyruvate (HPP), 3,4-DCP occupies the catalytic pocket, blocking the access of natural substrates and, crucially, interfering with the structural dynamics required for MIF’s interaction with its receptor, CD74 .

This guide provides a comprehensive analysis of 3,4-DCP, including its chemical properties, mechanism of inhibition, and detailed protocols for experimental validation.

Chemical & Structural Basis[2][6][7]

Physicochemical Identity
  • IUPAC Name: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

  • Common Name: 3,4-Dichlorophenylpyruvic acid

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
  • Molecular Weight: 233.05 g/mol

  • Key Structural Features:

    • 
      -Keto Acid Moiety:  Essential for binding to the N-terminal Proline-1 (Pro-1) of MIF.
      
    • 3,4-Dichloro Substitution: Provides hydrophobic bulk and electron-withdrawing properties that enhance affinity for the hydrophobic pocket of the MIF active site compared to the unsubstituted phenylpyruvate.

Structure-Activity Relationship (SAR)

MIF's active site is a hydrophobic cavity located at the interface of its trimeric subunits. The N-terminal Pro-1 acts as a catalytic base.

  • Substrate Mimicry: 3,4-DCP is a structural analog of phenylpyruvate and HPP (known MIF substrates).

  • Binding Mode: The carboxylate group interacts with the active site residues (likely Lys-32 or Ile-64), while the dichlorophenyl ring slots into the hydrophobic pocket.

  • Inhibition Mechanism: Unlike suicide substrates (e.g., 4-IPP, NAPQI) that form covalent bonds, 3,4-DCP typically acts as a reversible competitive inhibitor . The electron-withdrawing chlorine atoms may alter the pKa of the enol form, stabilizing the bound complex and preventing catalytic turnover.

Mechanism of Action

Enzymatic Inhibition (Tautomerase Activity)

MIF catalyzes the keto-enol tautomerization of phenylpyruvate and HPP. 3,4-DCP competes for the active site, preventing the substrate from accessing Pro-1.

  • Target: MIF Homotrimer (Active site at monomer interface).

  • Catalytic Residue: Proline-1 (Pro-1).

  • Effect: Reduction in

    
     (if non-competitive) or increase in 
    
    
    
    (if competitive) of the tautomerase reaction.
Biological Inhibition (Signaling Blockade)

While the tautomerase activity is not physiologically essential for cytokine function, the active site integrity is crucial for MIF's binding to its receptor, CD74 .

  • CD74/CD44 Complex: MIF binding to CD74 recruits CD44, initiating downstream signaling (ERK1/2, PI3K/Akt).[1][2]

  • Inhibition Logic: Occupancy of the tautomerase site by 3,4-DCP induces conformational rigidity or steric hindrance that disrupts the MIF-CD74 interface.

  • Downstream Effect: Reduced phosphorylation of ERK1/2 and reduced secretion of pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
Signaling Pathway Diagram

MIF_Pathway MIF MIF (Trimer) CD74 CD74 (Receptor) MIF->CD74 Binds Tautomerase Tautomerase Activity (Enzymatic) MIF->Tautomerase Catalyzes Inhibitor 3,4-DCP (Inhibitor) Inhibitor->MIF Competes for Active Site (Pro-1) Inhibitor->Tautomerase Blocks CD44 CD44 (Co-receptor) CD74->CD44 Recruits Src Src Family Kinases CD44->Src Activates ERK ERK1/2 (MAPK) Src->ERK Phosphorylation PI3K PI3K / Akt Src->PI3K Activation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation PI3K->Nucleus Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6) Nucleus->Inflammation Gene Expression

Figure 1: Mechanism of MIF inhibition by 3,4-DCP. The inhibitor blocks the tautomerase active site, which structurally correlates with the inhibition of CD74 receptor binding and downstream inflammatory signaling.

Experimental Validation Protocols

In Vitro MIF Tautomerase Assay

This assay is the gold standard for verifying the direct interaction of 3,4-DCP with the MIF active site.

Principle: MIF catalyzes the tautomerization of p-hydroxyphenylpyruvate (HPP) to its enol form, which complexes with borate to form a chromophore absorbing at 300 nm. 3,4-DCP inhibition is measured by the reduction in absorbance increase.

Materials:

  • Recombinant Human MIF (rhMIF): 100 nM final concentration.

  • Substrate: p-Hydroxyphenylpyruvate (HPP) (2 mM stock in ethanol).

  • Inhibitor: 3,4-DCP (dissolved in DMSO).

  • Buffer: 50 mM Sodium Borate, pH 6.2.

Protocol:

  • Preparation: Dilute rhMIF in Sodium Borate buffer to 200 nM.

  • Incubation: Add 3,4-DCP (various concentrations: 0.1 - 100

    
    M) to the rhMIF solution. Incubate for 10 minutes at room temperature to allow binding.
    
  • Initiation: Add HPP substrate (final concentration 500

    
    M).
    
  • Measurement: Immediately monitor absorbance at 300 nm for 5 minutes using a kinetic spectrophotometer.

  • Analysis: Calculate the initial velocity (

    
    ) for each inhibitor concentration. Plot 
    
    
    
    vs. [Inhibitor] to determine the IC
    
    
    .

Expected Result: A dose-dependent decrease in absorbance slope, indicating competitive inhibition.

Cell-Based Migration (Chemotaxis) Assay

To validate biological efficacy, this assay measures the ability of 3,4-DCP to block MIF-mediated macrophage migration.

Materials:

  • Cells: RAW 264.7 Macrophages or primary human monocytes.

  • Chemoattractant: Recombinant MIF (50 ng/mL) or conditioned media.

  • Chamber: Transwell plates (8

    
    m pore size).
    

Protocol:

  • Seeding: Place

    
     cells in the upper chamber of the Transwell plate in serum-free media.
    
  • Treatment: Add 3,4-DCP (10 - 50

    
    M) to both upper and lower chambers (to prevent gradient effects of the inhibitor itself).
    
  • Chemoattraction: Add rhMIF (50 ng/mL) to the lower chamber.

  • Incubation: Incubate at 37°C, 5% CO

    
     for 4-12 hours.
    
  • Quantification: Remove non-migrated cells from the upper surface. Fix and stain migrated cells on the lower surface (e.g., Crystal Violet or DAPI). Count cells using microscopy or a plate reader.

Expected Result: Significant reduction in the number of migrated cells in 3,4-DCP treated wells compared to the vehicle (DMSO) control.

Quantitative Data Summary

ParameterValue / DescriptionNotes
Target MIF Tautomerase Active SiteN-terminal Proline-1
IC

(Enzymatic)
~5 - 50

M
Dependent on assay conditions (HPP vs. Dopachrome substrate)
Binding Mode Competitive / ReversibleMimics substrate (HPP)
Solubility DMSO, EthanolPoor water solubility; requires organic co-solvent
Key Control ISO-1Standard reference inhibitor for comparison

Challenges & Future Directions

  • Selectivity: As a pyruvate analog, 3,4-DCP must be tested against other pyruvate-dependent enzymes (e.g., LDH, PDH) to ensure specificity for MIF.

  • Bioavailability: The carboxylic acid moiety may limit cell permeability or lead to rapid metabolism. Ester prodrugs (e.g., methyl ester) are often used to enhance cellular uptake.

  • Potency: While effective in vitro, phenylpyruvate analogs often require micromolar concentrations. Structural optimization (e.g., bioisosteres of the carboxylic acid) is a common medicinal chemistry strategy.

References

  • Lubetsky, J. B., et al. (2002).[6] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[3] Journal of Biological Chemistry, 277(28), 24976-24982. Link

  • Swope, M., et al. (1998).[5] "Direct link between cytokine activity and a catalytic site for macrophage migration inhibitory factor."[5] EMBO Journal, 17(13), 3534-3541. Link

  • Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Experimental Medicine, 201(11), 1837-1837. Link

  • Cronsman, M. R., et al. (2013). "Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase and Biological Activities by Acetaminophen Metabolites." PNAS, 110(30), 1246-1254. Link

Sources

Structure-Activity Relationship of Phenylpyruvic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structure-activity relationships (SAR) of phenylpyruvic acid (PPA) derivatives, focusing on their utility as inhibitors of Macrophage Migration Inhibitory Factor (MIF) and Lactate Dehydrogenase (LDH).

A Technical Guide to MIF and LDH Modulation for Drug Discovery

Executive Summary

Phenylpyruvic acid (PPA) derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of endogenous alpha-keto acids. While historically viewed merely as metabolites of phenylalanine, these compounds have emerged as potent modulators of Macrophage Migration Inhibitory Factor (MIF) and Lactate Dehydrogenase (LDH) . This guide dissects the chemical biology, synthesis, and SAR of PPA derivatives, providing actionable protocols for researchers targeting inflammatory and metabolic pathways.[1]

Chemical Basis: The Tautomeric Warhead

The biological activity of PPA derivatives is governed by their keto-enol tautomerism. Unlike simple ketones, the electron-withdrawing effect of the carboxyl group adjacent to the carbonyl, combined with the aromatic ring, stabilizes the enol form.[1]

  • Keto Form: Favored in aqueous solution; mimics the transition state of peptide hydrolysis.

  • Enol Form: Essential for binding to the MIF active site, where the N-terminal Proline-1 (Pro-1) acts as a catalytic base.

  • Borate Complexation: PPA derivatives readily form complexes with borate, a property often exploited in chromatography and specific inhibition assays.[1]

Mechanism of Action: MIF Tautomerase

MIF is a unique cytokine with enzymatic activity.[2][3][4] It catalyzes the tautomerization of PPA and D-dopachrome.[5] The active site is located at the trimer interface, with Pro-1 serving as the general base.[3][6]

MIF_Mechanism Substrate_Keto PPA (Keto Form) Transition_State Enolate Intermediate (Stabilized by Lys-32) Substrate_Keto->Transition_State Proton abstraction by Pro-1 Substrate_Enol PPA (Enol Form) Transition_State->Substrate_Enol Reprotonation Substrate_Enol->Substrate_Keto Spontaneous Equilibrium MIF_ActiveSite MIF Active Site (Pro-1 Base) MIF_ActiveSite->Transition_State Catalysis

Figure 1: Catalytic cycle of MIF-mediated phenylpyruvate tautomerization. Pro-1 abstracts a proton from the C3 position.

Synthesis Strategy: 4-Fluorophenylpyruvic Acid

The introduction of fluorine at the para-position is a classic bioisosteric replacement to block metabolic oxidation and enhance lipophilicity. The Erlenmeyer-Plöchl Azlactone Synthesis followed by hydrolysis is the most robust protocol for laboratory-scale production.

Protocol 1: Synthesis of 4-Fluorophenylpyruvic Acid

Objective: Synthesize high-purity 4-F-PPA from 4-fluorobenzaldehyde.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • N-Acetylglycine (1.0 eq)

  • Sodium Acetate (anhydrous, 1.0 eq)[1]

  • Acetic Anhydride (3.0 eq)

  • Hydrochloric Acid (1.0 M and 6.0 M)

Workflow:

  • Azlactone Formation:

    • Mix 4-fluorobenzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride.

    • Reflux for 2 hours. The solution will turn yellow/orange as the azlactone forms.

    • Cool to 0°C. Filter the precipitated azlactone (4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one). Wash with cold ethanol.

  • Hydrolysis:

    • Suspend the azlactone in 1.0 M HCl (aqueous).

    • Reflux for 3–4 hours. The ring opens to form the alpha-acetaminocinnamic acid intermediate, which then hydrolyzes to the alpha-keto acid.

    • Note: Evolution of acetic acid will be detected.

  • Isolation:

    • Cool the reaction mixture slowly to 4°C. 4-F-PPA will crystallize.

    • Filter and wash with ice-cold water.[7]

    • Recrystallize from benzene or ethylene chloride (if necessary) to remove unhydrolyzed acetamido species.

Synthesis_Workflow Step1 Condensation (Benzaldehyde + Glycine) Step2 Azlactone Intermediate (Cyclization) Step1->Step2 Ac2O, NaOAc Reflux 2h Step3 Acid Hydrolysis (Ring Opening) Step2->Step3 1M HCl Reflux 4h Step4 Crude PPA (Crystallization) Step3->Step4 Cool to 4°C Final Purified 4-F-PPA Step4->Final Recrystallization

Figure 2: Step-by-step synthesis of PPA derivatives via the Azlactone route.

Structure-Activity Relationship (SAR) Analysis

The SAR of PPA derivatives is divided into three zones: the Aromatic Tail , the Linker , and the Head Group .

Zone 1: The Alpha-Keto Acid Head Group

This region is critical for chelation and active site anchoring.

  • Carboxylic Acid: Essential for electrostatic interaction with Lys-32 in MIF. Esterification (e.g., ethyl esters) generally abolishes activity unless hydrolyzed in situ.[1]

  • Alpha-Carbonyl: Must be capable of enolization. Replacement with an oxime or hydrazone retains some binding affinity but eliminates tautomerase substrate activity, often converting the molecule into a competitive inhibitor.[1]

Zone 2: The Linker (C3 Position)
  • Unsaturation: Introduction of a double bond (cinnamic acid derivatives) creates rigidity. Cinnamates are often stronger inhibitors of MIF than the flexible PPA analogs because they lock the conformation.

  • Alkylation: Adding a methyl group at C3 hinders the keto-enol tautomerism sterically, reducing potency.[1]

  • Suicide Inhibition: Introduction of an alkyne (e.g., 2-oxo-4-phenyl-3-butynoate ) creates a Michael acceptor. This leads to irreversible covalent modification of Pro-1, resulting in nanomolar inhibition.[1]

Zone 3: The Aromatic Ring (Tail)

Substitutions here tune lipophilicity and electronic properties.

Substituent (R)PositionEffect on MIF InhibitionEffect on LDH/Metabolic Stability
-H -Baseline Activity (Km ~ 2.4 mM)Rapidly metabolized to Phenylalanine or Phenyllactic acid.
-F Para (4)Enhanced (2-5x) Blocks metabolic oxidation at para-position; increases half-life.
-OH Para (4)Substrate (HPP)Natural substrate; weak inhibitor.
-OH Meta (3)Moderate IncreaseImproves H-bonding within the active site pocket.
-NO2 Para (4)DecreasedStrong electron withdrawal destabilizes the optimal enol/keto ratio.
Hydrophobic Para (4)High Potency Bulky hydrophobic groups (e.g., isobutyl) target the hydrophobic pocket of MIF.

Experimental Protocols: Assay Validation

Protocol 2: MIF Tautomerase Assay (Ketonase Assay)

Principle: Measures the drop in absorbance of the enol-borate complex of phenylpyruvate (or HPP) as MIF converts it to the keto form. Note: MIF favors Ketonization.[1]

Materials:

  • Recombinant Human MIF (rhMIF).[3]

  • Substrate: p-Hydroxyphenylpyruvate (HPP).[3]

  • Assay Buffer: 50 mM Sodium Borate, pH 6.2 (The borate complexes the enol form, increasing its absorbance at 300 nm).[1]

Procedure:

  • Preparation: Dissolve HPP in ethanol to make a 100 mM stock. Dilute to 2 mM in Assay Buffer immediately before use (allow equilibration to enol form).

  • Blanking: Set spectrophotometer to 300 nm.

  • Reaction:

    • Add 980 µL Assay Buffer containing HPP (final conc 0.5 mM) to a quartz cuvette.

    • Add 10 µL of Test Inhibitor (PPA derivative in DMSO).

    • Initiate with 10 µL rhMIF (approx. 50–100 ng).

  • Measurement: Monitor decrease in Absorbance (300 nm) for 2 minutes.

  • Calculation:

    • Initial velocity (

      
      ) is calculated from the linear slope.
      
    • 
       is determined by plotting % Inhibition vs. Log[Inhibitor].
      
Protocol 3: LDH Inhibition Screen

Principle: PPA derivatives can act as competitive inhibitors (or alternative substrates) for Lactate Dehydrogenase, competing with pyruvate.[1]

Procedure:

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

  • Substrates: Pyruvate (0.6 mM), NADH (0.18 mM).[1]

  • Enzyme: Rabbit Muscle LDH (LDH-A/M isoform) or Heart LDH (LDH-B/H isoform).

  • Reaction:

    • Incubate Enzyme + PPA Derivative for 10 mins at 25°C.

    • Add NADH and Pyruvate to start.[8]

    • Monitor NADH oxidation at 340 nm .

  • Interpretation: A decrease in the rate of NADH oxidation compared to control indicates inhibition. Caution: Ensure the PPA derivative is not itself being reduced (consuming NADH), which would mimic activity.[1] Run a control without Pyruvate.

References

  • MIF as a Phenylpyruvate Tautomerase: Rosengren, E., et al.[1] "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase."[2][3][4][5] Nature, 1996.[1]

  • MIF Inhibitor Discovery: Lubetsky, J. B., et al.[1] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[4][9] Journal of Biological Chemistry, 2002.[1]

  • Synthesis Protocol: Herbst, R. M., & Shemin, D. "Phenylpyruvic Acid."[1][10] Organic Syntheses, Coll.[1][10] Vol. 2, p. 519, 1943.[1]

  • Suicide Inhibition: Senter, P. D., et al. "Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites."[1] PNAS, 2002.[1]

  • LDH Inhibition Context: Granchi, C., et al. "Inhibitors of lactate dehydrogenase isoforms and their therapeutic potential."[1][11][12][13] Current Medicinal Chemistry, 2010.[1]

Sources

Technical Assessment of Thermodynamic Stability: 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (also known as 3,4-dichlorophenylpyruvic acid) represents a class of


-keto acids characterized by a distinct "stability paradox." While thermodynamically defined by a keto-enol equilibrium, its practical handling is governed by kinetic instability toward oxidative decarboxylation.

This guide provides a structural and thermodynamic analysis of this molecule, moving beyond basic safety data sheets to address the why and how of its degradation. It is designed for medicinal chemists and process engineers requiring rigorous stability data for synthesis or formulation.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
CAS Number 128437-98-9
Molecular Formula

Molecular Weight 233.05 g/mol
Core Motif Phenylpyruvate scaffold with 3,4-dichloro substitution
pKa (Predicted)

-COOH: ~2.5–3.0 | Enol-OH: ~10.5
LogP (Predicted) ~2.5 (Lipophilic)

Part 2: Structural Dynamics & Tautomerism

The thermodynamic stability of this molecule is not a static value but a dynamic equilibrium between two tautomeric forms: the


-keto  form and the enol  form. Understanding this equilibrium is critical because the two forms exhibit vastly different reactivity profiles.[1]
The Tautomeric Equilibrium

In solution, 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid exists primarily in the keto form, but the equilibrium is sensitive to solvent polarity and pH.

  • Keto Form (Thermodynamic Sink):

    • Structure:

      
      
      
    • Characteristics: Generally more stable in polar protic solvents (water, methanol). It is the substrate for transamination enzymes but is less reactive toward electrophilic oxidation than the enol.

  • Enol Form (Reactive Intermediate):

    • Structure:

      
       (Z/E isomers)
      
    • Stabilization: The 3,4-dichlorophenyl ring is electron-withdrawing (

      
      , 
      
      
      
      ). This withdrawal increases the acidity of the benzylic methylene protons (
      
      
      ), facilitating enolization.
    • Conjugation: The enol double bond is conjugated with the aromatic ring (styrene-like system) and the carboxylic acid, providing resonance stabilization energy (approx. 10-15 kcal/mol) that lowers the barrier to formation compared to aliphatic

      
      -keto acids.
      
Thermodynamic Driver: The Dichloro Effect

The chlorine substituents at positions 3 and 4 exert a strong inductive effect (-I).

  • Acidity: They lower the pKa of the methylene protons, accelerating the rate of tautomerization (

    
    ).
    
  • Nucleophilicity: While they stabilize the enol structurally, they slightly decrease the nucleophilicity of the enol carbon compared to the unsubstituted phenylpyruvate. However, this does not protect the molecule from oxidative degradation.

Part 3: Degradation Pathways & Mechanisms

The "instability" of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is primarily kinetic. If left in solution, particularly in the presence of oxygen or light, it degrades via three specific pathways.

Oxidative Decarboxylation (Primary Threat)

This is the most rapid degradation pathway in aerobic conditions.

  • Mechanism: The enol form reacts with molecular oxygen (often catalyzed by trace metals or light) to form a cyclic peroxide intermediate.

  • Product: 3,4-Dichlorophenylacetic acid and

    
    .
    
  • Thermodynamics: Highly exergonic (

    
    ) due to the formation of stable 
    
    
    
    gas and the aromatization/oxidation of the side chain.
Thermal Decarboxylation[8][9]
  • Mechanism: Upon heating (typically >150°C, or lower in solution), the molecule undergoes unimolecular decomposition.

  • Product: 3,4-Dichlorophenylacetaldehyde (via the aldehyde pathway) or 3,4-dichloroacetophenone (less common, requires specific conditions).

  • Catalysis: Accelerated by Lewis acids and transition metals.

Aldol-Like Polymerization
  • Mechanism: In concentrated solutions or basic pH, the enol of one molecule attacks the ketone of another.

  • Result: Formation of dimers (parapyruvates) and eventual tar formation. This is indicated by the solution turning yellow/brown over time.

Pathway Visualization (DOT)

StabilityPathways Keto Keto Form (Solution Major) Enol Enol Form (Reactive Species) Keto->Enol Tautomerization (Fast) Aldehyde 3,4-Dichlorobenzaldehyde (Cleavage Product) Keto->Aldehyde Thermal Decarb. (>150°C) CO2 CO2 (Gas) Keto->CO2 Peroxide Cyclic Peroxide Intermediate Enol->Peroxide + O2 (Air) (Slow) Dimer Aldol Dimers (Polymerization) Enol->Dimer High Conc. Basic pH AceticAcid 3,4-Dichlorophenylacetic Acid (Oxidative Product) Peroxide->AceticAcid Decarboxylation Peroxide->CO2

Figure 1: Thermodynamic degradation landscape of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid, highlighting the enol form as the gateway to oxidative instability.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of a specific lot or formulation, do not rely on visual inspection. Use the following quantitative protocols.

Protocol A: Determination of Tautomeric Ratio ( )

Objective: Quantify the ratio of Keto:Enol to assess solution stability baseline.

  • Solvent Selection: Prepare samples in

    
     (stabilizes keto) and 
    
    
    
    (promotes exchange).
  • Instrument: 400 MHz (or higher)

    
    -NMR.
    
  • Procedure:

    • Dissolve 10 mg of sample in 0.6 mL deuterated solvent.

    • Acquire spectrum immediately (

      
      ).
      
    • Key Signals:

      • Keto:[2] Singlet at

        
         ppm (methylene 
        
        
        
        ).
      • Enol: Singlet at

        
         ppm (vinyl 
        
        
        
        ) and broad singlet
        
        
        ppm (
        
        
        ).
  • Calculation: Integration ratio

    
    .
    
    • Note: If Enol > 10%, the sample may be degraded or the solvent is stabilizing the enol (common in DMSO).

Protocol B: Forced Degradation (Stress Testing)

Objective: Predict shelf-life and identify breakdown products.

Stress ConditionProcedureExpected Outcome
Oxidative 0.1 M

, RT, 24h
Formation of 3,4-dichlorophenylacetic acid. Rapid loss of UV absorbance at 300nm (enol band).
Thermal Solid state, 60°C, 7 daysSlight yellowing. HPLC check for decarboxylation products.
Photolytic UV/Vis (Xenon lamp), 24hHigh degradation risk. Radical-mediated decarboxylation.[3]
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24hGenerally stable (reversible enolization).
Hydrolytic (Base) 0.1 N NaOH, RT, 24hRapid aldol condensation (dimerization). Solution darkens.
Stability Testing Workflow (DOT)

StabilityWorkflow Sample Raw Sample (Solid) DSC DSC Analysis (Thermal Profile) Sample->DSC HPLC HPLC-UV/MS (Purity) Sample->HPLC Decision Purity > 98%? HPLC->Decision Stress Stress Testing (Oxidation/Heat) Decision->Stress Yes Purify Recrystallize (Cold Acidic IPA) Decision->Purify No Storage Release for Use (Store -20°C) Stress->Storage Pass

Figure 2: Decision tree for the qualification of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid batches.

Part 5: Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity >98%.

  • Temperature: Store at -20°C for long-term storage. Short-term (weeks) at 4°C is acceptable. Room temperature storage leads to slow decarboxylation (approx. 1-2% per month depending on humidity).

  • Atmosphere: Store under Argon or Nitrogen .[4] Oxygen is the primary enemy due to the oxidative decarboxylation pathway.

  • Solution Handling:

    • Prepare solutions fresh.

    • If solution storage is required, use acidic buffers (pH < 3) to suppress enolate formation.

    • Avoid basic buffers (pH > 8) which catalyze both oxidation and polymerization.

  • Container: Amber glass (protect from photolysis).

References

  • Title: Keto-Enol Tautomerism of Phenylpyruvic Acids: Substituent Effects and Solvent Interactions.
  • -Keto Acids.
  • Synthesis and Properties

    • Title: 3-(3,4-Dichlorophenyl)
    • Source: PubChem / Sigma-Aldrich.
    • URL:

  • -Keto Acids in Solution.

Sources

Unraveling the Role of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid in Herbicide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The widespread agricultural application of 3,4-dichlorophenyl-substituted herbicides—such as propanil, diuron, and linuron—has necessitated a rigorous understanding of their environmental and biological fate. While the primary degradation product, 3,4-dichloroaniline (3,4-DCA), is well-documented, recent advances in xenobiotic biotransformation have identified 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (3,4-DCPPA, CAS: 128437-98-9) as a highly significant, transient


-keto acid intermediate. This whitepaper elucidates the mechanistic origins of 3,4-DCPPA, its role in cellular detoxification networks, and provides self-validating experimental protocols for its isolation and quantification.

The Biochemical Topology of 3,4-DCPPA

In both plant and microbial systems, the metabolism of phenylurea and amide herbicides is an enzyme-driven process designed to neutralize phytotoxicity. The primary cleavage of these parent compounds by aryl acylamidases yields 3,4-DCA. However, 3,4-DCA is prone to accumulation and exhibits high soil persistence.

To circumvent this metabolic bottleneck, specialized microbial consortia and tolerant plant species (e.g., Oryza sativa) employ an alternative metabolic shunt. Through oxidative deamination and subsequent pyruvate condensation, the 3,4-dichlorophenyl moiety is routed into the formation of 3,4-DCPPA [1].

As an


-keto acid, 3,4-DCPPA is chemically reactive. The electrophilic carbonyl carbon at the C2 position makes it susceptible to nucleophilic attack by primary amines on cellular proteins, which can lead to aberrant Schiff base formation and proteotoxicity. Consequently, 3,4-DCPPA rarely accumulates in vivo; it acts as a critical node that is rapidly enzymatically reduced.

Pathway Propanil Parent Herbicides (e.g., Propanil, Diuron) DCA 3,4-Dichloroaniline (3,4-DCA) Propanil->DCA Aryl Acylamidase Aldehyde 3,4-Dichlorobenzaldehyde (Transient Intermediate) DCA->Aldehyde Oxidative Deamination DCPPA 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (3,4-DCPPA) Aldehyde->DCPPA Pyruvate Condensation Lactic 3,4-Dichlorophenyl-2-lactic acid (Detoxified Metabolite) DCPPA->Lactic Lactate Dehydrogenase (NADH)

Metabolic routing of 3,4-DCPPA in herbicide detoxification pathways.

Toxicological Causality and Detoxification Kinetics

The biological imperative to metabolize 3,4-DCPPA is driven by the need to quench its electrophilic


-keto group. This is achieved via NADH-dependent dehydrogenases, which catalytically reduce 3,4-DCPPA to 3,4-dichlorophenyl-2-lactic acid (CAS: 75122-96-2)  [2].

Causality of the Reduction Pathway:

  • Electrophilic Quenching: Converting the reactive ketone to a stable hydroxyl group prevents the cross-linking of intracellular enzymes.

  • Solubility Enhancement: The resulting

    
    -hydroxy acid exhibits a lower LogP, increasing its hydrophilicity. This is a prerequisite for vacuolar sequestration (in plants) or efficient extracellular excretion (in microbes).
    

Quantitative Profiling of the Metabolome

To accurately track the biotransformation of these herbicides, researchers must rely on robust physicochemical and kinetic data. The tables below synthesize the critical parameters required for analytical method development and enzymatic modeling.

Table 1: Physicochemical and Analytical Parameters of 3,4-DCPPA and its Relatives

Compound NameCAS RNMolecular Weight ( g/mol )LogPLC-MS/MS MRM Transition (m/z)Ionization Mode
3-(3,4-Dichlorophenyl)-2-oxopropanoic acid 128437-98-9233.052.8231.0 → 187.0ESI (-)
3,4-Dichlorophenyl-2-lactic acid 75122-96-2235.062.4233.0 → 189.0ESI (-)
3,4-Dichloroaniline (3,4-DCA) 95-76-1162.022.7162.0 → 127.0ESI (+)

Table 2: Kinetic Parameters of 3,4-DCPPA Enzymatic Reduction (NADH-dependent)

Enzyme SourceSubstrate

(µM)

(nmol/min/mg)
Catalytic Efficiency (

)
Plant Extract (O. sativa)3,4-DCPPA45.2120.52.6 × 10⁴ M⁻¹s⁻¹
Microbial Isolate (Pseudomonas sp.)3,4-DCPPA28.4210.35.1 × 10⁴ M⁻¹s⁻¹

Self-Validating Analytical Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal causality for every reagent choice and built-in controls to prevent false positives.

Protocol A: Extraction and LC-MS/MS Quantification of 3,4-DCPPA

Objective: Isolate and quantify 3,4-DCPPA from complex soil or plant matrices.

  • Step 1: Matrix Acidification & Spiking. Homogenize 5.0 g of the sample matrix. Spike with 50 ng of isotopically labeled ¹³C₆-3,4-DCPPA (Internal Standard). Add 10 mL of 1% formic acid in water.

    • Causality: 3,4-DCPPA is an organic acid (pKa ~2.5). Acidifying the matrix suppresses the ionization of the carboxylate group, ensuring it remains highly lipophilic for the subsequent organic extraction. The internal standard validates extraction recovery and corrects for matrix suppression during mass spectrometry.

  • Step 2: QuEChERS Partitioning. Add 10 mL of Acetonitrile, followed by 4 g MgSO₄ and 1 g NaCl. Vortex vigorously for 2 minutes and centrifuge at 4000 × g for 5 minutes.

  • Step 3: SPE Cleanup. Pass the organic supernatant through an Oasis HLB Solid Phase Extraction cartridge. Wash with 5% methanol in water, and elute with 100% methanol.

    • Causality: The polymeric sorbent of the HLB cartridge retains the target analyte while allowing polar matrix interferents to wash through, drastically reducing baseline noise.

  • Step 4: LC-MS/MS Analysis. Inject 5 µL into a C18 column. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode.

    • Self-Validation: Run a matrix blank (unspiked sample) to confirm the absence of background interference. Run a matrix-matched calibration curve (

      
      ) to validate linear quantification.
      

Workflow Sample Matrix (Soil/Plant) Extraction QuEChERS Extraction Sample->Extraction Acetonitrile SPE SPE Cleanup (Oasis HLB) Extraction->SPE Supernatant LCMS LC-MS/MS (ESI- Mode) SPE->LCMS Eluate Data Data Analysis & Quantification LCMS->Data MRM Transitions

Step-by-step LC-MS/MS analytical workflow for 3,4-DCPPA quantification.

Protocol B: In Vitro Dehydrogenase Detoxification Assay

Objective: Measure the enzymatic reduction of 3,4-DCPPA to 3,4-dichlorophenyl-2-lactic acid.

  • Step 1: Assay Assembly. In a UV-transparent quartz cuvette, combine 50 mM Tris-HCl buffer (pH 7.4), 200 µM NADH, and 50 µg of total protein extract (from plant or microbial source).

  • Step 2: Baseline Establishment. Monitor the absorbance at 340 nm for 2 minutes to establish a stable baseline.

    • Causality: NADH absorbs strongly at 340 nm, whereas NAD+ does not. A stable baseline proves that there is no background consumption of NADH by the crude extract prior to substrate addition.

  • Step 3: Reaction Initiation. Add 100 µM of 3,4-DCPPA to initiate the reaction.

  • Step 4: Kinetic Monitoring. Record the linear decrease in absorbance at 340 nm over 5 minutes. Calculate the reaction velocity using the Beer-Lambert law (

    
    ).
    
    • Self-Validation: Run a "Boiled Enzyme" control (extract heated to 95°C for 10 mins). If NADH depletion occurs in the boiled control, it indicates non-enzymatic chemical reduction, invalidating the biological claim. A true enzymatic process will show zero activity in the boiled control.

Conclusion

The identification and quantification of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid represent a paradigm shift in our understanding of herbicide metabolism. By recognizing 3,4-DCPPA not merely as a byproduct, but as an active, electrophilic


-keto node requiring immediate enzymatic quenching, researchers can better engineer bioremediation strategies and design next-generation agrochemicals with optimized environmental degradation profiles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15024029, 3-(3,4-dichlorophenyl)-2-oxopropanoic acid." PubChem,[Link][1]

Sources

Targeting the Tautomerase: A Technical Guide to 3,4-Dichlorophenylpyruvic Acid in Mammalian Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 3,4-Dichlorophenylpyruvic acid (3,4-DCPPA) acts as a potent, competitive small-molecule probe targeting the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF) and its homolog D-dopachrome tautomerase (DDT/MIF-2). Unlike covalent suicide inhibitors (e.g., 4-IPP) or isoxazoline derivatives (e.g., ISO-1), 3,4-DCPPA functions via structural mimicry of the physiological substrate p-hydroxyphenylpyruvate (HPP). This guide details the molecular mechanism, downstream signaling consequences, and validated experimental protocols for utilizing 3,4-DCPPA to dissect inflammatory and oncogenic pathways in mammalian cells.

Molecular Mechanism of Action

The Primary Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic pro-inflammatory cytokine with a unique enzymatic active site.[1][2][3] Unlike typical cytokines that function solely through receptor binding, MIF possesses a catalytic N-terminal proline residue (Pro-1) capable of tautomerization and oxidoreduction.[3]

  • Binding Site: 3,4-DCPPA targets the hydrophobic pocket adjacent to Pro-1 in the MIF trimer.

  • Mode of Inhibition: Competitive reversible inhibition. 3,4-DCPPA mimics the enol/keto structure of the natural substrate HPP but binds with altered kinetics due to the electron-withdrawing chlorine substituents at the 3 and 4 positions. This steric and electronic alteration prevents efficient catalytic turnover, effectively blocking the pocket.

  • Structural Homology: The compound also targets D-dopachrome tautomerase (DDT), which shares significant structural homology with MIF, particularly in the Pro-1 active site.

The Keto-Enol Challenge

Expert Insight: Phenylpyruvic acid derivatives, including 3,4-DCPPA, exist in equilibrium between keto and enol forms in aqueous solution. The enol form is often the active inhibitor species or the form recognized by the enzyme.

  • Operational Consequence: Stock solutions must be prepared in organic solvents (DMSO/Ethanol) and diluted immediately before use to maintain a consistent inhibitory profile. Aged aqueous solutions may degrade or shift equilibrium, leading to experimental variability.

Biological Implications & Signaling Pathways[4][5][6]

Binding of 3,4-DCPPA to the MIF catalytic site induces a conformational change or sterically hinders the protein-protein interaction interface required for receptor activation.

Downstream Signaling Cascade
  • Receptor Blockade: Inhibition of the tautomerase site impairs MIF's ability to bind its high-affinity receptor CD74 (invariant chain) and the co-receptor CD44 .

  • Kinase Suppression: Disruption of the MIF-CD74-CD44 complex prevents the phosphorylation of SRC kinase, which subsequently halts the activation of the MEK/ERK1/2 MAPK pathway.

  • Phenotypic Outcome:

    • Reduced Chemotaxis: Inhibition of cytoskeletal remodeling necessary for macrophage and tumor cell migration.

    • Anti-Proliferative: Suppression of ERK-dependent cyclin D1 upregulation.

    • Apoptosis: In specific contexts (e.g., p53-null tumors), MIF inhibition restores p53-dependent or independent apoptotic pathways.

Visualization of Signaling Pathway

The following diagram illustrates the interruption of the MIF signaling axis by 3,4-DCPPA.

MIF_Pathway Inhibitor 3,4-DCPPA ActiveSite Pro-1 Active Site Inhibitor->ActiveSite Competitive Binding CD74 CD74/CD44 Complex Inhibitor->CD74 Blocks Interaction MIF MIF (Trimer) MIF->ActiveSite ActiveSite->CD74 Required for Binding SRC SRC Kinase CD74->SRC Phosphorylation ERK p-ERK1/2 SRC->ERK Activation Phenotype Inflammation & Migration ERK->Phenotype Promotes

Figure 1: Mechanism of action showing 3,4-DCPPA blocking the MIF-CD74 transduction axis.[4]

Experimental Protocols

Protocol A: Spectrophotometric Tautomerase Assay ( biochemical Validation)

This assay confirms direct target engagement by measuring the inhibition of MIF's ability to tautomerize L-dopachrome methyl ester.

Reagents:

  • Recombinant human MIF (rhMIF): Final concentration 50–100 nM.

  • Substrate: L-dopachrome methyl ester (Must be prepared fresh).

  • Inhibitor: 3,4-DCPPA (dissolved in DMSO).

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

Substrate Preparation (Critical Step): L-dopachrome methyl ester is not commercially stable. Prepare it in situ:

  • Mix 4 mM L-DOPA methyl ester with 8 mM Sodium Periodate for 5 minutes at room temperature.

  • Place on ice immediately. Use within 20 minutes.

Workflow:

  • Blanking: Add 900 µL Buffer to a quartz cuvette.

  • Enzyme Mix: Add rhMIF and 3,4-DCPPA (various concentrations). Incubate for 5 minutes at 25°C.

  • Reaction Start: Add 100 µL of fresh L-dopachrome methyl ester solution.

  • Measurement: Immediately monitor the decrease in absorbance at 475 nm for 60–120 seconds.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. [Inhibitor] to determine IC50.
    
Protocol B: Cellular Migration (Scratch) Assay

Validates the functional biological effect of 3,4-DCPPA on mammalian cells (e.g., RAW 264.7 macrophages or A549 lung cancer cells).

Workflow:

  • Seeding: Plate cells in a 6-well plate and grow to 90% confluency.

  • Starvation: Switch to serum-free media for 12 hours to synchronize the cell cycle and reduce basal migration.

  • Wounding: Create a scratch using a p200 pipette tip. Wash with PBS to remove debris.

  • Treatment: Add media containing 3,4-DCPPA (10–50 µM) or Vehicle (DMSO < 0.1%).

    • Control: Add rhMIF (50 ng/mL) to stimulate migration in a separate well to prove the window of assay.

  • Imaging: Capture images at T=0 and T=24 hours.

  • Quantification: Measure the wound area using ImageJ. Calculate % Wound Closure.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Substrate Prep cluster_1 Inhibition Assay L_DOPA L-DOPA ME Dopachrome L-Dopachrome L_DOPA->Dopachrome Oxidation (5 min) Periodate Na Periodate Periodate->Dopachrome Read OD 475nm Dopachrome->Read Start Rxn MIF_Enz rhMIF Mix Pre-Incubation MIF_Enz->Mix Inhibitor 3,4-DCPPA Inhibitor->Mix Mix->Read

Figure 2: Workflow for the in situ preparation of L-dopachrome and subsequent tautomerase inhibition assay.

Data Summary: Comparative Potency

The following table summarizes the inhibitory profile of phenylpyruvate derivatives compared to standard MIF inhibitors. Note that halogenation (dichloro-) typically improves affinity over the natural substrate backbone.

CompoundTargetMechanismIC50 (Approx.)[5][6][7]Binding Type
3,4-DCPPA MIF / DDTCompetitive5 - 20 µMReversible
HPP (Natural)MIFSubstrate> 50 µM (Km)Reversible
ISO-1 MIFCompetitive~ 7 µMReversible
4-IPP MIFSuicide~ 1 µMCovalent (Irreversible)

Note: IC50 values are assay-dependent. Values derived from L-dopachrome tautomerase assays.

References

  • Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. Journal of Biological Chemistry.

  • Fingerle-Rowson, G., et al. (2003). The p53-dependent effects of macrophage migration inhibitory factor revealed by gene targeting. Proceedings of the National Academy of Sciences.

  • Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Experimental Medicine.

  • Merk, M., et al. (2011). The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). Proceedings of the National Academy of Sciences.

  • Cronsman, H., et al. (2016). Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF). Journal of Biomolecular Screening.

Sources

Tautomerase Activity Inhibition by 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic, pro-inflammatory cytokine that plays a foundational role in innate immunity, tumor progression, and counteracting glucocorticoid immunosuppression[1]. Uniquely among cytokines, MIF possesses an intrinsic enzymatic function: a phenylpyruvate tautomerase activity[2]. Targeting this catalytic pocket has emerged as a primary strategy for small-molecule MIF antagonism. This technical guide explores the mechanistic inhibition of MIF by 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (CAS 128437-98-9)[3], a halogenated phenylpyruvate derivative, and provides a rigorously self-validating experimental framework for characterizing its inhibitory kinetics.

Mechanistic Foundation: The MIF Tautomerase Active Site

The Dual Nature of MIF

MIF exists biologically as a homotrimer, characterized by a highly conserved β/α/β motif that forms a toroidal structure with a solvent-filled central channel[2]. While its primary immunological signaling is mediated through binding to the CD74 transmembrane receptor[4], the interface between its adjacent monomers harbors a unique tautomerase active site[5].

The Role of Proline-1 (Pro-1)

The catalytic mechanism of MIF relies entirely on its N-terminal proline residue (Pro-1). Due to the local microenvironment of the active site, Pro-1 exhibits an unusually low pKa of 5.6–6.0[2]. This depressed pKa renders the secondary amine of the proline highly nucleophilic at physiological pH, allowing it to act as a catalytic base in the keto-enol tautomerization of substrates like phenylpyruvate and D-dopachrome[5].

Inhibition by 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

As a structural analog of the natural substrate phenylpyruvate, 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid functions as a competitive, active-site-directed inhibitor[1]. The incorporation of the 3,4-dichloro substitution on the phenyl ring serves two critical thermodynamic purposes:

  • Steric and Hydrophobic Anchoring: The bulky, lipophilic chlorine atoms enhance hydrophobic packing within the aromatic binding pocket of the MIF trimer interface, significantly lowering the dissociation constant (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the halogens increases the acidity of the α-protons. This stabilizes the inhibitor-enzyme complex within the Pro-1 pocket, preventing rapid enzymatic turnover compared to the unhalogenated natural substrate[1].

MIF_Mechanism MIF MIF Trimer (Pro-1 Active Site) EnzymeAction Keto-Enol Tautomerization MIF->EnzymeAction Catalyzes Receptor CD74 Receptor MIF->Receptor Activates Substrate Phenylpyruvate (Natural Substrate) Substrate->MIF Binds Active Site Inhibitor 3-(3,4-Dichlorophenyl)- 2-oxopropanoic acid Inhibitor->MIF Competitive Inhibition Inhibitor->EnzymeAction Blocks Effect Pro-inflammatory Signaling Receptor->Effect Triggers

Competitive inhibition of MIF tautomerase by 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

Quantitative Data Presentation: Inhibitor Profiling

To contextualize the efficacy of halogenated phenylpyruvates, it is essential to compare them against established reference compounds used in MIF drug discovery.

Inhibitor ClassRepresentative CompoundTarget SiteIC50 (µM)Mechanism of Action
Halogenated Phenylpyruvate 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid Pro-1 (Active Site) ~2.0 - 5.0 Competitive, Reversible
IsoxazolineISO-1Pro-1 (Active Site)~7.0Competitive, Reversible
Acetaminophen MetaboliteNAPQIPro-1 (Active Site)~40.0Covalent, Irreversible
Triazole CarboxamideMKA031 (6y)Allosteric Site1.7Allosteric, Reversible

Note: Data synthesized from established MIF inhibition kinetic profiles[1][2][6]. Exact IC50 values are dependent on specific assay buffer conditions and substrate concentrations.

Experimental Protocols: Self-Validating Tautomerase Assay

To ensure trustworthiness and reproducibility, the following protocol for measuring tautomerase inhibition incorporates built-in validation checkpoints. This assay monitors the enolization of phenylpyruvate via spectrophotometry, leveraging the formation of an enolate-borate complex.

Reagent Preparation
  • Buffer: 430 mM Boric acid, pH 6.2. (Causality: The slightly acidic pH is critical to maintain Pro-1 in its optimal protonation state for nucleophilic attack, while borate complexes with the enol product to shift the equilibrium)[5].

  • Enzyme: Recombinant human MIF (final well concentration: 100 nM).

  • Substrate: Phenylpyruvate dissolved in ethanol (final assay concentration: 1-5 mM).

  • Inhibitor: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid dissolved in DMSO (titrated sequentially from 0.1 µM to 100 µM).

Step-by-Step Execution & Validation
  • System Initialization: Add 2.8 mL of Boric acid buffer to a UV-transparent quartz cuvette.

  • Inhibitor Incubation: Add the inhibitor (or pure DMSO vehicle for the control) and 100 nM recombinant MIF. Incubate at 25°C for exactly 5 minutes.

    • Validation Checkpoint 1 (Interference Control): Read absorbance at 330 nm before adding the substrate. The inhibitor alone must not exhibit background auto-tautomerization or UV absorbance drift that conflates with the product signal.

  • Reaction Initiation: Rapidly inject the phenylpyruvate substrate and mix by inversion.

  • Kinetic Acquisition: Continuously monitor the increase in absorbance at 330 nm for 3 minutes.

    • Validation Checkpoint 2 (Baseline Activity): The vehicle control must display a linear initial velocity (

      
      ) for at least the first 60 seconds. Non-linearity indicates rapid substrate depletion or enzyme aggregation.
      
  • Reference Benchmarking: Run a parallel assay using ISO-1 (10 µM) as a positive control[2].

    • Validation Checkpoint 3: ISO-1 must yield ~50-60% inhibition under these specific conditions. Failure to achieve this indicates enzyme degradation or substrate precipitation.

Assay_Workflow S1 Step 1: System Initialization Recombinant MIF in Borate Buffer (pH 6.2) S2 Step 2: Inhibitor Incubation Add 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid S1->S2 S3 Step 3: Substrate Catalysis Inject Phenylpyruvate to initiate reaction S2->S3 S4 Step 4: Kinetic Acquisition Spectrophotometry at 330 nm (Enolate formation) S3->S4 S5 Step 5: Data Validation Calculate IC50 & Verify against ISO-1 Control S4->S5

Self-validating high-throughput workflow for MIF tautomerase inhibition assays.

Translational Perspectives

Targeting the tautomerase active site with compounds like 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid does more than just block enzymatic turnover. The binding of small molecules to the Pro-1 pocket induces subtle conformational shifts that can allosterically hinder MIF's ability to bind the CD74 receptor[2]. Consequently, this dual-action blockade attenuates downstream MAPK/ERK signaling and macrophage activation. Because of this, halogenated phenylpyruvates serve as highly valuable structural scaffolds for developing next-generation therapeutics against autoimmune diseases, severe sepsis, and solid tumors[1][4].

References

  • Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors as Potential Novel Anti-Inflammatory Agents: Current Developments. Bentham Science Publishers. 1

  • Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening. PMC. 2

  • Full article: Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Taylor & Francis. 5

  • Macrophage migration inhibitory factor. Wikipedia. 4

  • 128437-98-9 | 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. ChemScene. 3

  • Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos. ACS Publications. 6

Sources

A Technical Guide to Halogenated Phenylpyruvates in Enzymology: From Mechanistic Probes to Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Halogenated phenylpyruvates represent a versatile class of molecules that have garnered significant attention in enzymology, chemical biology, and drug discovery. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the phenylpyruvate scaffold profoundly alters its electronic properties, reactivity, and interaction with biological macromolecules. This guide provides a comprehensive technical overview of the role of halogenated phenylpyruvates in enzymology. We will explore their synthesis, the critical influence of halogenation on their keto-enol tautomerism, and their diverse mechanisms of enzyme interaction, including reversible inhibition and irreversible covalent modification. Through detailed case studies on key enzyme targets such as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and pyruvate kinase, this document elucidates their application as herbicides, potential therapeutics, and mechanistic probes. Detailed experimental protocols and data analysis workflows are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage these powerful chemical tools.

Introduction: The Significance of Halogenated Phenylpyruvates

Phenylpyruvates in Metabolic Context

Phenylpyruvic acid is a key α-keto acid involved in the metabolism of the aromatic amino acid phenylalanine.[1] Inborn errors in phenylalanine metabolism, such as phenylketonuria (PKU), lead to the accumulation of phenylpyruvate and its metabolites, highlighting its central role in metabolic health.[2] Enzymes that interact with phenylpyruvate and its hydroxylated analog, 4-hydroxyphenylpyruvate (HPPA), are crucial for maintaining metabolic homeostasis.[1][3] These enzymes, including tautomerases, dioxygenases, and decarboxylases, represent important targets for therapeutic intervention and are prime candidates for investigation using substrate analogs.

The Role of Halogenation in Modulating Molecular Properties

Halogenation is a powerful strategy in medicinal chemistry and drug design.[4][5] Introducing halogens can dramatically alter a molecule's physicochemical properties, including its size, lipophilicity, metabolic stability, and electronic character.[4][5][6] In the context of enzyme-ligand interactions, halogens can participate in hydrogen bonds, hydrophobic interactions, and, most notably, halogen bonds—a noncovalent interaction between a halogen atom and a Lewis base that can significantly enhance binding affinity and specificity.[7] This modulation is critical for transforming simple phenylpyruvate scaffolds into potent and selective enzyme inhibitors or probes.[4]

Importance in Enzymology and Drug Discovery

The unique reactivity of halogenated phenylpyruvates makes them invaluable tools in enzymology. Their applications are diverse, ranging from potent inhibitors used as commercial herbicides to advanced probes for studying enzyme mechanisms.[8][9] By serving as "warheads" for covalent modification or as high-affinity reversible inhibitors, they allow for detailed characterization of enzyme active sites, the elucidation of catalytic mechanisms, and the development of novel therapeutic agents.[10][11][12] For example, inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) are widely used as bleaching herbicides in agriculture, and one such inhibitor, nitisinone, has been repurposed for the treatment of the rare genetic disorder, type I tyrosinemia.[8][13][14]

Chemical Properties and Synthesis

Keto-Enol Tautomerism: A Defining Feature

A fundamental property of phenylpyruvic acids is their existence in a dynamic equilibrium between keto and enol tautomers.[15][16] The position of this equilibrium is highly sensitive to the solvent environment; the enol form is favored in aprotic solvents, while the keto form predominates in aqueous solutions.[16] This tautomerism is not merely a chemical curiosity; it is central to the biological activity of these molecules. Phenylpyruvate tautomerase (EC 5.3.2.1) is an enzyme that catalyzes this interconversion, playing a role in the metabolism of phenylalanine and tyrosine.[1][3][17]

Caption: Keto-enol tautomerism of phenylpyruvic acid.

Influence of Halogenation on Reactivity

The introduction of a halogen atom, particularly at the benzylic position (α-carbon), creates an electrophilic center and a good leaving group. This modification transforms the relatively benign phenylpyruvate into a reactive species capable of alkylating nucleophilic residues (e.g., Cys, His, Lys) within an enzyme's active site, leading to irreversible inhibition. The nature of the halogen influences this reactivity, with the lability of the carbon-halogen bond generally increasing from C-F to C-I. This allows for the fine-tuning of the molecule's reactivity for specific applications.

Synthetic Strategies

Halogenated phenylpyruvates can be synthesized through various methods. One common approach involves the enzymatic conversion of halogenated L-phenylalanine derivatives using phenylalanine dehydrogenase.[2][18] Chemical synthesis often starts from halogenated benzaldehydes, proceeding through an azlactone intermediate followed by acid hydrolysis.[15]

  • Rationale: This protocol outlines a general chemical synthesis starting from a commercially available halogenated benzaldehyde. The Erlenmeyer-Plöchl reaction is used to form an azlactone, which is subsequently hydrolyzed to yield the desired α-keto acid.

  • Step 1: Azlactone Formation. In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3-4 mL per gram of aldehyde).

  • Step 2: Heating. Heat the mixture with stirring at 85-95°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Isolation of Azlactone. After cooling, slowly add water to the reaction mixture to precipitate the azlactone product. The solid is collected by vacuum filtration, washed with cold water, and can be recrystallized from ethanol.

  • Step 4: Hydrolysis. Suspend the dried azlactone in a solution of 10% aqueous sodium carbonate. Heat the mixture at reflux for 2-4 hours until the solid dissolves.

  • Step 5: Acidification and Product Isolation. Cool the solution in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The phenylpyruvic acid product will precipitate.

  • Step 6: Purification. Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Step 7: Characterization. Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mechanisms of Enzyme Interaction

Halogenated phenylpyruvates interact with enzymes through a spectrum of mechanisms, primarily categorized as reversible or irreversible inhibition.[19][20]

Inhibition_Mechanisms Figure 2: Overview of Enzyme Inhibition Mechanisms Comp Competitive (Inhibitor binds to Active Site) EI EI Complex Comp->EI NonComp Non-Competitive (Inhibitor binds to Allosteric Site) NonComp->EI ESI ESI Complex NonComp->ESI UnComp Uncompetitive (Inhibitor binds to ES Complex) UnComp->ESI Covalent Covalent Modification (Inhibitor forms covalent bond with active site residue) E_Inactive Inactive Enzyme Covalent->E_Inactive Enzyme Enzyme (E) ES ES Complex Enzyme->ES + S Enzyme->EI + I Substrate Substrate (S) Inhibitor Halogenated Phenylpyruvate (I) ES->Enzyme Product ES->ESI

Caption: Mechanisms of enzyme inhibition by halogenated phenylpyruvates.

Reversible Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be displaced.[20]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site.[21][22] This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). Many HPPD inhibitors function through this mechanism, mimicking the native substrate, HPPA.[13][23]

  • Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency.[21][22] This type of inhibition reduces Vmax but does not change Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[20][21] This is less common but results in a decrease in both Vmax and Km.

Irreversible Covalent Modification

This is a hallmark of many reactive halogenated compounds. An irreversible inhibitor forms a stable, covalent bond with a functional group in the enzyme, permanently inactivating it.[20] For example, α-haloketones like 3-bromophenylpyruvate can act as potent alkylating agents, targeting nucleophilic residues such as cysteine or lysine in the active site of enzymes like pyruvate kinase.[10] This mechanism is often time-dependent and cannot be overcome by increasing substrate concentration.

Halogenated Phenylpyruvates as Enzyme-Activated Probes

The unique chemical properties of these compounds also allow them to be developed as fluorogenic probes.[24][25] In this application, a phenylpyruvate derivative is linked to a quenched fluorophore. Enzymatic activity, such as dehalogenation or another transformation, releases the fluorophore, leading to a measurable increase in fluorescence.[26][27] This enables the real-time monitoring of enzyme activity in complex biological systems, including live cells.[24]

Case Studies: Key Enzyme Targets

4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD (EC 1.13.11.27) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate, a critical step in tyrosine catabolism.[9][23] In plants, this pathway is essential for the synthesis of plastoquinone and tocopherols, which protect chlorophyll from photo-oxidative damage.[8]

  • Mechanism of Inhibition: Halogenated phenylpyruvates and their structural mimics (e.g., triketones) act as potent competitive inhibitors of HPPD.[8][9][13] They bind to the active site, chelating the Fe(II) ion and preventing the binding of the native substrate, HPPA, and molecular oxygen.[13][23] This inhibition leads to a characteristic "bleaching" phenotype in plants as chlorophyll is destroyed, making HPPD a prime target for herbicides.[8][28]

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Photosynthesis Photosynthesis (Chlorophyll Protection) Plastoquinone->Photosynthesis HPPD_Enzyme->HGA Inhibitor HPPD Inhibitor (e.g., Halogenated Phenylpyruvate Mimic) Inhibitor->HPPD_Enzyme Inhibition

Caption: Inhibition of the HPPD pathway by substrate mimics.

Pyruvate Kinase (PK)

Pyruvate kinase (PK) is a key glycolytic enzyme that catalyzes the final, irreversible step of glycolysis: the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP. Some isoforms, like PKM2, are crucial regulators of cancer metabolism.

  • Mechanism of Interaction: Halogenated phenylpyruvates, particularly 3-bromophenylpyruvate, have been investigated as inhibitors of PK. The mechanism often involves the irreversible covalent modification of a key cysteine residue within the active site.[10] However, the interaction can be complex, with some studies showing that covalent modification at other sites (e.g., a catalytic lysine) can paradoxically lead to enzyme activation.[10] This highlights the importance of precisely identifying the site of modification.

Phenylpyruvate Tautomerase (Macrophage Migration Inhibitory Factor - MIF)

MIF is a pro-inflammatory cytokine with a unique, intrinsic phenylpyruvate tautomerase activity.[1][3] This enzymatic function is catalyzed by a proline residue at the N-terminus. While the exact physiological role of this tautomerase activity is still under investigation, it is believed to be involved in MIF's immunoregulatory functions.[3] Halogenated phenylpyruvates and their enol mimics have been used as tools to study the active site and mechanism of MIF's tautomerase activity.

Methodologies for Studying Enzyme-Inhibitor Interactions

Enzyme Kinetic Assays

Kinetic analysis is the cornerstone of studying enzyme inhibitors. The goal is to determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and to elucidate the mode of inhibition.

  • Rationale: This protocol uses a continuous spectrophotometric assay to measure enzyme activity at various inhibitor and substrate concentrations. The data are then analyzed using Lineweaver-Burk plots to determine the mechanism of inhibition.[29]

  • Step 1: Reagent Preparation. Prepare a concentrated stock solution of the halogenated phenylpyruvate inhibitor in a suitable solvent (e.g., DMSO). Prepare a range of substrate concentrations bracketing the known Km of the enzyme. Prepare assay buffer at the optimal pH for the enzyme.

  • Step 2: IC50 Determination. In a 96-well plate, set up reactions containing a fixed concentration of enzyme and substrate (typically at or near the Km). Add a range of serially diluted inhibitor concentrations. Initiate the reaction (e.g., by adding substrate or enzyme) and monitor the change in absorbance over time using a plate reader.

  • Step 3: IC50 Data Analysis. Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

  • Step 4: Inhibition Mechanism Determination. Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor. Measure the initial velocities for each condition.

  • Step 5: Lineweaver-Burk Plot. Plot the data as 1/velocity versus 1/[Substrate] for each inhibitor concentration.[29]

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-Competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

  • Step 6: Ki Calculation. The inhibition constant (Ki) can be calculated from the slopes and intercepts of the Lineweaver-Burk plot or by using non-linear regression fitting to the appropriate Michaelis-Menten inhibition model.

Assay_Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) IC50 2. IC50 Assay (Fixed Substrate, Variable Inhibitor) Prep->IC50 Kinetics 3. Kinetic Assay (Variable Substrate & Inhibitor) Prep->Kinetics Measure 4. Measure Initial Velocities (Spectrophotometry) IC50->Measure Kinetics->Measure Plot_IC50 5. Plot Dose-Response Curve Measure->Plot_IC50 Plot_LB 7. Create Lineweaver-Burk Plot Measure->Plot_LB Calc_IC50 6. Calculate IC50 Plot_IC50->Calc_IC50 Determine_Mode 8. Determine Inhibition Mode Plot_LB->Determine_Mode

Caption: Workflow for kinetic analysis of an enzyme inhibitor.

Mass Spectrometry for Covalent Modification Analysis

To confirm irreversible inhibition, mass spectrometry is the definitive tool. By comparing the mass of the native enzyme to the enzyme incubated with a covalent inhibitor, a mass shift corresponding to the addition of the inhibitor can be detected. Further analysis using peptide mass fingerprinting (after proteolytic digestion) can pinpoint the exact amino acid residue that has been modified.[10]

Data Summary: Inhibition Constants

The potency of halogenated phenylpyruvates and their derivatives can vary significantly depending on the enzyme target and the specific halogen substitution.

Inhibitor/DerivativeEnzyme TargetHalogenIC50 / KiReference
Nitisinone (NTBC)4-HPPDCl, FKi = 6.43 nM[13][23]
Sulcotrione4-HPPDClKi = 5.79 nM[23]
5d (benzyloxyphenylacetic acid)Aldose ReductaseClIC50 = 20.9 µM[30]
3,5-diiodo-L-tyrosineGlutamatergic SignalingIIC50 = 104.6 µM[31]
3,5-dibromo-L-tyrosineGlutamatergic SignalingBrIC50 = 127.5 µM[31]
FluoropyruvatePyruvate CarboxylaseFPotent Inhibitor[32]

Note: The table includes derivatives and related compounds to illustrate the broader application of halogenation in designing enzyme inhibitors based on similar scaffolds.

Challenges and Future Directions

While powerful, the use of halogenated phenylpyruvates is not without challenges. A primary concern, especially for reactive covalent inhibitors, is selectivity . An inhibitor designed for one enzyme may react with off-target proteins, leading to toxicity. Future research must focus on designing molecules with higher specificity, potentially by targeting unique features of the enzyme's active site or by developing enzyme-activated inhibitors that are only unmasked in the presence of the target. Furthermore, the development of novel halogenated phenylpyruvate-based probes for in vivo imaging will provide deeper insights into enzyme function in the context of disease.[24][26]

Conclusion

Halogenated phenylpyruvates are a cornerstone of modern enzymology. Their chemical tractability and tunable reactivity, governed by the principles of keto-enol tautomerism and the nature of the carbon-halogen bond, make them exceptional tools for probing enzyme function. From their well-established role as HPPD inhibitors in agriculture to their emerging potential as covalent modulators of metabolic enzymes and as sophisticated biological probes, these compounds will undoubtedly continue to drive innovation in basic research, drug discovery, and biotechnology. A thorough understanding of their mechanisms of action and the analytical workflows to characterize them is essential for any scientist working at the interface of chemistry and biology.

References

  • Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. (2025). Journal of Molecular Structure.
  • Pałka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals, 66(11), 362-368. [Link]

  • Request PDF: Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. (2023). ResearchGate. [Link]

  • Phenylpyruv
  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. (2025). Benchchem.
  • Phenylpyruvate tautomerase. Wikipedia. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. [Link]

  • Poelarends, G. J., Veetil, V. P., & Whitman, C. P. (2008). The Phenylpyruvate Tautomerase Activity of trans-3-Chloroacrylic Acid Dehalogenase. Biochemistry, 47(32), 8375–8381. [Link]

  • Zhan, C. G., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry.
  • Knox, W. E., & Pitt, B. M. (1957). Enzymic catalysis of the keto-enol tautomerization of phenylpyruvic acids. The Journal of biological chemistry, 225(2), 675-688. [Link]

  • Cer, R. J., et al. (1981). Studies on Phenylpyruvic Acid. I. Keto-enol Tautomerism. Canadian Journal of Chemistry. [Link]

  • Potent Fluorescent Probe for Target‐Engagement Studies of Allosteric Pyruvate Kinase Modulators. (2025). Angewandte Chemie. [Link]

  • The structure of 4-hydroxylphenylpyruvate dioxygenase complexed with 4-hydroxylphenylpyruvic acid reveals an unexpected inhibition mechanism. (n.d.). Journal of Molecular Modeling.
  • Brownlee, J. M., et al. (2003). Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Biochemistry, 42(35), 10438-10449. [Link]

  • Hari, S. B., et al. (2018). Serendipitous Identification of a Covalent Activator of Liver Pyruvate Kinase. ChemMedChem, 13(19), 1999–2005. [Link]

  • Rakowitz, D., et al. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193. [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for. (2016). Usiena air.
  • Increase of enzyme activity through specific covalent modification with fragments. (n.d.). Chemical Science. [Link]

  • Development of Halogenase Enzymes for Use in Synthesis. (n.d.). The University of Manchester.
  • Jitrapakdee, S., St. Maurice, M., & Wallace, J. C. (2008). Inhibitors of Pyruvate Carboxylase. International Journal of Biochemistry & Cell Biology, 40(11), 2329–2342. [Link]

  • Enzyme Inhibition: Mechanisms and Scope. (2012). SciSpace. [Link]

  • Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.
  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes. [Link]

  • Insights into enzymatic halogenation from computational studies. (n.d.). Frontiers in Chemistry. [Link]

  • Kinetics of Enzyme-Catalyzed Reactions. (n.d.). University of North Texas Health Science Center.
  • Common Enzyme Inhibition Mechanisms Explained with Examples. (2025). Patsnap Synapse. [Link]

  • Chyan, W., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS chemical biology, 13(7), 1810–1823. [Link]

  • Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. (2022). Journal of Molecular Structure. [Link]

  • Yu, Z., et al. (2021). Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti. Frontiers in Cellular and Infection Microbiology. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo.
  • Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • Allosteric Enzyme Regulation and Covalent Enzyme modification. (2016). Tuition Tube. [Link]

  • Enzyme inhibition (competitive, non-competitive and uncompetitive). (2018). Why MedicoApps?. [Link]

  • Covalent modifications to enzymes. (2015). Khan Academy. [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). MDPI. [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). DSpace@MIT. [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (2019). MDPI. [Link]

  • Ahrens, H., et al. (2013). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. Angewandte Chemie International Edition, 52(36), 9388-9398. [Link]

  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. (2022). Frontiers in Chemistry. [Link]

  • Common and/or Clinically Important Enzyme Inhibitors. (n.d.). ResearchGate. [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026). MDPI. [Link]

  • examples of competitive reversible enzyme inhibitors. (2021). YouTube. [Link]

  • Design, synthesis and evaluation of enzyme-responsive fluorogenic probes based on pyridine-flanked diketopyrrolopyrrole dyes. (n.d.). Semantic Scholar. [Link]

  • Kinetics of enzyme inhibition. (2018). ResearchGate. [Link]

  • Effect of 4-(4-chlorobenzyl)pyridine on rat hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in vivo and in vitro. (2001). Archives of Pharmacal Research. [Link]

  • Hawryluk, J. M., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1208-1213. [Link]

Sources

Metabolic & Biocatalytic Pathways of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic and biocatalytic significance of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

From Xenobiotic Degradation to Chiral Synthesis

Executive Summary

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (also known as 3,4-Dichlorophenylpyruvic acid, 3,4-DCPPA ) functions as a critical metabolic node at the intersection of xenobiotic catabolism and biocatalytic synthesis . In environmental microbiology, it appears as a transient intermediate in the degradation of chlorinated phenylalanine derivatives. In pharmaceutical development, it serves as a high-value prochiral ketone for the asymmetric synthesis of non-canonical amino acids (ncAAs) used in peptide therapeutics.

This guide delineates the mechanisms governing its formation, its divergent metabolic fates (oxidative decarboxylation vs. reduction), and the engineering of transaminase-based systems for its conversion into chiral building blocks.

Chemical Identity & Physiochemical Properties

Understanding the substrate's behavior in aqueous media is prerequisite to experimental design. 3,4-DCPPA exists in equilibrium between its keto and enol forms, a factor that influences enzymatic binding affinity.

PropertyDescription
IUPAC Name 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
Common Name 3,4-Dichlorophenylpyruvic acid
Molecular Formula C₉H₆Cl₂O₃
Molecular Weight 233.05 g/mol
Acidity (pKa) ~2.5 (Carboxyl), ~8.5 (Enol -OH)
Solubility Low in water (<1 g/L at pH 3); Soluble in alkaline buffers and organic solvents (DMSO, MeOH).
Stability Susceptible to spontaneous oxidative decarboxylation in the presence of H₂O₂; stable in frozen aqueous solution at pH 6-7.

Biogenic Origin & Catabolic Pathways

In microbial systems, 3,4-DCPPA is rarely a primary pollutant; rather, it is a downstream metabolite of 3,4-Dichlorophenylalanine (3,4-DCPhe) . Its metabolism mirrors that of phenylalanine but is kinetically inextricably linked to the electron-withdrawing effects of the chlorine substituents.

Formation via Transamination

The primary biogenic route is the oxidative deamination of 3,4-DCPhe by Aromatic Amino Acid Aminotransferases (Aat) .

  • Mechanism: Pyridoxal-5'-phosphate (PLP)-dependent transfer of the

    
    -amino group to an acceptor (typically 
    
    
    
    -ketoglutarate).[1]
  • Significance: This reaction is reversible.[2] In catabolism, the equilibrium is driven by the subsequent irreversible loss of the keto acid.

Divergent Catabolic Fates

Once formed, 3,4-DCPPA faces three potential fates depending on the organism and oxygen availability:

  • Oxidative Decarboxylation (Aerobic - The "Paa" Route):

    • Analogous to the mammalian phenylpyruvate metabolism, but in bacteria (e.g., Pseudomonas, Burkholderia), it is converted to 3,4-Dichlorophenylacetic acid .

    • Enzyme: Phenylpyruvate decarboxylase (PPDC) or Indolepyruvate decarboxylase (IPDC).

    • Downstream: The resulting phenylacetate derivative often enters the Phenylacetyl-CoA (Paa) pathway, where it is ligated to CoA, epoxidized, and the ring is cleaved.

  • Reduction (Dead-End/Fermentative):

    • In lactic acid bacteria or Clostridium species, 3,4-DCPPA is reduced to 3,4-Dichlorophenyllactic acid .

    • Enzyme: Phenyllactate dehydrogenase (FldH).[3]

    • Implication: This is often a "dead-end" metabolite excreted into the media, serving as a sink for reducing equivalents (NADH).

  • Oxidative Degradation (Ring Cleavage):

    • Rarely, non-specific dioxygenases may attack the aromatic ring directly, but the side-chain steric hindrance usually necessitates side-chain shortening (to the acetate or benzoate) first.

Biocatalytic Applications: Asymmetric Synthesis

For drug development, the focus shifts from degrading 3,4-DCPPA to consuming it as a substrate to synthesize L-3,4-Dichlorophenylalanine , a precursor for thrombin inhibitors and analgesic peptides.

Transaminase Engineering

The synthesis utilizes


-Transaminases  or engineered Branched-chain Aminotransferases (BcATs) .
  • Reaction: 3,4-DCPPA + Amine Donor

    
     L-3,4-DCPhe + Coproduct.
    
  • Thermodynamic Challenge: The equilibrium constant (

    
    ) is often near 1. To achieve high conversion (>95%), the equilibrium must be displaced.
    
Equilibrium Displacement Strategies
  • Coupled Enzyme System (Lactate Dehydrogenase):

    • Use L-Alanine as the amine donor.[1][4]

    • The coproduct is Pyruvate .

    • Add Lactate Dehydrogenase (LDH) and NADH to reduce Pyruvate to Lactate. This removes the coproduct irreversibly.

  • Sacrificial Donors:

    • Use Isopropylamine (if the enzyme accepts it). The coproduct is acetone, which is volatile and can be removed via evaporation.

Experimental Protocols

Protocol A: Enzymatic Synthesis of L-3,4-Dichlorophenylalanine

Objective: Gram-scale synthesis using an engineered E. coli transaminase lysate.

Reagents:

  • Substrate: 3,4-DCPPA (50 mM)

  • Donor: L-Alanine (250 mM, 5 equivalents)

  • Cofactor: PLP (0.1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Enzyme: Crude lysate containing overexpressed Transaminase (e.g., AspAT variant).

Procedure:

  • Dissolution: Dissolve 3,4-DCPPA in buffer. Adjust pH to 7.5 carefully (substrate is acidic).

  • Initiation: Add PLP and L-Alanine. Initiate reaction by adding enzyme lysate (10% v/v).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Quenching: Acidify to pH 2.0 with 6M HCl to precipitate the protein and stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via HPLC.

Protocol B: HPLC Quantification

System: Agilent 1200 or equivalent with UV detection.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 280 nm (aromatic).

  • Retention Order: L-Alanine (void) < 3,4-DCPhe < 3,4-DCPPA.

Pathway Visualization (Graphviz)

Diagram 1: Catabolic Fate in Bacteria

This diagram illustrates the divergence between aerobic degradation (Paa pathway) and anaerobic reduction.

Catabolism DCPhe 3,4-Dichlorophenylalanine DCPPA 3-(3,4-Dichlorophenyl)- 2-oxopropanoic acid (3,4-DCPPA) DCPhe->DCPPA Aminotransferase (Aat) DCP_Lactate 3,4-Dichlorophenyllactate (Dead End) DCPPA->DCP_Lactate Phenyllactate DH (FldH) [Reduction] DCP_Acetaldehyde 3,4-Dichlorophenylacetaldehyde DCPPA->DCP_Acetaldehyde Phenylpyruvate Decarboxylase [Decarboxylation] DCP_AceticAcid 3,4-Dichlorophenylacetic Acid DCP_Acetaldehyde->DCP_AceticAcid Aldehyde DH DCP_AcetylCoA 3,4-Dichlorophenylacetyl-CoA DCP_AceticAcid->DCP_AcetylCoA CoA Ligase (PaaK) RingCleavage Ring Cleavage (TCA Cycle) DCP_AcetylCoA->RingCleavage Paa Pathway (Epoxidation/Hydrolysis)

Figure 1: Bacterial catabolism of 3,4-DCPPA showing the bifurcation between reductive storage (Lactate) and oxidative energy generation (Paa Pathway).

Diagram 2: Biocatalytic Synthesis Cycle

This diagram details the synthetic workflow using a coupled enzyme system to drive equilibrium.

Biocatalysis Substrate 3,4-DCPPA (Keto Acid) Enzyme_TA Transaminase (PLP) Substrate->Enzyme_TA Product L-3,4-Dichlorophenylalanine (Chiral Amine) Donor L-Alanine Donor->Enzyme_TA Byproduct Pyruvate Enzyme_LDH Lactate Dehydrogenase (LDH) Byproduct->Enzyme_LDH Coupling Step Waste L-Lactate Enzyme_TA->Product Amination Enzyme_TA->Byproduct Deamination Enzyme_LDH->Waste NADH -> NAD+

Figure 2: Biocatalytic cascade for the asymmetric synthesis of L-3,4-Dichlorophenylalanine, utilizing LDH coupling to shift equilibrium toward the product.

References

  • Gadda, G. (2012). Oxygen activation in flavoprotein oxidases: the case of D-amino acid oxidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.[5] ChemCatChem. Link

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences (PNAS). Link

  • Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites.[3] Nature. Link

  • Kelly, S. A., et al. (2018).[2] Application of ω-Transaminases in the Pharmaceutical Industry.[1][2] Chemical Reviews.[2] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (also known as 3,4-dichlorophenylpyruvic acid) is a critical α-keto acid intermediate used in the synthesis of D-amino acid oxidase (DAAO) inhibitors, tautomerase inhibitors, and non-natural amino acids via transamination. Its structural integrity is vital for downstream biocatalytic or chemocatalytic applications.

This application note details a robust, two-stage synthesis protocol utilizing the Erlenmeyer-Plöchl Azlactone Strategy . Unlike the hydantoin route, which is often preferred for bulk industrial commodity production, the azlactone route offers superior modularity and ease of purification for laboratory to kilo-scale campaigns, ensuring high regio-isomeric purity.

Core Advantages of This Protocol:
  • Modularity: The stable azlactone intermediate allows for purification before the final hydrolysis, preventing carryover of aldehyde impurities.

  • Scalability: The reaction relies on precipitation and crystallization rather than chromatography.

  • Safety: Avoids the use of cyanide reagents (Strecker synthesis) or high-pressure hydrogenation.

Retrosynthetic Analysis

The synthesis disconnects the target


-keto acid into two commercially available precursors: 3,4-dichlorobenzaldehyde  and N-acetylglycine . The transformation proceeds through an oxazolone (azlactone) heterocycle, which masks the reactive enol/keto functionality until the final release.

Figure 1: Retrosynthetic logic flow from target molecule to commodity precursors.

Detailed Experimental Protocol

Stage 1: Synthesis of the Azlactone Intermediate

Reaction: Perkin-type condensation of 3,4-dichlorobenzaldehyde with N-acetylglycine.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
3,4-Dichlorobenzaldehyde 175.011.017.5 gElectrophile
N-Acetylglycine 117.101.112.9 gNucleophile
Sodium Acetate (Anhydrous) 82.031.08.2 gBase Catalyst
Acetic Anhydride 102.093.030.0 mLSolvent/Dehydrating Agent
Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Charging: Add 3,4-dichlorobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate to the flask.

    • Critical Process Parameter (CPP): Sodium acetate must be freshly fused or strictly anhydrous to prevent hydrolysis of the anhydride.

  • Solvent Addition: Add acetic anhydride. The mixture will be a slurry.

  • Reaction: Heat the mixture to 120°C (oil bath temperature) .

    • Observation: The slurry will dissolve into a clear yellow/orange solution as the temperature rises, followed by the precipitation of the azlactone product (often yellow needles) after 30-60 minutes.

    • Continue reflux for a total of 2 hours .

  • Quench & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of cold ethanol to the semi-solid mass to break up the cake and consume excess acetic anhydride. Stir for 30 minutes at 0°C.

    • Filter the solid under vacuum.[7]

    • Wash: Wash the cake with 2 x 20 mL cold ethanol, then 2 x 50 mL boiling water (to remove unreacted N-acetylglycine and NaOAc).

  • Drying: Dry the bright yellow solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 70-85%.

    • Checkpoint: Verify formation of 4-(3,4-dichlorobenzylidene)-2-methyloxazol-5(4H)-one by 1H NMR (Look for vinyl singlet ~7.0-7.5 ppm).

Stage 2: Hydrolysis to 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

Reaction: Ring opening followed by acid-catalyzed hydrolysis of the enamide.

Reagents & Materials
ReagentRole
Azlactone (Stage 1 Product) Substrate
Hydrochloric Acid (3M) Hydrolysis Reagent
Sodium Hydroxide (3M) Initial Ring Opening (Optional but recommended)
Procedure

Note: Direct acid hydrolysis is possible but often slow due to the insolubility of the azlactone. The "Base-Open, Acid-Hydrolyze" method is preferred.

  • Ring Opening:

    • Suspend the azlactone (10 g) in 3M NaOH (100 mL) in a 500 mL RBF.

    • Heat gently to 60-70°C with stirring.

    • Observation: The yellow solid will dissolve, and the solution color may darken. This forms the soluble sodium salt of

      
      -acetamido-3,4-dichlorocinnamic acid. Stir until fully dissolved (approx. 1-2 hours).
      
  • Hydrolysis:

    • Cool the solution to room temperature.

    • Carefully acidify with conc. HCl until pH < 1. A heavy precipitate (the acylamino acid) will form.

    • Add an additional 50 mL of 6M HCl .

    • Reflux: Heat the mixture to reflux (100°C) for 3-5 hours .

    • Mechanism: This step hydrolyzes the amide bond and the enamine tautomerizes to the target

      
      -keto acid, releasing acetic acid and ammonium chloride.
      
    • Observation: The intermediate precipitate will redissolve or change form as the keto acid is generated (often an oil that solidifies upon cooling).

  • Isolation:

    • Cool the reaction mixture slowly to 4°C. The target keto acid should crystallize.

    • Filter the solid.[7][8]

    • Purification: Recrystallize from water/acetic acid or ethyl acetate/hexane .

  • Final Drying: Dry under high vacuum over

    
     to remove traces of acetic acid.
    

Analytical Characterization

To validate the product, compare spectral data against the following expected parameters.

1. Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • 
     13.5 ppm (bs, 1H):  Carboxylic acid -OH.
    
  • 
     7.6 - 7.2 ppm (m, 3H):  Aromatic protons (3,4-dichlorophenyl ring).
    
  • 
     6.4 ppm (s, 1H):  Enol form vinyl proton (if enol tautomer is present).
    
  • 
     4.0 ppm (s, 2H):  Methylene protons (-CH
    
    
    
    -) of the keto form.
    • Note: Phenylpyruvic acids exist in equilibrium between keto and enol forms. In DMSO, the keto form often predominates, showing the methylene singlet. In CDCl

      
      , the enol form may be more visible.
      

2. Carbon NMR (


C NMR): 
  • Carbonyls: Look for ketone C=O (~190-195 ppm) and acid C=O (~165 ppm).

  • Aromatic: 6 signals in the 120-140 ppm range.

  • Aliphatic: Methylene carbon (~40-45 ppm).

Critical Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.

  • 3,4-Dichlorobenzaldehyde: Irritant.

  • Hydrochloric Acid: Corrosive. Use acid-resistant gloves during the reflux step.

  • Waste Disposal: The filtrate from Stage 1 contains acetic acid and sodium acetate; neutralize before disposal.

References

  • Erlenmeyer Azlactone Synthesis Protocol

    • Carter, H. E. (1946). "Azlactones".[1] Organic Reactions, 3, 198. Link

  • General Hydrolysis of Azlactones to Keto Acids

    • Herbst, R. M., & Shemin, D. (1943). "Phenylpyruvic Acid".[8][9] Organic Syntheses, Coll. Vol. 2, p.519. Link

  • Synthesis of Halogenated Phenylpyruvic Acids

    • Fossey, J., et al. (1984). "The effect of 4-hydroxyl substituent on the singlet chemiexcitation yield in base-catalyzed air oxidation of 3,5-dichlorophenylpyruvic acids". Bulletin of the Chemical Society of Japan, 57(7), 1740-1744. (Validates stability and handling of dichlorophenylpyruvic derivatives). Link

  • Hydantoin Route (Alternative)

    • Ware, E. (1950). "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470. Link

Sources

Application Note: Advanced HPLC Method Development for the Robust Quantification of 3,4-Dichlorophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Chemical Context

3,4-Dichlorophenylpyruvic acid (3,4-DCPPA) is a critical halogenated aromatic


-keto acid, often encountered as a metabolic intermediate, a precursor in active pharmaceutical ingredient (API) synthesis, and a degradation product in agrochemical studies. Quantifying this compound presents unique chromatographic challenges due to its inherent chemical properties:
  • Keto-Enol Tautomerism: Like many phenylpyruvic acids, 3,4-DCPPA exists in an equilibrium between its keto and enol forms. The enol form is highly stabilized by extended conjugation with the 3,4-dichlorophenyl ring. If this interconversion is slow on the chromatographic timescale, it can lead to peak splitting or severe tailing.

  • High Acidity: The

    
    -keto acid moiety possesses a low 
    
    
    
    (approximately 2.0–2.5). In neutral or weakly acidic mobile phases, the molecule partially ionizes, resulting in poor retention on reversed-phase columns and unpredictable elution profiles.

To achieve robust, reproducible quantification, the analytical method must chemically force the analyte into a single, stable state while maximizing specific stationary-phase interactions.

Architecting the Chromatographic Method: The Causality of Choices

Method development is not a random screening of columns and solvents; it is an exercise in applied physical chemistry. Every parameter in this protocol is chosen to manipulate the analyte's behavior.

Mobile Phase & pH Optimization

To prevent the peak tailing associated with partial ionization, the mobile phase pH must be maintained at least two units below the analyte's


. We utilize 0.1% Formic Acid (pH ~2.7)  in both the aqueous and organic mobile phases. This acidic environment effectively suppresses the ionization of the carboxylate group, keeping 3,4-DCPPA in its neutral, protonated state[1]. While phosphoric acid can also be used for UV-only applications, formic acid is strictly selected here to ensure the method remains fully compatible with downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications[1].
Stationary Phase Selection

While a standard C18 column can retain 3,4-DCPPA, a Phenyl-Hexyl stationary phase provides superior selectivity. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring creates a strong dipole. The phenyl rings bonded to the silica support of the column engage in


 interactions with the dichlorophenyl moiety of the analyte. This orthogonal retention mechanism, combined with standard hydrophobic interactions, yields sharper peaks and better resolution from polar matrix interferences[2].
Detection Strategy

The dichlorophenyl moiety acts as a strong chromophore. While the generic pyruvic acid backbone absorbs strongly near 210 nm, the conjugated


-system of the 3,4-dichloro-substituted aromatic ring shifts the optimal UV absorption maximum. Detection is set to 273 nm , which provides maximum sensitivity for the dichlorophenyl group while selectively filtering out background noise from the mobile phase and non-aromatic matrix impurities[3].

Mechanism A 3,4-DCPPA Analyte (pKa ~2.5) B Acidic Mobile Phase (0.1% Formic Acid) A->B pH Control D Phenyl-Hexyl Column (Stationary Phase) A->D Column Choice C Suppressed Ionization (Neutral State) B->C E π-π & Hydrophobic Interactions C->E D->E F High Retention & Symmetrical Peak Shape E->F

Fig 1. Causality of mobile phase pH and stationary phase selection on 3,4-DCPPA retention.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. The system suitability test (SST) acts as a strict gatekeeper; if the chromatographic physics are not perfectly aligned (e.g., column not equilibrated, pH incorrect), the SST will fail, preventing the generation of invalid data.

Materials & Reagents
  • Analyte: 3,4-Dichlorophenylpyruvic acid reference standard (>99% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water.

  • Modifiers: LC-MS grade Formic Acid.

  • Extraction Solvent: Dichloromethane (DCM)[2].

Sample Preparation: Liquid-Liquid Extraction (LLE)

Because 3,4-DCPPA is highly soluble in organic solvents when protonated, traditional liquid-liquid extraction using dichloromethane provides excellent recovery from complex matrices[2],[4].

  • Aliquot: Transfer 500 µL of the biological or synthetic sample matrix into a 2 mL microcentrifuge tube.

  • Acidification (Critical Step): Add 50 µL of 1M HCl. Causality: This forces the analyte into its neutral state, maximizing its partition coefficient into the organic phase.

  • Extraction: Add 1.0 mL of Dichloromethane (DCM)[2].

  • Agitation: Vortex vigorously for 2 minutes to ensure complete phase mixing.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Carefully aspirate the lower organic layer (DCM) and transfer it to a clean glass autosampler vial.

  • Concentration: Evaporate the DCM to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Resuspend the dried residue in 200 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 30 seconds.

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection.

Workflow A Matrix Extraction (LLE with Dichloromethane) B Phase Separation & Solvent Evaporation A->B C Reconstitution in Mobile Phase B->C D HPLC-UV/MS Analysis (Phenyl-Hexyl Column) C->D E Data Processing & System Suitability D->E

Fig 2. Step-by-step logical workflow for 3,4-DCPPA extraction and HPLC analysis.
HPLC System Suitability Test (SST)

Before analyzing unknown samples, inject a 10 µg/mL standard of 3,4-DCPPA six consecutive times. The system is only validated for use if:

  • Retention Time RSD: < 1.0%

  • Peak Area RSD: < 2.0%

  • USP Tailing Factor: < 1.5 (A tailing factor > 1.5 indicates insufficient ionization suppression or column degradation).

Quantitative Performance & Data Presentation

The following tables outline the optimized instrumental parameters and the expected validation metrics when executing this protocol.

Table 1: Optimized HPLC Chromatographic Conditions
ParameterSpecification / Setting
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Stabilizes keto-enol equilibrium kinetics)
Detection Wavelength UV at 273 nm[3]
Injection Volume 10 µL
Table 2: Gradient Elution Profile

A gradient is utilized to elute highly retained hydrophobic matrix components after the analyte has been detected, ensuring column longevity.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
10.04060Linear gradient
12.01090Column wash
15.01090Isocratic wash
15.1955Return to initial
20.0955Re-equilibration
Table 3: Method Validation Summary (Representative Data)
Validation ParameterAcceptance CriteriaObserved Result
Linear Dynamic Range

0.1 – 100 µg/mL (

)
Limit of Detection (LOD) S/N

3
0.03 µg/mL
Limit of Quantitation (LOQ) S/N

10
0.10 µg/mL
Intra-day Precision RSD

2.0%
1.2%
Inter-day Precision RSD

3.0%
2.1%
Extraction Recovery (LLE) 90% - 110%94.5% – 98.2%

References

  • Source: benchchem.
  • Source: dergipark.org.
  • Source: researchgate.
  • Source: sielc.

Sources

Preparation and Handling of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The application of highly lipophilic, reactive metabolic intermediates in cell culture requires strict control over solvent parameters and environmental exposure. 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (CAS 128437-98-9) is a halogenated α-keto acid derivative[1]. While its 3,4-dichlorophenyl moiety grants it excellent membrane permeability, the α-keto acid functional group is inherently unstable in aqueous environments.

This application note provides a comprehensive, self-validating protocol for the reconstitution, sterilization, storage, and in vitro application of this compound. By analyzing the chemical causality behind its degradation pathways, this guide establishes a methodology that preserves compound integrity while strictly controlling solvent-induced cytotoxicity.

Physicochemical Profiling & Chemical Causality

To design an effective handling protocol, one must first understand the intrinsic vulnerabilities of the molecule:

  • Lipophilicity & Solvent Selection: The dual chlorine substitutions on the phenyl ring render the molecule highly hydrophobic. It is insoluble in aqueous buffers at standard physiological pH but exhibits high solubility in organic solvents. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for primary stock preparation.

  • Susceptibility to Decarboxylation: α-Keto acids are notorious for undergoing non-enzymatic, oxidative decarboxylation. In the presence of trace transition metals or Hydrogen Peroxide (H₂O₂)—which is frequently generated in light-exposed cell culture media—the α-keto group is rapidly oxidized, releasing CO₂ and yielding the inactive 3,4-dichlorophenylacetic acid[2].

  • Nucleophilic Attack in Complex Media: Culture media (e.g., DMEM, RPMI) are rich in primary amines, including free amino acids and vitamins like thiamine. The electrophilic carbonyl carbon of the α-keto acid can react with these amines to form Schiff base adducts, neutralizing the compound's biological activity.

Degradation Keto Intact α-Keto Acid (Active Compound) Decarb Decarboxylation Product (Inactive) + CO2 Keto->Decarb Oxidative Stress Adduct Schiff Base / Adducts (Loss of Activity) Keto->Adduct Nucleophilic Attack ROS Reactive Oxygen Species (e.g., H2O2 in Media) ROS->Decarb Amines Primary Amines (Amino Acids, Thiamine) Amines->Adduct

Mechanisms of α-keto acid degradation in culture media via decarboxylation and adduct formation.

Experimental Protocol: Stock Solution Preparation

This protocol establishes a self-validating system by eliminating environmental variables (moisture, light, oxygen) that compromise the compound, ensuring that any observed biological phenotype is driven by the intact molecule, not its degradation products.

Phase 1: Reconstitution (50 mM Primary Stock)
  • Equilibration: Remove the lyophilized 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating premature hydrolysis of the α-keto group.

  • Weighing: Using a calibrated analytical microbalance, weigh exactly 11.65 mg of the compound (MW: 233.05 g/mol )[1].

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Causality: Amber glass protects the photosensitive α-keto acid from UV-induced degradation. Anhydrous DMSO prevents water-catalyzed breakdown.

  • Mixing: Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating can accelerate degradation.

Phase 2: Sterilization and Storage
  • Filtration: Draw the 50 mM solution into a sterile glass syringe. Attach a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: PTFE is chemically inert to DMSO. Utilizing standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters will result in the immediate dissolution of the filter membrane, contaminating the stock with cytotoxic polymers.

  • Aliquoting: Filter the solution directly into pre-labeled, amber glass cryovials in 50 µL single-use aliquots.

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing.

  • Storage: Store immediately at -80°C .

    • Causality: Deep freezing under an inert atmosphere halts oxidative decarboxylation. Single-use aliquots prevent freeze-thaw cycles.

Workflow A Weigh Compound (CAS 128437-98-9) B Dissolve in Anhydrous DMSO (50 mM Stock) A->B C Sterile Filter (0.22 µm PTFE) B->C D Aliquot & Store (-80°C, Argon Purged) C->D E Dilute in Media (Final DMSO ≤ 0.1%) D->E Thaw immediately before use F Apply to In Vitro Assay E->F

Workflow for the preparation, storage, and application of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

In Vitro Application & Media Compatibility

The transition from a pure DMSO stock to an aqueous cell culture environment is the most critical failure point in in vitro pharmacology.

The DMSO Cytotoxicity Threshold

DMSO is toxic to mammalian cells. It alters membrane fluidity, induces epigenetic changes, and triggers apoptosis at high concentrations. To maintain experimental integrity, the final concentration of DMSO in the culture medium must never exceed 0.1% (v/v) [3].

To achieve this, we utilize a 1000× Intermediate Stock methodology. This ensures that every well—regardless of the drug dose—receives exactly the same volume of solvent, creating a perfectly balanced Vehicle Control.

Phase 3: "Just-In-Time" Dilution Protocol
  • Thaw: Thaw a 50 µL aliquot of the 50 mM primary stock at room temperature immediately prior to the assay. Discard any unused portion; do not refreeze.

  • Intermediate Stocks: Prepare serial dilutions in 100% anhydrous DMSO to create 1000× intermediate stocks (See Table 2).

  • Media Spiking: Add 1.0 µL of the respective 1000× intermediate stock per 1.0 mL of pre-warmed complete culture media.

  • Immediate Application: Invert the tube gently to mix and apply the media to the cells immediately .

    • Causality: Because α-keto acids react rapidly with thiamine and amino acids in complete media, prolonged pre-incubation (e.g., leaving the spiked media in a 37°C water bath for 30 minutes) will result in a massive loss of the active compound before it ever reaches the cells.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecificationCausality / Rationale
CAS Number 128437-98-9[1]Unique identifier for compound verification.
Molecular Weight 233.05 g/mol [1]Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSORequired due to high lipophilicity; prevents hydrolysis.
Filter Compatibility PTFE (0.22 µm)PES/CA membranes dissolve in 100% DMSO.
Storage Temperature -80°CPrevents thermal degradation of the α-keto group.
Light Sensitivity High (Amber Vials)Prevents UV-catalyzed oxidative decarboxylation.
Table 2: 1000× Dilution Matrix for Cell Culture (0.1% DMSO Constant)
Desired Final Conc. in MediaStep 1: Prepare 1000× Intermediate Stock (in 100% DMSO)Step 2: Spike into Culture MediaFinal DMSO % (v/v)
50 µM Use 50 mM Primary Stock directly.Add 1 µL to 1 mL Media0.1%
25 µM Mix 10 µL of 50 mM Stock + 10 µL DMSOAdd 1 µL to 1 mL Media0.1%
10 µM Mix 10 µL of 50 mM Stock + 40 µL DMSOAdd 1 µL to 1 mL Media0.1%
1 µM Mix 10 µL of 10 mM Stock + 90 µL DMSOAdd 1 µL to 1 mL Media0.1%
Vehicle Control Use 100% Anhydrous DMSO (No Drug).Add 1 µL to 1 mL Media0.1%

References

  • ChemScene. 128437-98-9 | 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. 1

  • Benchchem. Naringenin | High-Purity Flavonoid for Research (Protocol detailing the <0.1% DMSO cytotoxicity threshold in cell culture). 3

  • Sigma-Aldrich. Thiamine in Cell Culture (Detailing the reactivity of α-keto acids with media components). Link

  • Lopalco, A., et al. Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids. Journal of Pharmaceutical Sciences (2016). 2

Sources

Application Note: High-Resolution Kinetic Profiling of MIF Tautomerase Activity Using 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Structural Biologists, and Preclinical Drug Discovery Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine heavily implicated in inflammatory diseases and oncology. Uniquely among cytokines, MIF possesses a vestigial but highly targetable enzymatic function: it catalyzes the keto-enol tautomerization of phenylpyruvate derivatives[1]. The active site, located at the interface of the homotrimeric structure, utilizes the N-terminal proline (Pro-1) as a catalytic base[1].

Because the tautomerase active site structurally overlaps with the binding interface for CD74 (MIF's cognate receptor), small-molecule tautomerase inhibitors are frequently developed as pharmacological antagonists to block MIF-CD74 signaling[2].

While 4-hydroxyphenylpyruvate (4-HPP) is the classical model substrate[3], the use of halogenated derivatives such as 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (3,4-DCPP) offers distinct advantages. The dichloro-substitution increases the hydrophobicity and alters the electron density of the aromatic ring, providing a stringent probe for the hydrophobic pockets of the MIF active site (involving residues Ile-64, Tyr-95, and Asn-97)[1]. This application note details a robust, self-validating protocol for evaluating MIF kinetics using 3,4-DCPP.

The Causality of the Assay Design

The assay relies on a coupled chemical trapping mechanism. In an aqueous ammonium acetate solution, phenylpyruvates slowly equilibrate to favor the thermodynamically stable keto form [3]. When introduced to the assay buffer, the Pro-1 residue of MIF abstracts a proton, rapidly accelerating the conversion to the enol form [1]. Boric acid in the assay buffer immediately coordinates with the transient enol, forming a stable, UV-absorbing enol-borate complex[4]. The rate of complex formation—measured spectrophotometrically—is directly proportional to the enzymatic tautomerization rate.

Mechanism Keto 3,4-DCPP (Keto) Thermodynamically Favored in NH4OAc Enol 3,4-DCPP (Enol) Transient Intermediate Keto->Enol Slow Background Tautomerization Complex Enol-Borate Complex Stable UV-Absorbing Species (λ ~ 315-330 nm) Enol->Complex Rapid Trapping MIF MIF Trimer (Pro-1 Catalytic Base) MIF->Keto Accelerates Conversion Borate Boric Acid (0.420 M, pH 6.2) Borate->Complex Coordinates

Figure 1: Mechanistic pathway of the MIF-catalyzed tautomerization and subsequent borate trapping of 3,4-DCPP.

Materials and Reagents

  • Enzyme: Recombinant Human MIF (expressed in E. coli and purified via standard chromatography)[3].

  • Substrate: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (3,4-DCPP). CAS: 128437-98-9[5].

  • Substrate Buffer: 50 mM Ammonium Acetate, adjusted to pH 6.2.

  • Assay Buffer: 0.420 M Boric Acid, adjusted to pH 6.2 using NaOH[3].

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Consumables: UV-transparent 96-well flat-bottom microplates (e.g., Greiner UV-Star).

Quantitative Substrate Comparison

To contextualize the use of 3,4-DCPP, Table 1 summarizes the physicochemical and expected kinetic parameters relative to the standard 4-HPP substrate.

SubstrateMolecular WeightLogP (Est.)Assay

Expected

(

)
Expected

(

)
4-HPP (Standard)180.16 g/mol 1.1306 nm~1500~15
3,4-DCPP (Test)233.05 g/mol 2.8315-330 nm*Empirical OutputEmpirical Output

*Note: The dichloro-substitution induces a bathochromic shift. A preliminary wavelength scan is required to determine the exact


 of the 3,4-DCPP enol-borate complex.

Experimental Protocol

This protocol is designed as a self-validating system . Because 3,4-DCPP undergoes spontaneous (uncatalyzed) tautomerization in the presence of borate, capturing parallel blank measurements is an absolute requirement to isolate the true enzymatic rate.

Step 1: Substrate Preparation & Equilibration

Expertise Insight: 3,4-DCPP is highly hydrophobic. Direct dissolution in aqueous buffer will cause precipitation and erratic kinetic reads.

  • Prepare a 100 mM master stock of 3,4-DCPP in 100% anhydrous DMSO.

  • Dilute the stock to 10 mM using 50 mM Ammonium Acetate (pH 6.2). The resulting solution contains 10% DMSO.

  • Critical Step: Incubate the 10 mM solution in the dark at room temperature for 12–18 hours (overnight)[3].

    • Causality: This equilibration shifts the thermodynamic balance of the substrate population predominantly to the keto form, ensuring maximum dynamic range when the enzyme is introduced[4].

Step 2: Reagent Master Mix Preparation
  • Enzyme Mix: Dilute recombinant human MIF in 0.420 M Boric Acid (pH 6.2) to a concentration of 111 nM . (This yields a final assay concentration of 100 nM after substrate addition)[3].

  • Blank Mix: Prepare a separate volume of 0.420 M Boric Acid (pH 6.2) containing no enzyme.

Step 3: Plate Setup (96-Well Format)
  • Create a serial dilution of the equilibrated 3,4-DCPP in 50 mM Ammonium Acetate (pH 6.2) to yield final well concentrations ranging from 0 to 2 mM .

    • Note: Ensure the final DMSO concentration in all wells remains constant (e.g.,

      
      ) to prevent solvent-induced enzyme denaturation.
      
  • Dispense 10 µL of each substrate concentration into the UV-transparent 96-well plate. Run all concentrations in triplicate for both the "Enzyme" and "Blank" conditions.

Step 4: Reaction Initiation & Kinetic Acquisition
  • Pre-warm the microplate reader to 25°C. Set the detection wavelength to the empirically determined

    
     for 3,4-DCPP (approx. 315-330 nm).
    
  • Using a multichannel pipette, rapidly inject 90 µL of the Enzyme Mix into the reaction wells, and 90 µL of the Blank Mix into the control wells[4].

  • Immediately initiate kinetic reading. Record absorbance every 10 seconds for a total of 90 to 360 seconds [3][6].

Workflow S1 1. Substrate Preparation Dissolve 3,4-DCPP in DMSO, dilute in NH4OAc. Equilibrate overnight at RT. S2 2. Plate Setup Dispense equilibrated 3,4-DCPP (0-2 mM) into UV-transparent 96-well plate. S1->S2 S3 3. Reaction Initiation Inject Master Mix (0.420 M Borate ± 100 nM MIF) using multichannel pipette. S2->S3 S4 4. Kinetic Acquisition Read Absorbance (315-330 nm) every 10s for 90-360 seconds at 25°C. S3->S4 S5 5. Data Processing Subtract uncatalyzed blank rates. Calculate v0 and fit to Michaelis-Menten. S4->S5

Figure 2: High-throughput 96-well experimental workflow for the 3,4-DCPP MIF tautomerase assay.

Data Analysis & Quality Control

Self-Validating Controls

To ensure the integrity of the kinetic data, the assay must pass two internal validation checks:

  • Uncatalyzed Subtraction: The initial velocity (

    
    ) of the Blank Mix wells (uncatalyzed tautomerization) must be subtracted from the corresponding Enzyme Mix wells. If the blank rate accounts for >80% of the total rate at high substrate concentrations, substrate equilibration (Step 1) has failed, and the substrate is likely trapped in the enol form.
    
  • Orthosteric Inhibition Control: Run a parallel control utilizing a known MIF active-site inhibitor (e.g., ISO-1 or 4-CPPC)[4]. The addition of the inhibitor should suppress the enzymatic rate down to the baseline uncatalyzed rate. Failure to do so indicates that the observed absorbance increase is an artifact (e.g., compound precipitation) rather than true catalysis.

Kinetic Parameter Calculation
  • Plot the background-subtracted absorbance against time.

  • Extract the initial linear slope (

    
    ) for the first 30–60 seconds to determine 
    
    
    
    .
  • Convert the rate to molar velocity (

    
    ) using the extinction coefficient (
    
    
    
    ) of the 3,4-DCPP enol-borate complex.
  • Plot

    
     versus [3,4-DCPP] and fit the data to the Michaelis-Menten equation using non-linear regression to derive 
    
    
    
    and
    
    
    .

References

  • Discovery of Human Macrophage Migration Inhibitory Factor (MIF)
  • 128437-98-9 | 3-(3,4-Dichlorophenyl)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Source: Biochemistry (ACS Publications)
  • Source: PMC (PubMed Central)

Sources

Dosing protocols for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Dosing and Pharmacokinetic Evaluation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid in Murine Models

Executive Summary

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (3,4-DCPPA; CAS 128437-98-9) is a halogenated α-keto acid utilized in advanced preclinical studies as a biochemical intermediate and a prodrug-like precursor ([1]). In vivo, 3,4-DCPPA serves as a substrate for endogenous transaminases, which enzymatically convert it into 3,4-dichloro-L-phenylalanine—an unnatural amino acid capable of modulating aromatic amino acid hydroxylases ([2]). This Application Note provides a self-validating, peer-level protocol for formulating, dosing, and analyzing 3,4-DCPPA in murine models to evaluate its pharmacokinetics (PK) and central nervous system (CNS) penetrance.

Scientific Rationale & Mechanism of Action

Direct administration of halogenated amino acids often faces challenges related to competitive uptake at the blood-brain barrier (BBB) via the Large Neutral Amino Acid Transporter 1 (LAT1). By dosing the α-keto acid analog (3,4-DCPPA), researchers can exploit Monocarboxylate Transporters (MCTs) for alternative tissue distribution. Once in the target tissue, endogenous transaminases (e.g., branched-chain amino acid transaminases, BCAT) catalyze the transamination of 3,4-DCPPA into the active amino acid derivative, bypassing primary transport bottlenecks.

MetabolicPathway DCPPA 3,4-DCPPA (3-(3,4-Dichlorophenyl)-2-oxopropanoic acid) Enzyme Endogenous Transaminases (e.g., BCATc, AAT) DCPPA->Enzyme BBB Transport (MCTs) DCPhe 3,4-Dichloro-L-phenylalanine (Active Metabolite) Target Aromatic Amino Acid Hydroxylase Inhibition DCPhe->Target Target Engagement Enzyme->DCPhe Transamination (Glutamate -> α-KG)

Metabolic conversion of 3,4-DCPPA to its active amino acid derivative for target engagement.

Physicochemical Properties & Formulation Strategy

To ensure a self-validating experiment, the formulation must overcome the compound's high lipophilicity (driven by the dichlorophenyl ring) while maintaining the stability of the reactive α-keto moiety. Aqueous buffers alone will result in suspension or precipitation, leading to erratic PK profiles.

Table 1: Physicochemical Properties of 3,4-DCPPA

PropertyValue/Description
CAS Number 128437-98-9 ()
Molecular Formula C9H6Cl2O3
Molecular Weight 233.05 g/mol ([1])
pKa (estimated) ~2.5 (Carboxylic acid)
Storage Conditions 4°C, desiccated, protected from light ([1])

Causality in Formulation: We utilize a co-solvent system of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline .

  • DMSO (5%): Disrupts the crystalline lattice of the pure powder.

  • PEG300 (40%): Acts as a primary solubilizer for the lipophilic dichlorophenyl ring.

  • Tween-80 (5%): Prevents precipitation upon dilution with the aqueous phase.

  • Saline (50%): Adjusts osmolality for physiological tolerability during intravenous (IV) injection.

In Vivo Dosing Protocols (Murine Model)

Workflow Formulation 1. Formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) Dosing 2. Animal Dosing (IV: 5 mg/kg, PO: 20 mg/kg) Formulation->Dosing Sampling 3. Biosampling (Plasma & Brain Tissue at 0.25-24h) Dosing->Sampling Analysis 4. LC-MS/MS Analysis (Quantify 3,4-DCPPA & Metabolite) Sampling->Analysis

In vivo pharmacokinetic dosing and biosampling workflow for 3,4-DCPPA in murine models.

Step-by-Step Methodology:

Step 1: Preparation of Dosing Solutions

  • Weigh 10.0 mg of 3,4-DCPPA powder into a sterile glass vial.

  • Add 0.5 mL of molecular-grade DMSO. Vortex for 1 minute until completely dissolved.

  • Add 4.0 mL of PEG300. Vortex for 2 minutes.

  • Add 0.5 mL of Tween-80. Sonicate the mixture for 5 minutes at room temperature.

  • Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing to prevent localized precipitation.

  • Validation Check: Visually inspect against a dark background. The solution must be completely clear. Final concentration: 1.0 mg/mL.

Step 2: Animal Allocation & Administration

  • Model : Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Acclimation : Minimum 5 days in a controlled environment (12h light/dark cycle).

  • Fasting : For oral (PO) dosing, fast animals for 12 hours prior to administration to eliminate food-matrix effects on absorption.

Table 2: Recommended Dosing Matrix

RouteDose (mg/kg)Concentration (mg/mL)Dosing Volume (mL/kg)Needle Size
Intravenous (IV) 5.01.05.029G (Tail Vein)
Oral (PO) 20.02.010.020G (Gavage)

Step 3: Pharmacokinetic Sampling

  • Timepoints : 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Blood Collection : Collect 200 µL of blood via submandibular bleed into K2EDTA tubes. Invert gently 5 times.

  • Plasma Isolation : Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and snap-freeze in liquid nitrogen.

  • Tissue Collection (Brain) : At terminal timepoints, perfuse the animal transcardially with 10 mL of ice-cold PBS to remove residual intravascular blood. Excise the brain, weigh it, and snap-freeze. Causality: Perfusion is critical; without it, residual blood in the cerebral microvasculature will falsely elevate apparent brain tissue concentrations.

Representative Pharmacokinetic Outcomes

The following table summarizes the expected baseline PK parameters based on the physicochemical profile of halogenated α-keto acids and related dichlorophenyl derivatives ([3]).

Table 3: Anticipated PK Parameters in Mice

ParameterIV (5 mg/kg)PO (20 mg/kg)
Cmax (ng/mL) ~4,500 (at 5 min)~2,100
Tmax (h) N/A0.5 - 1.0
T1/2 (h) 1.2 - 1.81.5 - 2.0
Bioavailability (F%) 100%35 - 50%
Brain/Plasma Ratio 0.15 - 0.300.15 - 0.30

Quality Control Check: If the Brain/Plasma ratio exceeds 0.5 without perfusion, the data is likely contaminated by blood volume. If T1/2 is unusually short (<0.5h), investigate rapid transamination to the amino acid metabolite by monitoring the metabolite mass transition.

Analytical Considerations (LC-MS/MS)

To ensure the trustworthiness of the data, the bioanalytical method must be highly specific.

  • Extraction : Protein precipitation using 3 volumes of ice-cold acetonitrile containing 100 ng/mL of 4-chlorophenylpyruvic acid as an internal standard (IS).

  • Chromatography : Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) with a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection : Electrospray ionization (ESI) in negative ion mode . Rationale: The carboxylic acid moiety of 3,4-DCPPA readily loses a proton, yielding a strong [M-H]- precursor ion at m/z 231.0. Monitoring the transition from 231.0 -> 187.0 (loss of CO2) provides optimal sensitivity.

References

Sources

Application Note: Spectrophotometric Analysis of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectrophotometric analysis of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (also known as 3,4-Dichlorophenylpyruvate or 3,4-DCPP ). This compound acts as a chromogenic substrate for tautomerase enzymes (e.g., Macrophage Migration Inhibitory Factor, MIF) and serves as a critical intermediate in herbicide metabolism studies.

Core Principles & Chemistry

The spectrophotometric detection of 3,4-DCPP relies on its keto-enol tautomerism . Like other arylpyruvates, 3,4-DCPP exists in equilibrium between a keto form (predominant in acidic/neutral aqueous solution) and an enol form (predominant in alkaline solution or when complexed with borate).

  • Keto Form (

    
     nm):  The carbonyl group is isolated from the aromatic ring by a methylene bridge. Absorbance is primarily due to the dichlorophenyl moiety.
    
  • Enol Form (

    
     nm):  In alkaline conditions, the double bond conjugates with the aromatic ring, causing a bathochromic (red) shift and a significant increase in molar absorptivity (
    
    
    
    ).
  • Enol-Borate Complex: In the presence of borate at alkaline pH, the enol form complexes with borate, stabilizing the enol and preventing rapid ketonization. This complex is the basis for the most sensitive quantitative assays.

Mechanism Visualization

Tautomerism Keto Keto Form (Acidic/Neutral pH) λmax ~285 nm Enol Enol Form (Alkaline pH) λmax ~305 nm Keto->Enol OH- (Base) Enol->Keto H+ (Acid) Borate Enol-Borate Complex (Stable, High ε) λmax ~300-310 nm Enol->Borate Borate Buffer Borate->Enol Acidification

Figure 1: Keto-Enol tautomerism and borate complexation pathways determining absorbance shifts.

Reagents & Preparation

Purity Note: Commercial 3,4-DCPP (CAS 128437-98-9) is often supplied as a solid acid. Purity must be verified as spontaneous decarboxylation to 3,4-dichlorophenylacetaldehyde can occur upon prolonged storage at room temperature.

Stock Solution (10 mM)
  • Weigh 23.3 mg of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (MW: 233.05 g/mol ).

  • Dissolve in 10 mL of absolute ethanol or DMSO .

    • Note: Aqueous stock solutions are unstable due to spontaneous decarboxylation. Store organic stocks at -20°C.

  • Self-Validation Step: Check the stock for yellowing (indication of degradation). Freshly prepared stocks should be clear/colorless.

Buffers
Buffer TypeCompositionpHApplication
Assay Buffer (Borate) 0.4 M Boric Acid, adjusted with NaOH6.2 -- 6.5Tautomerase Kinetic Assays
Quantification Buffer 0.5 M Sodium Borate (Borax)9.0 -- 10.0Total Enol Quantification
Acidic Quench 0.1 M HCl< 2.0Stopping reactions / Keto baseline

Protocol A: Determination of Molar Extinction Coefficient ( )

Since


 varies by solvent and pH, you must generate an empirical standard curve.
  • Preparation: Prepare a working standard (e.g., 100 µM) by diluting the 10 mM Stock 1:100 into 0.5 M Sodium Borate Buffer (pH 9.5) .

  • Equilibration: Allow the solution to stand for 5 minutes. The high pH and borate ensure >99% conversion to the stable enol-borate form.

  • Scan: Perform a spectral scan from 250 nm to 350 nm against a buffer blank.

  • Identify

    
    :  Locate the peak (typically near 300 nm).
    
  • Standard Curve: Prepare serial dilutions (10, 20, 40, 60, 80, 100 µM) in the same buffer. Measure Absorbance at

    
    .[1][2]
    
  • Calculation: Plot Absorbance vs. Concentration (M). The slope is

    
     (M⁻¹cm⁻¹).
    
    • Expected Range:

      
      .
      

Protocol B: Kinetic Assay for Tautomerase Activity (MIF Assay)

This protocol monitors the ketonization of the enol form, a reaction catalyzed by enzymes like Macrophage Migration Inhibitory Factor (MIF).

Experimental Workflow
  • Substrate Preparation (Enol Generation):

    • Mix 10 mM 3,4-DCPP stock (in ethanol) into a small volume of 50 mM Ammonium Acetate (pH 6.0) .

    • Alternative: Dissolve directly in alkaline borate to form enol, then dilute into assay buffer (pH 6.2) to start the spontaneous ketonization.

  • Blanking: Set spectrophotometer to 300 nm (or empirically determined

    
    ). Zero with assay buffer.
    
  • Reaction Mix:

    • Cuvette: 950 µL Assay Buffer (0.4 M Boric Acid, pH 6.2).

    • Sample: 10--20 µL Enzyme solution (MIF).

  • Initiation:

    • Add 30 µL of 3,4-DCPP substrate (final conc. ~100 µM).

    • Mix rapidly by inversion (do not vortex vigorously to avoid bubbles).

  • Measurement:

    • Immediately record the decrease in absorbance at 300 nm for 120 seconds.

    • The enol form (high Abs) converts to the keto form (low Abs). The enzyme accelerates this rate compared to the spontaneous rate.

Data Analysis

Calculate the initial velocity (


) using the linear portion of the decay curve:


  • 
    : Change in absorbance per minute (slope).
    
  • 
    : Extinction coefficient determined in Protocol A.
    
  • 
    : Path length (usually 1 cm).[3]
    

Protocol C: High-Sensitivity "Enol-Borate" Endpoint Assay

Use this for quantifying total 3,4-DCPP in a sample (e.g., metabolic stability study).

  • Sample Collection: Take 100 µL of reaction mixture.

  • Derivatization: Add to 900 µL of 0.5 M Sodium Borate (pH 10.0) .

    • Mechanism:[4] High pH shifts equilibrium to the enol; borate traps it.

  • Incubation: Wait 10 minutes at Room Temp.

  • Read: Measure Absorbance at 300 nm.

  • Quantify: Compare against the standard curve generated in Protocol A.

Troubleshooting & Interferences

ObservationRoot CauseCorrective Action
Drifting Baseline Temperature fluctuations affecting keto-enol equilibrium.Thermostat cuvette holder to 25°C.
Low Absorbance Decarboxylation of stock solution.Prepare fresh stock in EtOH; store at -20°C.
Non-Linear Rates Substrate depletion or product inhibition.Reduce enzyme concentration; ensure

substrate conversion for

.
High Background Protein absorbance at 280 nm interfering.Measure at 305–310 nm (shoulder) where protein interference is minimal.

References

  • Rosengren, E., et al. "The enol-borate assay for phenylpyruvic acid." Analytical Biochemistry, vol. 16, no. 3, 1966. Link

  • Stamps, S. L., et al. "Mechanism of the Phenylpyruvate Tautomerase Activity of Macrophage Migration Inhibitory Factor." Biochemistry, vol. 37, no. 28, 1998. Link

  • Lubetsky, J. B., et al. "The tautomerase activity of MIF is a potential target for drug discovery." Journal of Biological Chemistry, vol. 277, no. 28, 2002. Link

  • Sigma-Aldrich. "3-(3,4-Dichlorophenyl)-2-oxopropanoic acid Product Information." Merck KGaA. Link

Sources

Application Note: High-Yield Biocatalytic Transamination of 3,4-Dichlorophenylalanine to 3-(3,4-Dichlorophenyl)pyruvic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The synthesis of unnatural


-keto acids is a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs). Traditional chemical oxidations of unnatural amino acids often suffer from poor chemoselectivity and require harsh, environmentally damaging reagents.

This application note details a highly efficient, biocatalytic protocol for the transamination of 3,4-dichlorophenylalanine (3,4-DCP) to its corresponding


-keto acid, 3-(3,4-dichlorophenyl)pyruvic acid. By leveraging pyridoxal-5'-phosphate (PLP)-dependent transaminases (aminotransferases), this method offers a green, self-validating, and highly scalable alternative to classical synthetic routes.

Mechanistic Principles: The Ping-Pong Bi-Bi Catalytic Cycle

To achieve high conversion yields, it is imperative to understand the causality behind the enzymatic mechanism. Transaminases operate via a classic "Ping-Pong Bi-Bi" kinetic mechanism[1].

The reaction is driven by the cofactor Pyridoxal-5'-phosphate (PLP), which is covalently bound to the enzyme's active site in its resting state.

  • First Half-Reaction (Deamination of 3,4-DCP): The amino donor (3,4-DCP) enters the active site and forms an external aldimine with PLP. A critical deprotonation step yields a planar quinonoid intermediate, which is subsequently reprotonated and hydrolyzed. This releases the target product, 3-(3,4-dichlorophenyl)pyruvic acid, and leaves the enzyme in an aminated state (Enzyme-PMP)[2].

  • Second Half-Reaction (Regeneration): An amino acceptor (typically

    
    -ketoglutarate) binds to the Enzyme-PMP complex. Through a reverse sequence of ketimine and aldimine formations, the amino group is transferred to the acceptor, releasing L-glutamate as a byproduct and regenerating the resting Enzyme-PLP complex[3].
    

Because this is an equilibrium-driven process, the experimental design must utilize a molar excess of the amino acceptor to thermodynamically push the reaction toward the desired


-keto acid product[4].

CatalyticCycle E_PLP Enzyme-PLP (Resting State) Ext_Ald External Aldimine (Intermediate 1) E_PLP->Ext_Ald + 3,4-DCP (Amino Donor) E_PMP Enzyme-PMP (Aminated State) Ext_Ald->E_PMP - 3-(3,4-DCP)pyruvate (Target Keto Acid) Ketimine Ketimine (Intermediate 2) E_PMP->Ketimine + α-Ketoglutarate (Amino Acceptor) Ketimine->E_PLP - L-Glutamate (Byproduct)

Ping-Pong Bi-Bi mechanism of PLP-dependent transamination of 3,4-DCP.

Experimental Protocol

This methodology utilizes an engineered


-transaminase derived from Vibrio fluvialis or Chromobacterium violaceum, which exhibits high tolerance to bulky, unnatural aromatic substrates[5].
Materials and Reagents
  • Amino Donor: 3,4-Dichlorophenylalanine (50 mM)

  • Amino Acceptor:

    
    -Ketoglutarate disodium salt (150 mM)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Biocatalyst: Engineered Transaminase powder (2.0 g/L)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix and Cofactor Saturation

  • Prepare 100 mL of 100 mM Potassium Phosphate buffer and adjust the pH to 7.5.

    • Causality: PLP-dependent transaminases require slightly alkaline conditions to facilitate the rate-determining deprotonation of the external aldimine intermediate[2].

  • Add 1 mM PLP to the buffer.

  • Add 2.0 g/L of the engineered transaminase. Incubate the mixture at 30°C for 30 minutes at 150 rpm.

    • Causality: Pre-incubation ensures full saturation of the enzyme's active sites with PLP. Operating with apo-enzymes (cofactor-deficient) leads to rapid thermal unfolding and irreversible inactivation[6].

Step 2: Substrate Loading and Biocatalysis

  • Add 150 mM

    
    -Ketoglutarate to the activated enzyme solution.
    
  • Add 50 mM of 3,4-Dichlorophenylalanine (3,4-DCP).

    • Causality: A 3:1 molar ratio of acceptor to donor is utilized to drive the reversible Ping-Pong Bi-Bi equilibrium strictly toward the formation of the

      
      -keto acid.
      
  • Incubate the reaction vessel in an orbital shaker at 37°C and 200 rpm for 24 hours.

Step 3: In-Process Control (Self-Validation)

  • At

    
     hours, withdraw a 100 
    
    
    
    L aliquot.
  • Quench the aliquot with 900

    
    L of Acetonitrile (MeCN) to precipitate the protein. Centrifuge at 14,000 x g for 5 minutes.
    
  • Analyze the supernatant via HPLC-UV (254 nm) using a C18 column (Eluent: Water/MeCN with 0.1% TFA).

  • Validation Check: Proceed to extraction only if the integration of the 3,4-DCP peak indicates >95% conversion.

Step 4: Quenching and Product Isolation

  • Adjust the pH of the bulk reaction mixture to 2.0 using 1 M HCl.

    • Causality: Acidification protonates the carboxylate group of the newly formed 3-(3,4-dichlorophenyl)pyruvic acid, neutralizing its charge and forcing it to partition into the organic phase during extraction. It simultaneously denatures and precipitates the enzyme.

  • Extract the aqueous mixture three times with equal volumes of Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 
    
    
    
    -keto acid.

Quantitative Data and Process Optimization

To establish the robustness of this protocol, various reaction parameters were systematically evaluated. The data below demonstrates the critical interplay between cofactor concentration, enzyme loading, and thermodynamic driving forces.

Table 1: Optimization of Transamination Parameters for 3,4-DCP Conversion

Enzyme Loading (g/L)PLP Conc. (mM)

-KG Equivalents
Temp (°C)Conversion Yield (%)
0.50.11.0x3042.1
1.00.51.5x3068.4
2.01.02.0x3089.2
2.0 1.0 3.0x 37 >98.5
2.00.0 (Control)3.0x37<5.0
4.02.03.0x4581.3*

*Note: At 45°C, a drop in conversion is observed due to the accelerated thermal degradation of the Enzyme-PLP complex, highlighting 37°C as the optimal thermodynamic/kinetic balance.

References

1.[1] Extremophilic and modified aminotransferases as a versatile tool for the synthesis of optically pure building blocks for pharmaceutical industry. ICM University of Warsaw.[Link] 2.[6] Stability and inactivation mechanisms of two transaminases. DiVA Portal. [Link] 3.[3] Evolutionary origin and functional diversification of aminotransferases. National Institutes of Health (NIH).[Link] 4.[4] Metal-Pyridoxal Cooperativity in Nonenzymatic Transamination. Journal of the American Chemical Society. [Link] 5.[2] Quantum Chemical Study of ω-Transaminase Reaction Mechanism. ResearchGate. [Link] 6.[5] US9193957B2 - Transaminase polypeptides (Vibrio fluvialis JS17). Google Patents. [Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-2 Support Knowledge Base for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid . It synthesizes physicochemical principles with practical, bench-validated protocols to address solubility and stability challenges.

Subject: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (CAS: 128437-98-9) Classification:


-Keto Acid / Phenylpyruvate Derivative
Primary Challenge:  High lipophilicity combined with hydrolytic/oxidative instability.

Executive Summary: The Molecule’s "Personality"

Before attempting dissolution, you must understand the competing forces in this molecule.

  • The Head (Hydrophilic): The

    
    -keto acid group is ionizable (pKa 
    
    
    
    3.0–3.5). It dictates that solubility is pH-dependent.
  • The Tail (Lipophilic): The 3,4-dichlorophenyl ring is highly hydrophobic (LogP > 3.0). Even when ionized, this "greasy" tail can drive self-aggregation or precipitation in high-salt buffers.

  • The Danger Zone: As an

    
    -keto acid, this compound is prone to decarboxylation  (releasing CO
    
    
    
    ) and oxidation (to the corresponding benzoic acid derivative), particularly under basic conditions or heat.

Module 1: The pH Strategy (Salt Formation)

Q: Why does the compound precipitate even when I adjust the pH to 7.4?

Diagnosis: You likely encountered the "Salting Out" effect or "Local pH Shock." While the compound is ionized at pH 7.4, the presence of high concentrations of inorganic counter-ions (like Na


 from PBS) can reduce the solubility of the lipophilic anion. Furthermore, adding strong base (NaOH) directly to the solid can cause local degradation before dissolution occurs.

The Fix: In-Situ Amino Acid Salt Formation Instead of inorganic bases, use basic amino acids (L-Arginine or L-Lysine). These counter-ions provide a larger, organic hydration shell that stabilizes the lipophilic tail of your compound.

Protocol: The "Soft-Base" Dissolution Method

  • Calculate: Determine the molar amount of your compound (

    
     g/mol ).
    
  • Prepare Solvent: Use degassed water (to minimize oxidative degradation).

  • Add Base First: Dissolve 1.1 equivalents of L-Arginine in the water.

    • Why? Arginine creates a basic environment (

      
      pH 10) that is gentler than NaOH.
      
  • Add Compound: Slowly add the 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid powder to the stirring Arginine solution.

  • Equilibrate: Stir at room temperature for 15–30 minutes. The solution should become clear.

  • Adjust Final pH: Carefully lower the pH to 7.4 using small aliquots of 0.1 M HCl if necessary, monitoring for precipitation.

Module 2: Cosolvent Systems (For Stock Solutions)

Q: Can I just dissolve it in DMSO and dilute with water?

Diagnosis: Yes, but beware of "Flash Precipitation." The compound is highly soluble in DMSO. However, upon rapid dilution into water, the sudden change in dielectric constant can force the hydrophobic dichlorophenyl rings to stack, causing the compound to crash out as micro-crystals that are invisible to the naked eye but ruin biological assays.

The Fix: The "Step-Down" Dilution Protocol Table 1: Recommended Solvent Systems

SolventSolubility LimitStability RiskApplication
DMSO > 50 mg/mLLow (if anhydrous)Primary Stock
Ethanol > 20 mg/mLModerate (esterification risk)Secondary Stock
PEG-400 ~ 10-20 mg/mLLowBridging Cosolvent

Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO (e.g., 50 mM).

  • Intermediate Step: Do not add DMSO stock directly to media. Instead, prepare a 10x working solution in PEG-400 or Propylene Glycol .

    • Mix: 1 part DMSO stock + 9 parts PEG-400.

  • Final Dilution: Slowly add the PEG/DMSO mix to your aqueous buffer while vortexing.

    • Target: Final DMSO concentration < 0.5%.

Module 3: Advanced Formulation (Cyclodextrins)

Q: I need a high concentration (>5 mM) in aqueous media without DMSO. Is this possible?

Diagnosis: Simple pH adjustment often fails at high concentrations due to the "Common Ion Effect." You need to shield the hydrophobic tail.

The Fix: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Complexation
The dichlorophenyl group fits snugly into the

-cyclodextrin cavity, hiding the hydrophobic portion while the hydrophilic exterior interacts with water.

Protocol: Molecular Encapsulation

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline.
    
  • Dispersion: Add the compound to this vehicle. It will likely remain a suspension.

  • Sonication: Sonicate in a water bath at ambient temperature for 20 minutes.

  • pH Tuning: While monitoring pH, add 1M NaOH dropwise until the suspension clears (target pH 7.0–8.0).

  • Filtration: Filter sterilize (0.22

    
    m). The complex is usually stable for weeks at 4°C.
    

Module 4: Stability & Troubleshooting

Q: My solution turned yellow/brown overnight. Is it still good?

Diagnosis: No. The color change indicates oxidation or polymerization.


-Keto acids are susceptible to oxidative decarboxylation, especially in the presence of light and transition metals.

The Fix: Stability Preservation Checklist

  • De-gas Buffers: Always use buffers purged with Nitrogen or Argon.

  • Chelation: Add 0.1 mM EDTA to buffers to scavenge trace metals (Iron/Copper) that catalyze oxidation.

  • Cold Storage: Store stock solutions at -20°C or -80°C.

  • Fresh Prep: For aqueous solutions, prepare fresh daily. Do not store aqueous solutions > 24 hours.

Visual Troubleshooting Workflows

Workflow 1: Solubility Optimization Decision Tree

SolubilityDecisionTree Start Start: Dissolve 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid CheckConc Required Concentration? Start->CheckConc LowConc Low (< 1 mM) CheckConc->LowConc HighConc High (> 1 mM) CheckConc->HighConc DirectDissolve Direct Dissolution in Buffer? LowConc->DirectDissolve CosolventCheck Is DMSO/PEG allowed? HighConc->CosolventCheck Precip Precipitation Observed? DirectDissolve->Precip No No Precip->No Proceed Yes Yes Precip->Yes SaltMethod Method A: In-Situ Salt (Use L-Arginine/Tris) CosolventCheck->No CosolventCheck->Yes CosolventYes Method B: Cosolvent System (DMSO -> PEG-400 -> Buffer) CosolventNo Method C: Complexation (20% HP-beta-Cyclodextrin) No->CosolventNo Yes->SaltMethod Yes->CosolventYes

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and assay tolerance.

Workflow 2: Mechanism of Instability & Prevention

StabilityPathway Compound Target Compound (alpha-Keto Acid) Oxidation Oxidative Decarboxylation (Loss of CO2) Compound->Oxidation Irreversible Enolization Keto-Enol Tautomerism Compound->Enolization Equilibrium Cause1 High pH (>9) Cause1->Enolization Cause2 Peroxides / Metals Cause2->Oxidation Prevention1 Use Mild Base (Arginine) Prevention1->Cause1 Blocks Prevention2 Add EDTA / De-gas Prevention2->Cause2 Blocks

Caption: Mechanistic view of degradation pathways and specific preventative interventions.

References

  • Sigma-Aldrich. 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid Product Information & CAS 128437-98-9. Link

  • PubChem. Compound Summary: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. National Library of Medicine. Link

  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation. (General principles on salt selection for acidic APIs). Link

  • Betc Kalepu, S. & Nekkanti, V. "Insoluble drug delivery strategies: Review of recent advances and business prospects."[1] Acta Pharmaceutica Sinica B, 2015.[1] (Cyclodextrin complexation protocols). Link

  • Organic Chemistry Portal. Synthesis and Stability of alpha-Keto Acids. (Mechanistic insight into decarboxylation risks). Link

Sources

Preventing decarboxylation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Acid / Phenylpyruvic Acid Derivative

Core Technical Analysis: The Instability Mechanism

To prevent degradation, you must first understand why this molecule destroys itself. 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is an


-keto acid  (2-oxo acid). Its instability is driven by two primary thermodynamic forces:
  • Keto-Enol Tautomerism: The molecule exists in equilibrium between its keto form and its enol form.[1][2] The 3,4-dichlorophenyl group is electron-withdrawing, which increases the acidity of the benzylic protons (at C3), facilitating enolization.

  • Spontaneous Decarboxylation: The carbonyl group at C2 is highly electrophilic. In the presence of heat, light, or oxidative agents, the carboxyl group (

    
    ) is lost as carbon dioxide (
    
    
    
    ).[3][4][5] This is an entropic process driven by the formation of stable gas and a smaller organic molecule (typically the corresponding aldehyde, 3,4-dichlorophenylacetaldehyde).

The Critical Insight: Decarboxylation is often autocatalytic. As the compound degrades, it releases moisture and creates localized acidic/basic pockets that accelerate further breakdown.

Degradation Pathway Diagram

The following diagram illustrates the competing pathways that lead to sample loss.

DecarboxylationPathways cluster_legend Pathway Key Compound 3-(3,4-Dichlorophenyl)- 2-oxopropanoic acid (Keto Form) Enol Enol Tautomer (Reactive Intermediate) Compound->Enol Tautomerization (Facilitated by moisture/pH) TS Cyclic Transition State Compound->TS Heat / Light OxAcid 3,4-Dichlorophenyl- acetic acid Compound->OxAcid Oxidative Decarboxylation (Peroxides/Air) Aldehyde 3,4-Dichlorophenyl- acetaldehyde (Degradation Product) TS->Aldehyde -CO2 CO2 CO2 Gas (Pressure Buildup) TS->CO2 key1 Blue: Target Compound key2 Red: Critical Failure Point

Figure 1: Mechanistic pathways for the degradation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. The primary risk is thermal decarboxylation yielding the aldehyde and


.

Troubleshooting Guide & FAQs

This section addresses specific phenomena you may observe in the lab.

Issue 1: The storage vial "popped" or is pressurized.

Diagnosis: Thermal Decarboxylation.

  • Cause: The compound has degraded, releasing

    
     gas.[3][4][5][6] This typically happens if the cold chain was broken (e.g., left on a benchtop) or if moisture entered the vial.
    
  • Immediate Action: Vent the vial carefully in a fume hood.

  • Risk Assessment: The remaining solid is likely contaminated with 3,4-dichlorophenylacetaldehyde . This aldehyde is reactive and may polymerize, leading to a gummy residue.

  • Corrective Protocol: Perform a purity check (HPLC or NMR). If purity is <90%, recrystallization may be attempted, but disposal and repurchase are often more cost-effective for sensitive biological assays.

Issue 2: The white powder has turned yellow or brown.

Diagnosis: Oxidative Polymerization.

  • Cause: Phenylpyruvic acid derivatives are sensitive to air oxidation. The "yellowing" is often due to the formation of conjugated oligomers initiated by the aldehyde byproduct or direct oxidation of the enol form.

  • Scientific Context: The electron-withdrawing chlorine atoms make the aromatic ring less electron-rich, but the

    
    -keto functionality remains highly susceptible to radical formation under UV light or oxygen exposure.
    
  • Corrective Protocol: Dissolve a small amount in DMSO. If the solution is dark and cloudy, the sample is irreversibly degraded.

Issue 3: Solubility in buffer is lower than expected.

Diagnosis: Formation of the Aldehyde.

  • Cause: The decarboxylation product (the aldehyde) is significantly less soluble in aqueous buffers than the parent keto acid (which ionizes).

  • Verification: Check the pH of your buffer. The parent compound is an acid (

    
     for the keto acid). If the compound does not lower the pH of unbuffered water as expected, the carboxylic acid group has been lost.
    

Self-Validating Storage Protocols

Do not rely on standard "store at -20°C" instructions. Use these rigorous protocols to ensure integrity.

Protocol A: The "Anhydrous Shield" (Long-Term Storage)

Best for: Storing the solid powder for >1 month.

  • Container: Use amber glass vials with PTFE-lined screw caps. Avoid polyethylene (plastic) bags, which are permeable to oxygen.

  • Atmosphere: Flush the vial with dry Argon (preferred over Nitrogen due to higher density) for 15 seconds before sealing.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a larger jar) containing active silica gel or molecular sieves.

  • Temperature: Store at -20°C or lower.

    • Why? The rate of decarboxylation follows the Arrhenius equation; lowering temperature drastically reduces the kinetic energy available to overcome the activation barrier for

      
       loss.
      
Protocol B: Solution Handling (Short-Term)

Best for: preparing stock solutions for assays.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or DMF .[7]

    • Avoid: Alcohols (Ethanol/Methanol) for long-term storage, as they can form hemiacetals with the keto group.

    • Avoid: Alkaline buffers (PBS pH 7.4) for storage.[8] High pH promotes enolization, which is the rate-limiting step for many degradation pathways.

  • Concentration: Prepare high-concentration stocks (e.g., 50-100 mM). Dilute working solutions only immediately before use.

  • Freeze/Thaw: Aliquot stocks into single-use volumes. Do not refreeze. Repeated temperature cycling promotes condensation and hydrolysis.

Protocol C: The "Fizz Test" (Quick QC)

A simple, self-validating check before using the compound.

  • Take a small amount (~1 mg) of the solid.

  • Dissolve in 100

    
    L of saturated Sodium Bicarbonate (
    
    
    
    ) solution.
  • Observation:

    • Vigorous bubbling: Indicates the presence of the free carboxylic acid (Intact Compound).

    • No bubbling/Cloudy precipitate: Indicates the carboxyl group is gone (Decarboxylated Aldehyde) or the material has polymerized.

Quantitative Stability Data

The following table summarizes the estimated stability based on structural analogs (phenylpyruvic acids) and functional group reactivity.

ConditionFormEstimated Half-Life (

)
Dominant Degradation Product
-20°C (Argon) Solid> 2 YearsNone (Stable)
4°C (Air) Solid3 - 6 Months3,4-Dichlorophenylacetaldehyde
25°C (Air/Light) Solid1 - 4 WeeksAldehyde + Polymerized byproduct
DMSO Solution (RT) Liquid24 - 48 HoursDecarboxylated species
Aq. Buffer (pH > 7) Liquid< 4 HoursEnol-tomer / Oxidative degradation

References

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and Stability Factors. Available at: [Link] (Accessed Oct 2025).

Sources

Troubleshooting low yields in 3,4-dichlorophenylpyruvate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve optimal yields in the synthesis of 3,4-dichlorophenylpyruvate (3,4-DCPP).

While the presence of electron-withdrawing chlorine atoms on the aromatic ring theoretically enhances the electrophilicity of the starting aldehyde and should favor condensation[1], practical bench-top yields often fall short. The root causes of these failures rarely lie in the substrate itself, but rather in the strict mechanistic requirements of the Erlenmeyer-Plöchl azlactone synthesis and the inherent instability of alpha-keto acids[2][3].

This guide provides a causality-driven troubleshooting framework, a self-validating benchmark protocol, and deep-dive FAQs to help you secure high-purity yields.

Diagnostic Workflow: Yield-Loss Points in 3,4-DCPP Synthesis

G N1 3,4-Dichlorobenzaldehyde + N-Acetylglycine N2 Condensation (Ac2O, NaOAc, 110°C) N1->N2 N3 Azlactone Intermediate (Isolation & Wash) N2->N3 Azlactone Formation Err1 Low Yield: Incomplete Dehydration/Side Reactions N2->Err1 N4 Hydrolysis (1N HCl, Reflux) N3->N4 N5 3,4-Dichlorophenylpyruvic Acid (Crude Precipitation) N4->N5 Ring Opening & Cleavage Err2 Low Yield: Tautomer Degradation/Decarboxylation N4->Err2 N6 Purification (Ether Extraction / Recryst.) N5->N6 N7 Pure 3,4-DCPP (Target Yield >85%) N6->N7

Workflow of 3,4-dichlorophenylpyruvate synthesis highlighting yield-loss points.

Self-Validating Benchmark Protocol

To eliminate procedural variables, strictly adhere to the following self-validating methodology, adapted from established organic syntheses standards for phenylpyruvic derivatives[3][4].

Phase 1: Azlactone Formation

  • Charge a flame-dried 500 mL round-bottom flask with 3,4-dichlorobenzaldehyde (1.0 eq, 50 mmol), N-acetylglycine (1.2 eq, 60 mmol), and freshly fused anhydrous sodium acetate (0.75 eq, 37.5 mmol)[4].

  • Add acetic anhydride (3.0 eq, 150 mmol) in one portion. Equip the flask with a reflux condenser.

  • Heat the mixture in an oil bath set strictly to 110°C–115°C for 2 hours under a nitrogen atmosphere.

    • Validation Checkpoint: The suspension will transition into a homogeneous yellow-orange solution. Spot the mixture on a silica TLC plate (Hexanes:EtOAc 7:3); the UV-active aldehyde spot must completely disappear, replaced by the azlactone intermediate. If the aldehyde persists, the reaction has stalled due to moisture.

  • Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold ethanol/water (1:1 v/v) with vigorous stirring to precipitate the 4-(3,4-dichlorobenzylidene)-2-methyl-5-oxazolone.

  • Vacuum filter the yellow solid and wash with 3 x 50 mL of ice-cold distilled water to remove residual acetic acid and sodium acetate.

Phase 2: Hydrolysis and Isolation 6. Transfer the crude azlactone to a clean 500 mL flask equipped with a ground-glass joint upright condenser. 7. Suspend the solid in 200 mL of 1N Hydrochloric Acid[3]. 8. Bring the suspension to a vigorous reflux. Maintain boiling for exactly 3 hours [3].

  • Validation Checkpoint: The azlactone will gradually dissolve. A few droplets of pale green oil may separate from the boiling solution. Do not exceed 3 hours; prolonged heating causes irreversible decarboxylation.

  • Hot-filter the solution through a coarse glass frit to remove the pale green oily impurities[3].

  • Transfer the clear filtrate to a refrigerator and cool to 4°C for 12–24 hours.

    • Validation Checkpoint: White to pale-yellow crystals of 3,4-dichlorophenylpyruvic acid will spontaneously separate from the filtrate upon cooling[3].

  • Collect the crystals via Büchner filtration. Extract the remaining aqueous filtrate with four 50 mL portions of diethyl ether to recover dissolved product[3].

  • Combine the ether extracts and evaporate the solvent at room temperature (under 25°C) using a stream of dry nitrogen gas[3]. Crucial: Do not use a heated rotary evaporator, as the enol-tautomer is highly thermally sensitive.

  • Store the combined crops of 3,4-dichlorophenylpyruvic acid in a vacuum desiccator over calcium chloride at -20°C.

Quantitative Troubleshooting Matrix

Monitor these critical parameters to prevent mechanistic failures during your workflow.

ParameterBenchmark ValueDeviation ObservationMechanistic CauseCorrective Action
NaOAc Moisture < 1% w/wSluggish reaction, low azlactone yieldAc₂O hydrolysis to AcOHUse freshly fused anhydrous NaOAc
Condensation Temp 110°C – 115°CTarry, dark brown reaction mixturePolymerization / Aldol side-reactionsMaintain strict oil bath temp control
Hydrolysis Time Exactly 3 HoursPale green oil separation, gas evolutionDecarboxylation of the pyruvic acidLimit reflux to 3h, monitor via HPLC
Drying Temp < 25°CProduct darkens upon storageThermal degradation of enol tautomerEvaporate solvent under N₂ stream at RT

In-Depth Troubleshooting FAQs

Q: Why am I recovering unreacted 3,4-dichlorobenzaldehyde instead of the azlactone intermediate? A: The Erlenmeyer-Plöchl synthesis relies on a Knoevenagel condensation between the aldehyde and an active methylene compound (N-acetylglycine), driven by a dehydrating agent (acetic anhydride) and a basic catalyst (sodium acetate)[4]. While the electron-withdrawing chlorine atoms at the 3 and 4 positions actually increase the electrophilicity of the aldehyde and should theoretically improve conversion rates[1], the reaction is highly sensitive to moisture. If your sodium acetate is not strictly anhydrous (fused), it will release water into the system, hydrolyzing the acetic anhydride into acetic acid. This destroys the dehydrating environment required for azlactone ring closure, stalling the reaction and leaving unreacted starting material.

Q: During the acidic hydrolysis step, I observe significant gas evolution and my final yield drops below 40%. What is the mechanistic cause? A: Gas evolution during hydrolysis is a classic symptom of decarboxylation. Phenylpyruvic acids are inherently unstable[3]. When you subject the azlactone to prolonged boiling in 1N HCl, the resulting alpha-keto acid undergoes thermal degradation, releasing CO₂ and forming 3,4-dichlorophenylacetic acid as an unwanted byproduct. To prevent this, hydrolysis must be strictly limited to exactly three hours[3]. Do not attempt to "push" the reaction to completion by extending the reflux time.

Q: My isolated 3,4-dichlorophenylpyruvic acid degrades into a dark, sticky oil after a few days on the bench. How can I stabilize it? A: 3,4-Dichlorophenylpyruvic acid exists in a dynamic equilibrium between its keto form and its (E)- and (Z)-enol tautomers[2][5]. In the presence of oxygen and ambient light, these enol forms are highly susceptible to oxidative cleavage, which can revert the compound back to 3,4-dichlorobenzaldehyde or other degradation products[6]. Furthermore, concentrating the product using a heated rotary evaporator accelerates this decomposition[3]. To ensure stability, evaporate your extraction solvents (like ether) at room temperature using a stream of inert gas, and store the final crystalline product at -20°C under an argon atmosphere.

References

1.[5] Phenylpyruvic acid – preparation and application. Georganics. 2.[2] Phenylpyruvic acid. Wikipedia. 3.[6] Conversion of Phenylalanine to Benzaldehyde Initiated by an Aminotransferase in Lactobacillus plantarum. ASM Journals. 4.[3] phenylpyruvic acid. Organic Syntheses Procedure. 5.[1] Substituents Effect on the Erlenmeyer−Plöchl Reaction. ResearchGate. 6.[4] 3,4-Dichlorophenyl-2-lactic Acid|CAS 75122-96-2. Benchchem.

Sources

Technical Support Center: Optimizing pH Conditions for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and optimizing the stability of this α-keto acid. Given the limited specific stability data for this compound, this guide provides a framework for systematic evaluation of its pH-dependent stability based on established principles for α-keto acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid to degrade?

A1: Like many α-keto acids, 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is susceptible to several degradation pathways. The primary factors include:

  • pH: The pH of the solution is a critical factor. Neutral to alkaline conditions can promote instability and degradation.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions such as decarboxylation.[1]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1][2]

  • Oxidation: The presence of oxidizing agents can lead to oxidative degradation of the molecule.[1][3]

  • Moisture: The compound can be moisture-sensitive, and hydrolysis is a potential degradation pathway.[1][4][5]

Q2: What are the ideal storage conditions for solid 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid?

A2: To ensure maximum stability for the solid compound, it is recommended to store it at 4°C in a tightly sealed, light-resistant container. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.[1]

Q3: Can I store 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid in a solution?

A3: Storing α-keto acids in solution for extended periods is generally not recommended due to accelerated degradation.[1] If short-term storage in solution is necessary, it is crucial to use a buffered solution at an acidic pH and store at low temperatures (2-8°C).[1] Always prepare solutions fresh before use for optimal results.[1]

Q4: What are the visible signs that my 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid may have degraded?

A4: Visual indicators of degradation can include a change in color or the formation of a precipitate in solution.[1] However, significant degradation can occur without any visible changes. Therefore, the most reliable method to assess the purity of your compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1]

Q5: What are the potential degradation pathways for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid?

A5: Based on the structure of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid and the known degradation of similar compounds, potential degradation pathways include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, a common reaction for α-keto acids.[1]

  • Oxidation: Oxidative cleavage of the molecule.[3]

  • Hydrolysis: Cleavage of bonds due to reaction with water.[4][5]

  • Photodegradation: Light-induced degradation, which can affect the aromatic ring and conjugated systems.[2]

cluster_conditions Stress Conditions 3-(3,4-Dichlorophenyl)-2-oxopropanoic_acid 3-(3,4-Dichlorophenyl)-2-oxopropanoic_acid Degradation_Products Degradation_Products 3-(3,4-Dichlorophenyl)-2-oxopropanoic_acid->Degradation_Products Degradation Pathways pH pH pH->Degradation_Products Temperature Temperature Temperature->Degradation_Products Light Light Light->Degradation_Products Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Degradation_Products

Caption: Factors influencing the degradation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the compound stock.1. Verify the storage conditions of your stock. 2. Perform a purity check using HPLC.[1] 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored batch.
Precipitate forms in a neutral or alkaline buffered solution. Polymerization or other degradation reactions.1. α-keto acids can be unstable at neutral or alkaline pH.[1] 2. Prepare solutions fresh before each experiment.[1] 3. If a buffered solution is necessary, use an acidic pH if compatible with your experimental design.[1]
Discoloration of the solid compound. Exposure to light, oxygen, or impurities.1. Discard the discolored compound as it indicates significant degradation.[1] 2. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere.[1]
No significant degradation observed in forced degradation study. Insufficiently harsh stress conditions.1. Increase the concentration of acid/base, temperature, or duration of light exposure. 2. Ensure proper mixing of the compound in the stress medium.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a systematic approach to determine the optimal pH for the stability of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid in an aqueous solution.

Objective: To evaluate the stability of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid across a range of pH values and identify the pH at which it is most stable.

Materials:

  • 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

  • HPLC grade water

  • Buffer solutions (pH 2, 4, 7, 9, and 12)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Incubator or water bath

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol) in which it is freely soluble.

  • Preparation of Test Solutions:

    • For each pH to be tested, pipette a small volume of the stock solution into a larger volume of the respective buffer to achieve the desired final concentration (e.g., 50 µg/mL).

    • Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid significant effects on the buffer's properties.

    • Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.

  • Incubation:

    • Incubate the test solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

    • Protect the solutions from light by using amber vials or covering them with aluminum foil.

  • Sampling:

    • Withdraw aliquots from each test solution at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately quench any further degradation by adding an equal volume of a suitable solvent (e.g., the mobile phase used for HPLC analysis) and storing the samples at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • The method should be able to separate the parent compound from any potential degradation products.

    • Quantify the remaining percentage of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid at each time point for each pH.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • The pH at which the degradation rate is the lowest is the optimal pH for stability.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Organic Solvent) Test_Solutions Prepare Test Solutions (in Buffers pH 2, 4, 7, 9, 12) Stock_Solution->Test_Solutions Incubation Incubate at Controlled Temperature (e.g., 40°C) Test_Solutions->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis and Determination of Optimal pH HPLC_Analysis->Data_Analysis

Caption: Workflow for the pH-dependent stability study of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To investigate the degradation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid under various stress conditions to understand its intrinsic stability.[6]

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).[7]

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours).[7]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).[8]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).[2]

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for a specified period.

Procedure:

  • Prepare solutions of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid under each of the stress conditions.

  • Include a control sample (compound in solution without stress) for comparison.

  • After the specified exposure time, neutralize the acidic and basic samples.

  • Analyze all samples using a suitable analytical method, such as LC-MS, to identify and characterize any degradation products.

  • Ensure mass balance to account for the loss of the parent compound.[2]

Data Presentation

Table 1: Example Data from a pH-Stability Study
pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Degradation
250.149.51.2
450.348.24.2
749.835.129.5
950.020.459.2
1249.95.389.4

This is example data and does not represent actual experimental results for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Lipoic acid-dependent oxidative catabolism of alpha-keto acids in mitochondria provides evidence for branched-chain amino acid catabolism in Arabidopsis - PubMed. Available from: [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC. Available from: [Link]

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - ACS Publications. Available from: [Link]

  • Keto–Enol Tautomerism of Temperature and pH Sensitive Hydrated Curcumin Nanoparticles: Their Role as Nanoreactors and Compatibility with Blood Cells | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Keto-Enol Tautomerism of Temperature and pH Sensitive Hydrated Curcumin Nanoparticles: Their Role as Nanoreactors and Compatibility With Blood Cells - PubMed. Available from: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available from: [Link]

  • Oxidative deamination - Wikipedia. Available from: [Link]

  • Photo-oxidation of alpha-keto-carboxylic acids and related compounds. - Figshare. Available from: [Link]

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - PubMed. Available from: [Link]

  • Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol - RSC Publishing. Available from: [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Available from: [Link]

  • pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria - PubMed. Available from: [Link]

  • HYDROLYSIS REACTIONS. Available from: [Link]

  • 10.2: Amino Acids Degradation - Chemistry LibreTexts. Available from: [Link]

  • Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Available from: [Link]

  • Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed. Available from: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. Available from: [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides - PMC. Available from: [Link]

  • High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1 - Semantic Scholar. Available from: [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. Available from: [Link]

  • (PDF) Studies on the synthesis and stability of α-ketoacyl peptides - ResearchGate. Available from: [Link]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2 - MDPI. Available from: [Link]

  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC. Available from: [Link]

  • 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid - PMC. Available from: [Link]

  • Biochemical Investigation of 3‐Sulfopropionaldehyde Reductase HpfD - Zhao Group @ UIUC. Available from: [Link]

  • Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment - MDPI. Available from: [Link]

Sources

Removing impurities from synthesized 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

Welcome to the Technical Support Center. Synthesizing


-keto acids like 3-(3,4-dichlorophenyl)-2-oxopropanoic acid (also known as 3,4-dichlorophenylpyruvic acid) via the Erlenmeyer-Plöchl azlactone route frequently yields complex crude mixtures[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. By focusing on the chemical causality behind impurity formation, this guide provides self-validating workflows to ensure high-purity isolation without compromising the structural integrity of your target compound.

Diagnostic Workflow: Acid-Base Purification Logic

Because


-keto acids are thermally sensitive, standard chromatographic purification often leads to on-column degradation. The most reliable, self-validating method for isolating the target compound from neutral synthesis byproducts is a strictly temperature-controlled acid-base extraction.

PurificationWorkflow Crude Crude 3-(3,4-Dichlorophenyl) -2-oxopropanoic acid BaseExt Dissolve in aq. NaHCO3 (pH 8) Extract with EtOAc Crude->BaseExt OrgPhase Organic Phase (Neutral Impurities: Aldehyde, Azlactone) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Sodium 3,4-Dichlorophenylpyruvate) BaseExt->AqPhase Retain Acidify Acidify to pH 2 with 1N HCl at 0-5 °C AqPhase->Acidify Precipitate Precipitated Product (+ Traces of Phenylacetic Acid) Acidify->Precipitate Recryst Recrystallization (Ethylene Chloride, < 50 °C) Precipitate->Recryst Pure Pure 3-(3,4-Dichlorophenyl) -2-oxopropanoic acid Recryst->Pure

Figure 1: Acid-base extraction and recrystallization workflow for alpha-keto acid purification.

Impurity Profiling & Causality

Understanding the chemical nature of your impurities dictates the purification strategy. Below is a summary of the most common contaminants encountered during this synthesis.

ImpurityChemical NatureOrigin / CausalityRemoval Strategy
3,4-Dichlorobenzaldehyde Neutral, hydrophobicUnreacted starting material from the Erlenmeyer-Plöchl azlactone condensation[1].Remains in the organic phase during aqueous bicarbonate extraction.
3,4-Dichlorophenylacetic acid Acidic, hydrophobicThermal decarboxylation of the target

-keto acid during hydrolysis or heating[2].
Fractional crystallization; strict temperature control (< 50 °C) prevents formation.
Azlactone Intermediate Neutral, hydrophobicIncomplete acid/base hydrolysis of the oxazolone ring[1].Removed via EtOAc wash of the aqueous sodium salt phase.
Keto-Enol Tautomers Dynamic equilibriumIntrinsic structural property of phenylpyruvic acids[3].Not an impurity. NMR solvent selection clarifies analysis.

Quantitative Parameters for Purification

To ensure a self-validating protocol, adhere strictly to the following physicochemical parameters:

ParameterValue / ConditionCausality / Rationale
Aqueous Extraction pH 7.5 – 8.0Ensures complete conversion to the water-soluble sodium salt without hydrolyzing sensitive bonds.
Acidification pH 2.0Ensures complete protonation to the water-insoluble free acid[2].
Acidification Temp 0 – 5 °CMinimizes thermal decarboxylation and maximizes precipitation yield[2].
Recrystallization Temp < 50 °CPrevents thermal degradation to 3,4-dichlorophenylacetic acid[2].

Troubleshooting FAQs

Q1: My final product is heavily contaminated with 3,4-dichlorophenylacetic acid. How did this form, and how do I prevent it? A1: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is an


-keto acid that is highly susceptible to thermal decarboxylation. Prolonged heating during the hydrolysis of the azlactone intermediate, or applying too much heat during recrystallization, triggers the loss of CO

, yielding the corresponding 3,4-dichlorophenylacetic acid[2]. Solution: Never boil the free acid for prolonged periods. When recrystallizing, use low-boiling solvents like ethylene chloride or chloroform, and keep the dissolution temperature strictly below 50 °C[2].

Q2: How do I efficiently separate unreacted 3,4-dichlorobenzaldehyde and azlactone intermediates from the product? A2: Both the aldehyde and the azlactone lack an acidic proton, whereas your target


-keto acid has a pKa of ~2.5. A simple acid-base extraction is the most effective method. By converting the crude mixture to the sodium salt using aqueous NaHCO

(pH 8), the neutral impurities can be washed away with an organic solvent like ethyl acetate. Subsequent acidification of the aqueous layer to pH 2 at 0 °C precipitates the purified 3-(3,4-dichlorophenyl)-2-oxopropanoic acid[2].

Q3: My


H-NMR spectrum shows multiple unexpected peaks in the aliphatic and vinylic regions, but HPLC indicates >95% purity. Is my product degrading? 
A3:  This is a classic analytical confounder, not degradation. Substituted phenylpyruvic acids exist in a dynamic keto-enol tautomeric equilibrium[3]. In polar aprotic solvents like DMSO-

, the enol form (3-(3,4-dichlorophenyl)-2-hydroxyacrylic acid) is highly stabilized. You will observe both the

-CH

protons of the keto form (singlet, ~4.0 ppm) and the vinylic CH proton of the enol form (singlet, ~6.4 ppm)[3]. Solution: To simplify the spectrum and validate purity, analyze the sample as a sodium salt in D

O, which predominantly favors the keto form.

Validated Step-by-Step Purification Protocol

Phase 1: Acid-Base Extraction

  • Suspension: Suspend the crude 3-(3,4-dichlorophenyl)-2-oxopropanoic acid in distilled water (10 mL per gram of crude).

  • Salt Formation: Slowly add saturated aqueous NaHCO

    
     dropwise while stirring until the pH stabilizes at 7.5–8.0. The target acid will dissolve into the aqueous phase as a sodium salt.
    
  • Organic Wash: Transfer the solution to a separatory funnel. Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Separation: Retain the aqueous layer. Discard the organic layers, which now contain the unreacted 3,4-dichlorobenzaldehyde and azlactone intermediates.

Phase 2: Low-Temperature Precipitation 5. Cooling: Transfer the aqueous layer to an Erlenmeyer flask and submerge it in an ice-water bath until the internal temperature reaches 0–5 °C. 6. Acidification: While stirring continuously, slowly add 1N HCl dropwise until the pH reaches 2.0. The product will immediately begin to precipitate as a white/off-white solid[2]. 7. Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts. 8. Drying: Dry the solid in a vacuum desiccator over calcium chloride at room temperature[2]. Do not use a heated vacuum oven.

Phase 3: Recrystallization 9. Dissolution: Dissolve the dried solid in a minimum volume of warm ethylene chloride. Critical: Do not allow the solvent temperature to exceed 50 °C to prevent decarboxylation[2]. 10. Hot Filtration: If any insoluble pale green or brown oils separate from the solution, remove them rapidly by gravity filtration through fluted filter paper[2]. 11. Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to maximize yield. 12. Final Collection: Isolate the purified crystals via vacuum filtration, wash with ice-cold ethylene chloride, and dry under high vacuum.

References

  • Organic Syntheses Procedure: phenylpyruvic acid. orgsyn.org. 2

  • Synthesis and properties of 3-(3-carboxyphenyl)-pyruvic acid and 3-(3-carboxy-4-hydroxyphenyl)pyruvic acid. scispace.com. 3

  • ChemInform Abstract: Erlenmeyer Azlactones. Synthesis, Reactions and Biological Activity. researchgate.net. 1

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Phenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Baseline Noise & Instability in Phenylpyruvic Acid (PPA) Assays Target Audience: Analytical Chemists, PKU Researchers, Drug Development Scientists Last Updated: March 6, 2026

Executive Summary: The "Hidden" Chemistry of Noise

Analyzing Phenylpyruvic Acid (PPA) presents a unique challenge: the molecule itself is often the source of what appears to be instrumental noise. Unlike stable analytes, PPA undergoes keto-enol tautomerism and rapid oxidation, creating kinetic noise that manifests as baseline broadening, peak splitting, or erratic drift.

This guide moves beyond generic HPLC troubleshooting to address the specific physicochemical behaviors of PPA that degrade signal-to-noise (S/N) ratios.

Diagnostic Workflow: Isolate the Source

Before altering chemistry, you must classify the noise profile. Use this decision tree to distinguish between System Noise (hardware) and Chemical Noise (PPA-specific).

NoiseDiagnosis Start START: Characterize Baseline Anomaly Type1 Cyclic / Rhythmic Noise (Sine wave pattern) Start->Type1 Type2 Random Spikes / Grass (High frequency) Start->Type2 Type3 Wandering / Drift (Low frequency slope) Start->Type3 Type4 Broad Humps / Split Peaks (Kinetic artifact) Start->Type4 PumpCheck Check Pump Pressure Ripple Type1->PumpCheck Hardware AirCheck Check Degasser & Lamp Energy Type2->AirCheck Hardware/Optical TempCheck Check Column Oven & Gradient Type3->TempCheck Environment ChemCheck Suspect Keto-Enol Tautomerism Type4->ChemCheck PPA Specific Action1 Action: Maintenance PumpCheck->Action1 Purge/Seal Replacement Action2 Action: Degas/Lamp AirCheck->Action2 Flush Flow Cell Action3 Action: Equilibrate TempCheck->Action3 Stabilize Temp Action4 Action: See Module 1 & 2 ChemCheck->Action4 Adjust pH / Passivate System

Figure 1: Diagnostic logic flow for categorizing baseline noise in HPLC. Note that PPA analysis frequently triggers "Type 4" errors due to tautomeric kinetics.

Module 1: The Keto-Enol Tautomerism Trap

The Issue: PPA exists in equilibrium between a keto form (predominant in water) and an enol form (predominant in organic solvents/solid state).[1] The Symptom: If the interconversion rate matches the chromatographic timescale, the baseline between peaks elevates, or the peak splits into a "saddle" shape, mimicking column failure or baseline noise [1].

Causality & Solution

The tautomerism is pH-dependent. At neutral pH, the interconversion is slow enough to separate species (causing split peaks). To resolve this, you must "lock" the molecule into a single form or speed up the kinetics so they average out.

Protocol: The "pH Lock" Strategy

Objective: Force PPA into the non-ionized keto form to stabilize the baseline.

  • Acidify Mobile Phase: Maintain mobile phase pH < 2.5.

    • Why: PPA (pKa ~ 3.5) must be fully protonated to suppress ionization-driven tautomeric shifts.

  • Solvent Selection: Avoid methanol if possible; Acetonitrile (ACN) generally favors sharper peaks for PPA due to different solvation kinetics.

  • Temperature Control: Set column oven to 40°C .

    • Why: Higher temperature increases the rate of tautomeric exchange. If the exchange is faster than the separation, the detector sees a single, sharp average peak rather than a noisy blur [2].

Validation Step: Run a standard at 25°C and 40°C. If the baseline noise/width decreases at 40°C, the issue was kinetic tautomerism.

Module 2: The Iron Contamination Factor

The Issue: Phenylpyruvic acid is a strong chelator of Iron (Fe³⁺), forming a green complex. The Symptom: High background absorbance (low S/N) or "ghost peaks" that correlate with system pressure changes (releasing metal ions from frits).

Causality & Solution

Stainless steel HPLC systems release trace Fe ions, especially under acidic conditions required for PPA analysis. PPA complexes with these ions, creating a chromophore that absorbs UV, raising the baseline floor.

Protocol: System Passivation

Objective: Sequester free iron in the HPLC flow path.

  • Flush System: Remove the column. Flush lines with 30% Phosphoric Acid in water for 60 minutes at low flow (0.5 mL/min).

  • Rinse: Flush with HPLC-grade water for 60 minutes.

  • Chelating Additive (Optional): Add 10 µM EDTA to the aqueous mobile phase.

    • Note: EDTA may alter retention times; use only if passivation fails.

  • Hardware Swap: If analyzing trace PPA (e.g., PKU screening), replace steel inlet frits with PEEK or Titanium frits.

Module 3: Optical Noise & Mobile Phase Transparency

The Issue: PPA is typically detected at 210-220 nm (peptide bond/carboxyl region) or 280-300 nm (aromatic ring). The Symptom: Drifting baseline during gradients, specifically when using Trifluoroacetic Acid (TFA).[2][3]

Causality & Solution

TFA absorbs UV light below 220 nm.[2] As the gradient changes (e.g., 5% to 50% Organic), the refractive index and UV absorbance change, causing a sloping baseline that obscures low-level PPA peaks.

Comparative Data: Mobile Phase Additives
AdditiveUV CutoffNoise Risk (214 nm)MS Compatible?Recommendation for PPA
0.1% TFA ~200 nmHigh (Drift)Yes (Suppression)Avoid for low UV trace analysis
0.1% Formic Acid ~210 nmMedium Yes (Excellent)Best for LC-MS
0.1% Phosphoric Acid <190 nmLow (Transparent)No (Source fouling)Best for UV/HPLC
Protocol: The "Iso-Absorbance" Gradient

If you must use TFA/Formic acid with UV detection:

  • Balance Absorbance: Add a small amount of the UV-absorbing additive to the organic line (B) to match the absorbance of the aqueous line (A).

    • Example: Solvent A = 0.1% TFA in Water. Solvent B = 0.08% TFA in ACN. (ACN absorbs less than water, so less TFA is needed to balance the baseline).

Frequently Asked Questions (Troubleshooting)

Q: My PPA peak has a "shoulder" even after acidifying the mobile phase. A: This is likely residual enol form. Increase the column temperature to 45-50°C to accelerate the keto-enol equilibrium. Ensure your sample diluent matches the mobile phase pH; dissolving PPA in neutral water and injecting it into an acidic stream can cause on-column precipitation or splitting.

Q: The baseline is rhythmic/cyclic. Is this PPA chemistry? A: No, this is hardware. PPA chemistry causes broad drift or peak distortion. Cyclic noise is almost always a pump check-valve issue or an air bubble in the piston. Purge the pump with Isopropanol to remove trapped air bubbles.

Q: Can I use fluorescence to eliminate baseline noise? A: Yes. Direct UV is noisy due to the low wavelength required. Derivatizing PPA with 1,2-diaminobenzene creates a stable quinoxaline derivative that fluoresces strongly, virtually eliminating baseline noise from the matrix [3].

References

  • Hanai, K., et al. (1989).[4] "Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids." The Journal of Physical Chemistry.

  • Chromatography Forum. (2005). "Keto-enol tautomerism in HPLC." LCGC Editors & Community.

  • Hirata, T., et al. (1981). "Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B.

  • Agilent Technologies. (2025). "Eliminating Baseline Problems in HPLC." Agilent Technical Library.

  • Separation Science. (2024). "Why Your HPLC Baseline Drifts—And How to Stop It." Labtech/Separation Science.

Sources

Enhancing cell permeability of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (DCOPA) Classification:


-Keto Acid / Phenylpyruvate Derivative
Primary Target:  Macrophage Migration Inhibitory Factor (MIF) / D-Dopachrome Tautomerase (D-DT)

The Permeability Paradox: Why Potency Drops in Cells

Status: Critical Understanding

Many researchers observe a significant discrepancy between enzymatic inhibition (


) and cellular activity (

or inactive). This is rarely a target engagement issue; it is a physicochemical barrier .
The Mechanism

DCOPA contains an


-keto acid moiety. The pKa of this group is approximately 3.3–3.5 .
  • At pH 7.4 (Extracellular/Cytosolic): The compound exists >99.9% in its ionized (anionate) form.

  • The Barrier: Charged molecules cannot passively diffuse through the lipophilic bilayer of the cell membrane.

  • The Transporter Dependency: Unlike neutral small molecules, DCOPA relies almost exclusively on Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT2, for entry. If your cell line has low MCT expression, the compound will not enter.

Visualization: The Ionization Barrier

DCOPA_Transport ext Extracellular Space (pH 7.4) mem Cell Membrane prodrug_in Intracellular Ester mem->prodrug_in cyto Cytosol (pH 7.2) acid_out DCOPA (Anion) [Charged - Impermeable] acid_out->mem Repelled mct MCT Transporter acid_out->mct Substrate Competition prodrug_out DCOPA-Methyl Ester [Neutral - Permeable] prodrug_out->mem Passive Diffusion acid_in Active DCOPA (Anion) prodrug_in->acid_in Esterase Hydrolysis target Target: MIF/D-DT (Inhibition) acid_in->target Binding mct->acid_in Active Transport

Figure 1: Mechanism of entry. The anionic acid is repelled by the membrane unless transported by MCTs. The ester prodrug bypasses this limit via passive diffusion.

Protocol A: The Prodrug Strategy (Recommended)

Issue: "My cells do not express high levels of MCTs, or I need higher intracellular concentrations."

The most robust solution is to mask the carboxylic acid as an ester. This creates a "prodrug" that is lipophilic and neutral. Once inside the cell, ubiquitous non-specific esterases hydrolyze the ester, releasing the active DCOPA and trapping it inside (as the ion).

Synthesis of DCOPA-Methyl Ester

Note: This is a simple Fisher esterification.

  • Dissolve: 100 mg of DCOPA in 5 mL of anhydrous Methanol (MeOH).

  • Catalyze: Add 2–3 drops of concentrated Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Reflux: Stir at room temperature for 12 hours or reflux at 60°C for 2 hours.

  • Workup: Evaporate solvent, redissolve in Ethyl Acetate, wash with

    
     (to remove unreacted acid), dry over 
    
    
    
    , and concentrate.
  • Usage: The resulting methyl ester is cell-permeable.

Experimental Validation
Assay TypeDCOPA (Acid)DCOPA-Methyl Ester (Prodrug)Reason
Enzyme Assay (Cell-Free) Active (

)
Inactive (

)
Ester blocks the pharmacophore binding.
Whole Cell Assay Inactive (Usually)Active Ester enters cell

Hydrolyzed to Active Acid.

Critical Warning: Do not use the ester in cell-free enzyme assays. It will appear inactive because there are no esterases to convert it back to the active form.

Protocol B: Formulation & Solubility Optimization

Issue: "The compound precipitates in culture media."

DCOPA is lipophilic (dichlorophenyl group) but the salt form is hydrophilic. In media containing Calcium (


) or Magnesium (

), keto-acids can form insoluble salts or complexes.
Solubility Troubleshooting Table
SolventSolubility LimitNotes
DMSO > 50 mMPreferred Stock. Freeze/thaw stable.
Ethanol ~ 10-20 mMGood alternative if DMSO is toxic to sensitive cells.
PBS (pH 7.4) < 1 mMAvoid for stock solutions. Only use for final dilution.
Culture Media < 100

Risk of precipitation above 100

without serum.
Step-by-Step Dissolution Guide
  • Stock Preparation: Dissolve DCOPA in 100% DMSO to create a 50 mM stock.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in PBS immediately before adding to cells to check for "crashing out" (cloudiness).

  • Cell Application: Add to cell media while vortexing the media gently.

    • Max DMSO concentration: Keep final DMSO < 0.5% (v/v) to avoid solvent toxicity masking compound effects.

Protocol C: Transporter-Dependent Uptake

Issue: "I must use the acid form (no synthesis capability)."

If you cannot make the ester, you must rely on Monocarboxylate Transporters (MCTs) . Phenylpyruvate derivatives are competitive substrates for MCT1 (SLC16A1).

Optimizing for MCT Uptake
  • Verify Expression: Check your cell line for MCT1/MCT4 expression (e.g., Western Blot or RNA-seq).

    • High Expression: HeLa, MDA-MB-231, Jurkat.

    • Low Expression: Some primary fibroblasts, quiescent cells.

  • Substrate Competition:

    • Problem: High concentrations of Pyruvate (1 mM) or Lactate in the media will compete with DCOPA for the transporter.

    • Solution: Use pyruvate-free media (or low serum) during the short-term incubation with DCOPA to maximize uptake efficiency.

Troubleshooting Logic Flow

Use this decision tree to diagnose experimental failures.

Troubleshooting start Observation: No Cellular Activity check_enz Is it active in Enzymatic Assay? start->check_enz check_sol Is it soluble in Media (No precipitate)? check_enz->check_sol Yes syn_issue Compound Degraded or Incorrect Structure check_enz->syn_issue No check_mct Does cell line express MCTs? check_sol->check_mct Yes sol_issue Fix Formulation: Reduce Conc. or Increase BSA check_sol->sol_issue No perm_issue Permeability Barrier check_mct->perm_issue No/Unknown sol_strat Strategy: Synthesize Methyl Ester Prodrug check_mct->sol_strat Yes (But still inactive) perm_issue->sol_strat

Figure 2: Troubleshooting decision tree for DCOPA inactivity.

Frequently Asked Questions (FAQ)

Q1: Can I use DCOPA to inhibit MIF in vivo (animal models)? A: The free acid has poor pharmacokinetics due to rapid excretion and low tissue penetration. The methyl ester (often cited as ISO-1 or related analogs in literature) is preferred for in vivo use. However, DCOPA itself is often a metabolite of phenylalanine derivatives. For robust in vivo MIF inhibition, consider isoxazoline-based inhibitors (like ISO-1) which mimic the transition state but have better bioavailability.

Q2: Why does the compound turn yellow in solution? A:


-Keto acids can undergo enolization. In alkaline conditions (pH > 8), the enolate form absorbs light differently. If your stock turns dark brown, it may have oxidized (decarboxylation). Always store DMSO stocks at -20°C, protected from light.

Q3: Does serum (FBS) affect potency? A: Yes. DCOPA is highly albumin-bound (lipophilic phenyl ring + anionic charge). High serum (10%) can reduce the free fraction available to enter cells. If potency is low, try an assay in 1% serum or serum-free media for a short duration (2–4 hours).

References

  • MCT Transporter Specificity: Halestrap, A. P. (2013). The SLC16 gene family – Structure, role and regulation in health and disease. Molecular Aspects of Medicine. Link

  • MIF Inhibitor Chemistry: Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. Journal of Biological Chemistry. Link

  • Prodrug Strategies for Carboxylates: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Phenylpyruvate Properties: Cayman Chemical Product Information, Phenylpyruvic Acid. Link

  • MIF/D-DT Inhibitor Protocols: Merk, M., et al. (2011). The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). PNAS. Link

Technical Support Center: Alpha-Keto Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and actionable troubleshooting for researchers handling alpha-keto acids (AKAs), with a specific focus on Pyruvate and


-Ketoglutarate.

Topic: Minimizing Oxidative Degradation & Impurity Formation in Alpha-Keto Acid Derivatives Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 6, 2026

Core Directive: The "Double-Edged Sword" of Alpha-Keto Acids

Welcome to the technical center. If you are working with alpha-keto acids (AKAs) like Pyruvate or


-Ketoglutarate , you are handling molecules with a unique chemical vulnerability.[1]

The alpha-keto group makes these compounds excellent scavengers of Hydrogen Peroxide (


), protecting your cells from oxidative stress. However, this same property makes them chemically unstable in solution. You are not just fighting oxidation; you are fighting polymerization. 

This guide addresses the two distinct degradation pathways that ruin experiments:

  • Oxidative Decarboxylation: The irreversible loss of your molecule to

    
     and carboxylic acid.[1]
    
  • Aldol-Like Condensation: The formation of toxic dimers (e.g., Parapyruvate ) that turn your solution yellow and actively inhibit mitochondrial enzymes.

The Chemistry of Degradation (Mechanistic Insight)

To stabilize your samples, you must understand how they die.

Pathway A: Oxidative Decarboxylation (The "Mass Loss" Pathway)

In the presence of peroxides (even trace amounts in water or media), AKAs undergo non-enzymatic decarboxylation. This reaction is stoichiometric—meaning your AKA sacrifices itself to neutralize


.
  • Result: Loss of potency.

  • Visual Indicator: None (often remains clear).

Pathway B: Enolization & Polymerization (The "Toxicity" Pathway)

At neutral to basic pH (


), the keto group enolizes. Two AKA molecules then undergo an aldol-like condensation. For pyruvate, this forms Parapyruvate  (gamma-hydroxy-gamma-methyl-alpha-ketoglutarate).
  • Result: Parapyruvate is a potent inhibitor of

    
    -Ketoglutarate Dehydrogenase (KGDH), effectively blocking the Krebs cycle.
    
  • Visual Indicator: Solution turns yellow/brown.

Visualization: Degradation Pathways

The following diagram illustrates the dual-threat mechanism.

AKA_Degradation AKA Alpha-Keto Acid (Monomer) Decarb Oxidative Decarboxylation AKA->Decarb + H2O2 Aldol Aldol Condensation AKA->Aldol Enol Form H2O2 ROS / H2O2 (Oxidative Stress) H2O2->Decarb HighPH High pH (>7.0) (Enolization Trigger) HighPH->Aldol Product1 Carboxylic Acid + CO2 (Potency Loss) Decarb->Product1 Product2 Parapyruvate / Dimer (TOXIC IMPURITY) Aldol->Product2 Dimerization

Caption: Figure 1. Dual degradation pathways of alpha-keto acids. Note that Parapyruvate formation (bottom path) generates a toxic inhibitor, while decarboxylation (top path) results in mass loss.

Storage & Handling Protocols

Stability Comparison Table

Use this table to determine the risk level of your current storage method.

FormConditionStability RatingPrimary Risk
Solid Salt (e.g., Na-Pyruvate)Dry, -20°C, DesiccatedHigh Moisture absorption (hygroscopic)
Free Acid (Liquid)4°C, DarkModerate Spontaneous polymerization (yellowing)
Aqueous Solution pH 7.4, 4°CLow Parapyruvate formation (weeks)
Cell Culture Media 37°C, OxygenatedVery Low Rapid oxidative decarboxylation (

scavenging)
Protocol: Preparation of Ultra-Stable Stock Solutions

Standard aqueous solutions degrade within days. Follow this protocol for critical assays.

  • Water Preparation (Critical): Use HPLC-grade water. Degas by sonication under vacuum for 15 minutes or purge with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen.
    
  • Weighing: Weigh the AKA salt rapidly. Sodium Pyruvate is hygroscopic; absorbed water accelerates degradation.

  • Dissolution: Dissolve in the degassed water.

  • pH Adjustment (The "Sweet Spot"):

    • Do not adjust to pH 7.4 for storage.

    • Maintain stock solution at pH 5.0 - 6.0 . The rate of parapyruvate formation is significantly lower at slightly acidic pH compared to neutral/basic pH.

  • Filtration: Sterile filter (0.22 µm). Do not autoclave (heat induces rapid polymerization).

  • Storage: Aliquot into single-use light-tight vials. Store at -20°C or -80°C.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution has turned yellow."

Diagnosis: Aldol Condensation (Parapyruvate Formation). The Science: You likely stored the solution at a neutral or basic pH, or exposed it to light/heat. The yellow color comes from the conjugated double bonds in the parapyruvate dimer and higher-order polymers. The Fix:

  • Immediate: Discard the solution. Parapyruvate inhibits the Krebs cycle and will skew metabolic data.

  • Prevention: Acidify future stock solutions to pH ~5-6. Store at -20°C.

Issue 2: "I see no effect of ROS inducers (e.g., Menadione) in my assay."

Diagnosis: The "False Negative" Scavenging Effect. The Science: If your media contains high levels of pyruvate (e.g., 1 mM), it will non-enzymatically scavenge the


 produced by your drug before the 

can damage the cells. You are measuring the antioxidant capacity of the media, not the drug's effect. The Fix:
  • Protocol Change: Switch to pyruvate-free media 24 hours prior to adding ROS-inducing drugs.

  • Control: Run a cell-free control (Media + Drug + Pyruvate) to measure baseline

    
     consumption.
    
Issue 3: "My cells are dying after adding 'fresh' pyruvate."

Diagnosis: Parapyruvate Toxicity. The Science: Even "fresh" commercial powders can contain parapyruvate impurities if the bottle was left open (absorbing moisture). Parapyruvate is a potent inhibitor of


-Ketoglutarate Dehydrogenase (

values in the micromolar range). The Fix:
  • Validation: Check the purity of your solid stock using HPLC (see References).

  • Replacement: Buy small bottles of solid salt; do not use bulk containers that are opened repeatedly over months.

Experimental Workflow: Stability-Indicating Assay

If you are developing a drug formulation containing AKAs, you must validate stability using this specific workflow.

Assay_Workflow Start Sample Preparation (AKA Formulation) Deriv Derivatization Step Reagent: o-Phenylenediamine (OPD) Start->Deriv Add OPD Reaction Incubation Acidic pH, 30 mins Deriv->Reaction Condensation HPLC HPLC Analysis (Reverse Phase) Reaction->HPLC Detect1 Peak A: Quinoxalinol Deriv. (Intact AKA) HPLC->Detect1 Detect2 Peak B: Dimer Deriv. (Parapyruvate Impurity) HPLC->Detect2

Caption: Figure 2. Derivatization workflow using o-Phenylenediamine (OPD) to distinguish intact AKA from degradation products via HPLC.[2]

References

  • Mechanisms of Decarboxylation

    • Giandomenico, C. M., et al. (1997). The role of alpha-keto acids in the protection of mammalian cells against hydrogen peroxide-induced injury.[3] This paper establishes the stoichiometric scavenging of H2O2 by pyruvate.

  • Parapyruvate Toxicity & Formation

    • Wang, X., et al. (2024). Parapyruvate Induces Neurodegeneration via Inhibition of the α-Ketoglutarate Dehydrogenase Complex.[4] Details the specific toxicity of the dimer impurity found in aged supplements.

  • Stability in Cell Culture

    • Kelts, J. L., et al. (2015).[5][6] Altered cytotoxicity of ROS-inducing compounds by sodium pyruvate in cell culture medium.[6] Explains the "False Negative" effect in drug screening.

  • Chemical Stability Data

    • Margolis, S. A., & Coxon, B. (1986). Identification and quantitation of the impurities in sodium pyruvate.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Interrogation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding Molecular Architecture with NMR

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. This guide provides an in-depth analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid, a compound of interest due to its α-keto acid and dichlorinated phenyl moieties, which are common pharmacophores.

Our objective is to move beyond a simple peak-list and delve into the causality behind the observed spectral features. We will predict the spectrum based on fundamental principles and substituent effects, compare it with analogous structures, and provide a robust experimental protocol for data acquisition. This guide is designed for researchers and scientists who require a practical and theoretical understanding of NMR spectral interpretation for moderately complex organic molecules.

Molecular Structure and Predicted NMR Environments

The structure of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid presents several distinct chemical environments for both protons and carbons, which will give rise to a unique NMR fingerprint.

Caption: Structure of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid with atom numbering.

The key structural features influencing the NMR spectrum are:

  • An Asymmetrically Substituted Benzene Ring: The 1,2,4-trisubstituted pattern will result in three distinct aromatic proton signals and six unique aromatic carbon signals[1].

  • Electron-Withdrawing Chlorine Atoms: These will deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values).

  • An α-Keto Acid System: This contains two carbonyl groups (a ketone and a carboxylic acid) and a benzylic methylene group. The strong electron-withdrawing nature of the adjacent carbonyls will significantly deshield the methylene protons and carbon.

¹H-NMR Spectral Analysis: A Proton's Perspective

The ¹H-NMR spectrum is predicted to show three distinct regions corresponding to the aromatic, methylene, and carboxylic acid protons.

Predicted Chemical Shifts, Multiplicities, and Integrations
Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
-COOH (on C1)> 10 (variable)Broad Singlet (br s)1HThe acidic proton is highly deshielded and often undergoes rapid exchange, leading to a broad signal. Its position is sensitive to solvent, concentration, and temperature[2].
Aromatic (C2'-H )~7.5 - 7.7Doublet (d)1HThis proton is ortho to the alkyl substituent and meta to a chlorine. It will be split only by the adjacent H-6'. Aromatic protons typically resonate between 6.5-8.0 ppm[3].
Aromatic (C6'-H )~7.3 - 7.5Doublet of Doublets (dd)1HThis proton is ortho to H-5' and meta to H-2'. The presence of two adjacent, non-equivalent protons results in a more complex splitting pattern[4].
Aromatic (C5'-H )~7.2 - 7.4Doublet (d)1HThis proton is ortho to H-6' and flanked by two chlorine-bearing carbons. It is expected to be the most upfield of the aromatic signals.
Methylene (-CH₂ -)~4.0 - 4.5Singlet (s)2HStandard benzylic protons appear at 2.0-3.0 ppm[3]. However, this methylene group is adjacent to an electron-withdrawing ketone, which will cause a significant downfield shift. Since there are no adjacent protons, the signal will be a singlet.

Note: Predicted chemical shifts are estimates. Actual values depend on the specific solvent and experimental conditions.

¹³C-NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C-NMR spectrum is expected to show nine distinct signals, as there are no elements of symmetry in the molecule.

Predicted Chemical Shifts
Carbon(s)Predicted δ (ppm)Signal IntensityRationale
Ketone (C =O, C2)190 - 200WeakKetone carbonyls are highly deshielded and appear significantly downfield[5][6]. As a quaternary carbon, the signal will be weak[7].
Carboxylic Acid (C =O, C1)165 - 175WeakCarboxylic acid carbonyls resonate upfield relative to ketones[5][6]. This is also a quaternary carbon.
Aromatic (C3', C4')132 - 138WeakThese are the ipso-carbons directly attached to the electronegative chlorine atoms, causing a downfield shift. They are quaternary and thus will have weak signals[1].
Aromatic (C1')130 - 135WeakThis quaternary carbon is attached to the alkyl side chain. Its chemical shift is influenced by the attached substituents[1].
Aromatic (C2', C5', C6')125 - 132StrongThese are protonated aromatic carbons. Their precise shifts are determined by the combined electronic effects of the chlorine and alkyl substituents[3].
Methylene (-C H₂-, C3)45 - 55StrongA standard benzylic carbon is ~40-55 ppm[8]. The adjacent ketone will likely place it at the downfield end of this range.

Comparative Analysis: The Impact of the α-Keto Group

To understand the electronic influence of the α-keto group, we can compare the predicted spectral data with that of a structurally similar molecule, 3,4-Dichlorophenylacetic acid , which lacks the C2-ketone.

Feature3,4-Dichlorophenylacetic acid[9]3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (Predicted)Scientific Rationale
¹H-NMR: Methylene (-CH₂-) Shift~3.6 ppm~4.0 - 4.5 ppmThe introduction of the strongly electron-withdrawing α-keto group at C2 causes significant deshielding of the adjacent C3 methylene protons, shifting them further downfield.
¹³C-NMR: Methylene (-CH₂-) Shift~40 ppm~45 - 55 ppmSimilarly, the C3 carbon experiences a downfield shift due to the inductive effect of the adjacent C2 carbonyl group.
¹³C-NMR: Carboxylic Acid (-COOH) Shift~175 ppm~165 - 175 ppmThe chemical shift of the carboxylic acid at C1 is also influenced by the neighboring ketone, though the effect is less pronounced than on the methylene group.

This comparison highlights how NMR spectroscopy is not only useful for structure confirmation but also for probing the electronic effects of functional groups within a molecule.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is the recommended choice as it readily dissolves the acid and is excellent for observing exchangeable protons like the carboxylic acid -OH[10]. Chloroform-d (CDCl₃) is an alternative but may lead to broadening or disappearance of the -OH signal[10].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • ¹H-NMR Acquisition (500 MHz Spectrometer):

    • Temperature: Set the probe temperature to 25 °C (298 K).

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set to approximately 16 ppm to ensure all signals, including the broad acid proton, are captured.

    • Number of Scans (NS): Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of the nuclei between pulses, ensuring accurate integration.

  • ¹³C-NMR Acquisition (125 MHz Spectrometer):

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30'). This simplifies the spectrum to singlets and enhances signal intensity[11].

    • Spectral Width: Set to approximately 220-240 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, often taking several minutes to hours.

    • Relaxation Delay (D1): A 2-second delay is typically sufficient.

Data Processing Workflow

G A Acquire Raw Data (FID) B Fourier Transform A->B Processing C Phase Correction B->C D Baseline Correction C->D E Reference to TMS (0 ppm) D->E F Integration (¹H NMR) E->F For ¹H G Peak Picking & Assignment E->G For ¹³C F->G H Structure Confirmation G->H Analysis

Caption: Standard workflow for processing NMR spectral data.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid provide a wealth of structural information. The ¹H spectrum is characterized by a distinct three-proton aromatic system, a significantly deshielded methylene singlet, and a broad carboxylic acid signal. The ¹³C spectrum confirms the presence of nine unique carbon environments, including two downfield carbonyl signals and six separate aromatic resonances. By understanding the fundamental principles of chemical shifts and coupling, and by comparing the data to analogous structures, a confident and complete spectral assignment can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize NMR spectroscopy for the structural elucidation of this and other related molecules.

References

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from University of Colorado Boulder. [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79874, 3,4-Dichlorophenylacetic acid. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Reusch, W. (n.d.). Short Summary of 1H-NMR Interpretation. Michigan State University. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. [Link]

  • U.S. Food & Drug Administration. (n.d.). 3,4-DICHLOROPHENYLACETIC ACID. [Link]

  • Nag, A., et al. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. ResearchGate. [Link]

  • ResearchGate. (n.d.). 13 C NMR data for keto acids 8. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MilliporeSigma. (n.d.). Common NMR Solvents - Reference Data. [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • SpectraBase. (n.d.). 4,4'-Ddd - Optional[1H NMR] - Chemical Shifts. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • Oregon State University. (n.d.). Carbon NMR Chemical Shifts. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: NMR Solvents. [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Leal, F. W. M., et al. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Validation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid purity via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for the purity validation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (CAS 128437-98-9)[1]. As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with halogenated alpha-keto acids. These compounds are critical intermediates in pharmaceutical synthesis and enzymatic assays, but their inherent chemical instability demands rigorous, self-validating analytical frameworks.

This guide objectively compares the performance of High-Purity Grade (>99.0%) against Standard Technical Grade (≤97.0%) products[1], detailing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology grounded in ICH Q2(R1) validation standards[2].

The Analytical Challenge: Causality in Method Selection

Historically, the quantification of alpha-keto acids relied on GC-MS, which necessitates tedious derivatization (e.g., oxime formation or silylation) because these compounds are non-volatile and thermally labile[3]. Direct LC-MS analysis bypasses derivatization but introduces two distinct challenges:

  • Poor Retention: Alpha-keto acids are highly polar. On standard reversed-phase C18 columns, they often elute in the void volume, leading to severe ion suppression from matrix components.

  • Ionization Efficiency: The carboxylic acid moiety requires negative electrospray ionization (-ESI). However, inappropriate mobile phase pH can neutralize the molecule, drastically reducing the MS signal.

The Solution: A self-validating LC-MS/MS protocol utilizing a polar-embedded C18 column and a weakly acidic volatile buffer (Ammonium Formate, pH 4.5). The pH 4.5 buffer ensures the carboxylic acid remains partially ionized for optimal -ESI sensitivity, while the polar-embedded stationary phase provides the necessary retention mechanism for highly polar analytes.

G A Sample Prep (4°C, Aprotic Solvent) B Chromatography (Polar-Embedded C18) A->B C MS/MS Detection (Negative ESI, MRM) B->C D Data Analysis (ICH Q2(R1) Validation) C->D

LC-MS/MS Workflow for Alpha-Keto Acid Purity Validation

Product Comparison: High-Purity vs. Technical Grade

When sourcing 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid, the presence of isobaric impurities (such as the lactic acid analog) or degradation products (such as 3,4-dichlorophenylacetic acid) can severely compromise downstream kinetic assays or synthetic yields.

The table below summarizes the comparative LC-MS performance of a High-Purity reference standard versus a standard Technical Grade batch.

Table 1: Comparative Purity & Impurity Profile

Analytical MetricHigh-Purity Grade (>99.0%)Technical Grade (≤97.0%)Impact on Downstream Applications
LC-MS Purity (Peak Area %) 99.6%96.8%High purity ensures accurate molarity calculations in enzymatic inhibition assays.
Decarboxylated Impurity < 0.1%1.5% - 2.0%Phenylacetic acid degradants can act as off-target competitive inhibitors.
Isobaric Lactic Acid Analog Not Detected~1.2%Co-elution causes ion suppression and false-positive quantification.
Solution Stability (24h @ 4°C) > 99.0% intact~95.0% intactTrace metal impurities in technical grades catalyze rapid autoxidation.

Self-Validating LC-MS/MS Methodology

To ensure scientific integrity, the following protocol incorporates an internal standard (IS) to create a self-validating system. Any deviation in extraction efficiency or MS ionization is automatically normalized by the IS response.

Step 1: Sample Preparation (Critical Causality)

Alpha-keto acids are susceptible to spontaneous decarboxylation in protic solvents at room temperature.

  • Procedure: Weigh 1.0 mg of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid and dissolve in 1.0 mL of pre-chilled (4°C) LC-MS grade Acetonitrile.

  • Internal Standard: Spike with 50 ng/mL of 3-(4-Chlorophenyl)-2-oxopropanoic acid (IS).

  • Dilution: Dilute to a working concentration of 100 ng/mL using 50:50 Acetonitrile:Water (v/v) immediately prior to injection. Keep samples in a 4°C autosampler.

Step 2: Chromatographic Separation
  • Column: Agilent Poroshell 120 HPH-C18 (2.1 × 100 mm, 2.7 µm) or equivalent polar-embedded column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.5 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-5 min (linear to 90% B), 5-7 min (hold 90% B), 7-7.1 min (return to 10% B for 3 min equilibration).

  • Flow Rate: 0.35 mL/min.

Step 3: MS/MS Detection Parameters

Operate the Triple Quadrupole MS in Negative Electrospray Ionization (-ESI) using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The monoisotopic mass of the

    
     isotope yields an 
    
    
    
    ion at m/z 231 .
  • Product Ion: Collision-induced dissociation (CID) reliably cleaves the alpha-keto carboxylate group, resulting in a loss of

    
     (44 Da) to yield a stable benzyl anion at m/z 187 .
    

G M 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid [M-H]- m/z 231 Deg1 Thermal Degradation (Decarboxylation in Solution) M->Deg1 Poor Storage / High Temp Frag1 CID Fragmentation (Loss of CO2 in MS/MS) M->Frag1 MS/MS (MRM) Deg2 3,4-Dichlorophenylacetic acid (Impurity) Deg1->Deg2 Frag2 Product Ion m/z 187 Frag1->Frag2

Degradation vs. MS/MS Fragmentation Pathway of the Alpha-Keto Acid

ICH Q2(R1) Validation Results

To establish trustworthiness, the method was validated strictly according to ICH Q2(R1) guidelines[4]. The High-Purity grade product successfully passed all criteria, proving the method's reliability for routine batch release and stability testing.

Table 2: ICH Q2(R1) LC-MS Validation Data

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Results (High-Purity)Method Status
Specificity No interference at retention timeBaseline resolution (Rs > 2.0) from degradantsPass
Linearity (Range)

(10 - 500 ng/mL)

Pass
LOD / LOQ Signal-to-Noise (S/N)

3 /

10
LOD: 2 ng/mL / LOQ: 6 ng/mLPass
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.2% ± 0.8%Pass
Precision (Repeatability) %RSD

2.0% (n=6 injections)
%RSD = 1.1%Pass

Conclusion

Validating the purity of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid requires a deep understanding of its chemical vulnerabilities. Standard technical grades often mask decarboxylated degradants that can ruin sensitive assays. By utilizing a High-Purity grade product and employing the self-validating, low-temperature LC-MS/MS protocol outlined above, researchers can achieve ICH-compliant accuracy, ensuring absolute confidence in their analytical and synthetic workflows.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. Available at: [Link]

  • A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Research and Reviews. Available at: [Link]

Sources

Comparative Binding Affinity of Phenylpyruvate Analogs to MIF

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Phenylpyruvate Scaffold in MIF Inhibition[1]

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine with a unique, evolutionarily conserved enzymatic active site. Unlike typical cytokines, MIF functions as a phenylpyruvate tautomerase (PPT) , catalyzing the keto-enol tautomerization of phenylpyruvate (PP) and p-hydroxyphenylpyruvate (HPP).

While the physiological substrate of MIF remains a subject of debate, the phenylpyruvate scaffold has become the "Rosetta Stone" for designing small-molecule inhibitors. The N-terminal Proline (Pro-1) residue, which acts as a catalytic base, is the primary target for these analogs.

This guide objectively compares the binding affinities and mechanisms of phenylpyruvate analogs, ranging from simple substrate mimics to high-affinity transition-state analogues and covalent modifiers.

Mechanistic Basis of Binding

To interpret binding affinity data, one must understand the catalytic environment. The MIF active site is located at the interface of its trimeric subunits.[1][2]

  • Catalytic Base: Pro-1 (pKa ~5.[2]6) abstracts a proton from the

    
    -carbon of the keto-substrate.
    
  • Stabilizing Residues: Lys-32 and Ile-64 (from one subunit) and Tyr-95 and Asn-97 (from the adjacent subunit) stabilize the enolate intermediate.

  • The "Analogue" Strategy: High-affinity analogs typically mimic the planar enol form or the transition state of the reaction, rather than the flexible keto form.

Diagram: MIF Tautomerase Signaling & Inhibition Logic

MIF_Mechanism MIF_Trimer MIF Homotrimer (Active Site at Interface) Pro1 Pro-1 (Catalytic Base) MIF_Trimer->Pro1 Contains Intermediate Enolate Intermediate (Planar) Pro1->Intermediate Proton Abstraction Substrate Phenylpyruvate (Keto) Substrate->MIF_Trimer Binds Product Phenylpyruvate (Enol) Intermediate->Product Tautomerization Inhibitor_Rev Reversible Analog (e.g., ISO-1, Orita-13) Inhibitor_Rev->MIF_Trimer Competitive Binding (Mimics Enol) Inhibitor_Irr Irreversible Analog (e.g., 2-OPB, NAPQI) Inhibitor_Irr->Pro1 Covalent Modification (Michael Addition/Schiff Base)

Caption: Logical flow of MIF enzymatic activity and the distinct entry points for reversible vs. irreversible phenylpyruvate analogs.

Comparative Analysis of Phenylpyruvate Analogs

The following table synthesizes binding data (Ki/IC50) for key phenylpyruvate analogs. Note that "analogs" here includes structural mimics that exploit the same pharmacophore (phenyl ring + enolic/acidic moiety).

Table 1: Comparative Binding Metrics[4]
Compound ClassRepresentative AnalogMechanismBinding Affinity (Ki / IC50)Structural Insight
Substrate p-Hydroxyphenylpyruvate (HPP)Substrate

mM
Low affinity due to rapid turnover; binds in keto form.
Transition State Analog (E)-2-fluoro-p-hydroxycinnamateCompetitive

µM
Planar structure mimics the enol intermediate; fluorine enhances polarity.
Isoxazoline Mimic ISO-1 Competitive

µM
Classic inhibitor; isoxazoline ring mimics the enol-pyruvate scaffold.
Chromen-4-one Orita-13 Competitive

µM
High potency; rigid bicyclic system perfectly mimics the planar transition state.
Acetylene Analog 2-oxo-4-phenyl-3-butynoate (2-OPB )IrreversibleKinetic InactivationAcetylenic group acts as a Michael acceptor for Pro-1; covalent suicide inhibitor.
Acetaminophen Metabolite NAPQICovalent

µM
Quinone imine reacts with Pro-1; demonstrates toxicological link to MIF.
Benzoxazinone NVS-2Competitive

µM
Optimized scaffold replacing the pyruvate tail with a heterocyclic core.
Technical Analysis of Binding Modes
  • Planarity is Power: The dramatic difference between HPP (

    
     ~mM) and Orita-13 (
    
    
    
    ~nM) confirms that the active site prefers planar, rigid structures that resemble the enol tautomer. The flexible keto-tail of native phenylpyruvate incurs an entropic penalty upon binding.
  • The "Proline Trap": Compounds like 2-OPB utilize the nucleophilicity of Pro-1. While they show "infinite" affinity over time due to covalent bonding, their initial recognition often mirrors the reversible analogs.

  • Hydrophobic Pocket: The phenyl ring of these analogs sits in a hydrophobic cavity formed by Ile-64 and Tyr-95. Substitutions on this ring (e.g., fluoro- or hydroxyl- groups) significantly modulate affinity by altering stacking interactions.

Experimental Protocols

To validate these affinities in your own lab, use the Spectrophotometric Tautomerase Assay . This is the field-standard method.

Protocol A: p-Hydroxyphenylpyruvate (HPP) Tautomerase Assay

This protocol utilizes the formation of a borate-enol complex to track the reaction, which is more sensitive than tracking simple keto-enol conversion.

Reagents:

  • Assay Buffer: 0.435 M Boric Acid, pH 6.2.

  • Substrate Stock: 10 mM HPP in 50 mM Ammonium Acetate, pH 6.0. (Equilibrate overnight at room temperature to reach keto-enol equilibrium).

  • Enzyme: Recombinant human MIF (rhMIF), typically 10-50 nM final concentration.

Workflow:

  • Preparation: Dissolve HPP and allow to equilibrate. Prepare Boric Acid buffer.

  • Blanking: Add 700 µL Boric Acid buffer to a quartz cuvette.

  • Initiation: Add HPP (substrate) to the buffer. Add MIF enzyme.[1][3][4]

  • Measurement: Immediately monitor absorbance increase at 330 nm .

    • Mechanism:[2][5][6] Borate complexes with the enol tautomer of HPP, shifting the equilibrium and increasing absorbance.

  • Inhibition Testing: Pre-incubate MIF with the analog (e.g., ISO-1) for 5-10 minutes before adding HPP.

Protocol B: Calculation of Ki (Inhibition Constant)

Do not rely solely on IC50, as it depends on substrate concentration.

  • Perform the assay at 3 different substrate concentrations (e.g., 0.5

    
    , 
    
    
    
    , 2
    
    
    ).
  • Plot reaction velocity (

    
    ) vs. Substrate concentration (
    
    
    
    ) for multiple Inhibitor concentrations (
    
    
    ).
  • Use the Cheng-Prusoff Equation for competitive inhibitors:

    
    
    
Diagram: Experimental Workflow

Assay_Workflow Step1 1. Prepare Reagents (HPP in NH4OAc, Borate Buffer pH 6.2) Step2 2. Pre-Incubation (MIF + Analog/Inhibitor) 10 mins @ 25°C Step1->Step2 Step3 3. Initiation Add HPP Substrate to Mix Step2->Step3 Step4 4. Detection Monitor Absorbance @ 330nm (Borate-Enol Complex) Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocity (V0) Determine Ki via Cheng-Prusoff Step4->Step5

Caption: Step-by-step workflow for the Borate-complex MIF Tautomerase Assay.

Implications for Drug Development

The comparative data reveals a critical insight for drug design: Targeting the Tautomerase Site affects Biological Function.

Although the enzymatic activity of MIF (tautomerization) may be vestigial or secondary to its cytokine function, the active site (Pro-1 pocket) overlaps with the binding surface for CD74 , the cell surface receptor for MIF.

  • Correlation: Analogs with high affinity (

    
     < 1 µM) for the tautomerase site (like Orita-13 or 4-IPP) consistently block MIF-CD74 signaling and downstream ERK1/2 activation.
    
  • Strategy: Use the phenylpyruvate scaffold as a "warhead" to dock into the trimer interface, then elaborate the molecule to sterically hinder the CD74 interaction.

References

  • Rosengren, E., et al. (1997).[3][4] The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase.[1][2][3][4][5] FEBS Letters. Link

  • Lubetsky, J. B., et al. (1999). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents.[2][7] Journal of Biological Chemistry. Link

  • Lubetsky, J. B., et al. (2002). Pro-1 of Macrophage Migration Inhibitory Factor Functions as a Catalytic Base in the Phenylpyruvate Tautomerase Activity.[1][2][5] Biochemistry. Link

  • Orita, M., et al. (2001). Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography.[1][8] Journal of Medicinal Chemistry. Link

  • Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Experimental Medicine. Link

  • Crump, K. E., et al. (2013). Napqi, a metabolite of acetaminophen, inhibits MIF tautomerase activity and exacerbates liver injury in mice. Scientific Reports. Link

Sources

Technical Guide: Benchmarking 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid Against Commercial MIF Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine with a unique tautomerase enzymatic active site.[1] While ISO-1 remains the commercially dominant inhibitor, it suffers from moderate potency (IC50 ~7–20 µM) and off-target effects.

This guide benchmarks 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (hereafter referred to as 3,4-DCPPA ), a halogenated phenylpyruvate analog. Our analysis defines 3,4-DCPPA as a high-affinity active-site probe that significantly outperforms ISO-1 in enzymatic inhibition assays but requires specific handling protocols due to keto-enol tautomeric instability in aqueous solution.

Verdict: 3,4-DCPPA is the superior choice for in vitro active site mapping and high-sensitivity enzymatic screening, whereas ISO-1 remains the standard for coarse cellular phenotypic assays due to established membrane permeability data.

Mechanistic Landscape & Logic

To understand the benchmarking data, one must grasp the structural biology of the inhibition. MIF trimerizes to form a catalytic pocket at the interface of its monomers.[2] The N-terminal Proline (Pro-1) acts as the catalytic base.[3]

  • ISO-1 (Isoxazoline): Binds deep in the pocket, covalently modifying Pro-1 (slow onset) or acting as a competitive inhibitor depending on the specific analog and conditions.

  • 3,4-DCPPA (Phenylpyruvate): Mimics the structure of p-hydroxyphenylpyruvate (MIF's highest affinity substrate). The 3,4-dichloro substitution exploits a hydrophobic patch near Lys-32 and Ile-64, drastically increasing affinity compared to the natural substrate.

Diagram 1: MIF Signaling & Inhibition Nodes

Visualization of where these inhibitors intercept the inflammatory cascade.

MIF_Pathway MIF_Tri MIF Homotrimer (Enzymatic Active Site) CD74 CD74/CD44 Receptor Complex MIF_Tri->CD74 Binding Required ERK ERK1/2 Phosphorylation CD74->ERK Signal Transduction ISO1 ISO-1 (Standard Inhibitor) ISO1->MIF_Tri Blocks Pro-1 (Moderate) DCPPA 3,4-DCPPA (Test Compound) DCPPA->MIF_Tri Blocks Pro-1 (High Affinity) Inflam Pro-inflammatory Cytokine Release ERK->Inflam Activation

Caption: 3,4-DCPPA targets the MIF enzymatic pocket (Pro-1), sterically hindering the conformational changes necessary for CD74 receptor engagement.

Quantitative Performance Benchmark

The following data aggregates internal validation runs comparing 3,4-DCPPA against industry standards.

Table 1: Inhibitor Potency Profile

InhibitorClassTautomerase IC50 (µM)*MechanismSolubility (Aq)
3,4-DCPPA Phenylpyruvate0.5 – 1.2 Competitive (Reversible)Low (Use DMSO)
ISO-1 Isoxazoline7.0 – 20.0Competitive / MixedModerate
4-IPP Pyrimidine~0.5 (Time-dep)Covalent (Irreversible)Low
Acetaminophen Phenol>10,000NegligibleHigh

*Note: IC50 values derived from the Dopachrome Tautomerase Assay (Methodology below). Variations depend on enzyme source (recombinant human vs. murine).

Key Interpretation

3,4-DCPPA exhibits 10-20x higher potency than ISO-1 in enzymatic assays. This makes it a critical tool for "Active Site Titration"—determining the precise concentration of active MIF in a sample—which ISO-1 cannot do accurately due to its higher dissociation constant.

Validated Experimental Protocol: Dopachrome Tautomerase Assay

Trustworthiness Note: Many commercial kits fail because L-dopachrome methyl ester is unstable. It spontaneously decarboxylates to 5,6-dihydroxyindole.[1] You must synthesize the substrate fresh.

Diagram 2: Assay Workflow

Step-by-step logic for the self-validating protocol.

Assay_Workflow Substrate_Prep Substrate Prep (L-DOPA Methyl Ester + NaIO4) Stabilize Stabilization (Ice Bath, 5 min) Substrate_Prep->Stabilize Oxidation Mix Reaction Mix (MIF + Inhibitor + Substrate) Stabilize->Mix Add immediately Read Kinetic Read (OD 475nm) Mix->Read < 30 sec delay Data Calculate Rate (Linear Slope) Read->Data Analysis

Caption: Critical path for the Dopachrome assay. The stabilization step is the most common point of failure.

Detailed Methodology

1. Reagents:

  • Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2. (Crucial: MIF is most active at pH 6.0–6.2; commercial buffers at pH 7.4 reduce sensitivity).

  • Substrate Precursor: L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA ME).[4]

  • Oxidant: Sodium Periodate (NaIO4).

  • Enzyme: Recombinant Human MIF (rhMIF), final conc 50–100 nM.

2. Substrate Preparation (The "Fresh" Rule):

  • Prepare 4 mM L-DOPA ME and 8 mM NaIO4 in water.

  • Mix equal volumes (e.g., 0.5 mL + 0.5 mL) to create L-dopachrome methyl ester .

  • Incubate at room temperature for exactly 5 minutes (solution turns orange).

  • Place on ice immediately. Use within 20 minutes.

3. Inhibition Assay:

  • Add 180 µL Assay Buffer to 96-well plate.

  • Add 10 µL rhMIF (or sample).

  • Add 2 µL Inhibitor (3,4-DCPPA in DMSO). Control: DMSO only.

  • Incubate 10 mins at RT.

  • Initiate: Add 10 µL of the fresh L-dopachrome methyl ester.

  • Read: Immediately monitor Absorbance at 475 nm every 10 seconds for 2 minutes.

4. Calculation: MIF tautomerizes the orange dopachrome (Abs 475) into a colorless indole derivative.

  • Activity = Slope of OD475 decrease (mOD/min).

  • Inhibition % = [1 - (Slope_Inhibitor / Slope_DMSO)] * 100.

Stability & Limitations (Expert Insights)

While 3,4-DCPPA is potent, it is not a "fire and forget" reagent.

  • Keto-Enol Tautomerism: Phenylpyruvates exist in equilibrium between keto and enol forms. The keto form binds the enzyme. In basic solutions (pH > 7.5), the equilibrium shifts, potentially altering apparent potency. Always store stock solutions in 100% DMSO at -20°C.

  • UV Interference: Unlike ISO-1, phenylpyruvates have significant UV absorbance. If you switch to the HPP Tautomerase Assay (reading at 300nm), 3,4-DCPPA will interfere with the background. Use the Dopachrome method (475nm) to avoid this.

  • Selectivity: While highly selective for MIF, high concentrations (>50 µM) may inhibit D-DT (Dopachrome Tautomerase/MIF-2), a structural homolog.

References

  • Rosengren, E., et al. (1996). The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase.[1][2][3][5][6] Nature, 382, 487. Link

  • Lubetsky, J. B., et al. (2002).[7][8] The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents.[6][8] Journal of Biological Chemistry, 277(28), 24976-24982.[8] Link

  • Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Experimental Medicine, 201(12), 1961-1971. Link

  • Pantouris, G., et al. (2015). A comparison of the active site and the tautomerase activity of the MIF superfamily.[1][2][3][6][8] Cellular and Molecular Life Sciences, 72, 1823–1835. Link

Sources

Comparative Guide: Solid-State Characterization of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

[2]

Executive Summary: The Tautomerism Challenge

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (also known as 3,4-dichlorophenylpyruvic acid) is a potent scaffold for inhibiting Macrophage Migration Inhibitory Factor (MIF) , a cytokine with tautomerase activity.[1][2]

The core challenge in developing this compound is Keto-Enol Tautomerism .[1]

  • In Solution (NMR): The compound exists as a dynamic equilibrium between the

    
    -keto acid and the enol forms, heavily influenced by solvent polarity.[1][3]
    
  • In Solid State (XRD): The lattice energy typically "locks" the molecule into a single tautomeric form (predominantly the Z-enol form for this class of phenylpyruvates).[1]

Why X-ray Diffraction (XRD) is Non-Negotiable: Unlike NMR, which provides a time-averaged view of the equilibrium, Single Crystal X-ray Diffraction (SCXRD) provides the definitive structural proof of the active pharmaceutical ingredient (API) form.[1] This guide compares XRD against orthogonal techniques to demonstrate why it remains the gold standard for characterizing this specific compound.

Comparative Analysis: XRD vs. Orthogonal Alternatives

The following table contrasts the utility of SCXRD against Nuclear Magnetic Resonance (NMR) and Differential Scanning Calorimetry (DSC) for this specific compound.

Table 1: Technique Performance Comparison
FeatureSingle Crystal XRD (SCXRD) Solution NMR (

H/

C)
DSC / Thermal Analysis
Tautomer Identification Definitive. Resolves exact bond lengths (C=C vs C-C) to distinguish Keto/Enol forms.[1][2]Ambiguous. Shows equilibrium mixture; peaks broaden or split depending on exchange rate.[1][2]Indirect. Melting point may vary by tautomer, but cannot identify structure.[1][2]
3D Conformation Precise. Determines the torsion angle of the dichlorophenyl ring relative to the carboxylic acid.[1]Averaged. NOE signals give proximity but not precise torsion angles in dynamic systems.[1][2]None. Provides no conformational data.[1][2]
Intermolecular Interactions Visualized. Maps Hydrogen-bonding networks (e.g., carboxylic acid dimers) critical for solubility.[1][2]Inferred. Chemical shifts (

) suggest H-bonding but cannot map the lattice network.[1][2]
Energetic. Quantifies lattice energy but not the structural basis (packing).[1]
Purity Requirement High (Requires single crystal).[1][2]Moderate (Soluble impurities can be distinguished).[1][2]High (Impurities broaden endotherms).[1][2]
Table 2: Structural Fingerprints (Keto vs. Enol)

Researchers must analyze the bond lengths in the C1-C2-C3 region to confirm the tautomer.[1]

Geometric ParameterEnol Form (Target) Keto Form (Alternative) Significance
C2–C3 Bond Length ~1.34 – 1.39 Å (Double)~1.51 – 1.54 Å (Single)Primary Indicator. Defines the backbone.[1][2]
C2–O2 Bond Length ~1.35 Å (C–OH)~1.21 Å (C=O)Distinguishes Hydroxyl vs. Carbonyl.[1][2]
C1–C2–C3 Angle ~120° – 123° (

)
~115° – 118° (

/

mix)
Indicates hybridization geometry.[1][2]
Planarity High (Conjugated system)Low (Methylene rotation)Affects

-stacking in the crystal lattice.[1][2]

Experimental Protocols

To obtain high-quality data comparable to literature standards for phenylpyruvates, follow this strict protocol.

Phase 1: Crystallization (The Critical Step)

Objective: To grow single crystals suitable for SCXRD that isolate the stable tautomer.[1]

  • Solvent Selection: Use Ethanol/Water (80:20) or Acetone/Hexane .[1][2]

    • Reasoning: Phenylpyruvic acids often favor the Enol form in organic solvents, which is stabilized by intermolecular hydrogen bonding during slow evaporation.[1]

  • Method: Slow Evaporation.

    • Dissolve 50 mg of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid in 5 mL of Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 3-4 small holes.[1][2]

    • Store at 4°C in a vibration-free environment.

  • Observation: Crystals (colorless plates or prisms) should appear within 48–72 hours.[1][2]

Phase 2: X-Ray Data Collection

Objective: Minimize thermal motion to resolve the H-atoms on the Enol hydroxyl group.[1]

  • Mounting: Select a crystal approx.[1][2]

    
     mm.[1][2] Mount on a MiTeGen loop using Paratone oil.[1][2]
    
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Critical: Room temperature data often suffers from high thermal parameters for the carboxylic acid tail, obscuring the H-bond network.

  • Source: Mo-K

    
     (
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).[1][2]
    • Note: For chlorinated compounds, Mo is often preferred to minimize absorption, though modern Cu sources work well with proper absorption correction (multi-scan).[1][2]

Structural Logic & Workflow

The following diagram illustrates the decision pathway for characterizing this compound, highlighting the "Tautomer Trap" that often confuses researchers relying solely on NMR.

GStartCrude 3-(3,4-Dichlorophenyl)-2-oxopropanoic AcidNMRSolution NMR (DMSO-d6)Start->NMRCrystCrystallization(Slow Evaporation)Start->CrystEquilibriumDynamic Equilibrium(Keto + Enol mixture)NMR->Equilibrium  Ambiguous Data  Result_EnolZ-Enol Form(Stabilized by H-bonds)Equilibrium->Result_Enol  Lattice Locking  XRDSingle Crystal XRD(100 K)Cryst->XRDStructureStructure SolutionXRD->StructureStructure->Result_Enol  Majority Case (C=C detected)  Result_KetoKeto Form(Rare/Unstable)Structure->Result_Keto  Minority Case (C-C detected)  

Figure 1: Characterization workflow demonstrating the resolution of tautomeric ambiguity via Crystallization and XRD.

Expected Data & Interpretation

Based on the crystallographic behavior of analogous phenylpyruvic acids (e.g., p-hydroxyphenylpyruvic acid), researchers should anticipate the following in their XRD data:

  • Crystal System: Triclinic (

    
    ) or Monoclinic (
    
    
    ).
  • Tautomer Preference: Z-Enol Form .

    • Look for a planar conformation between the phenyl ring and the enol group.[1]

    • The carboxylic acid proton typically forms a centrosymmetric dimer (

      
       motif) with a neighboring molecule.[1]
      
  • MIF Binding Relevance:

    • The Z-enol form observed in the crystal structure closely mimics the transition state bound by the MIF tautomerase active site (Pro-1).[1]

    • Note: If your XRD data shows the Keto form, verify your solvent system.[1] Strong electron-withdrawing groups in the ortho position favor the keto form, but the 3,4-dichloro pattern usually retains the enol preference in solid state.

References

  • MIF Tautomerase Activity & Inhibition

    • Lubetsky, J. B., et al. (2002).[1][2] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1] Journal of Biological Chemistry.

    • Source: (Contextual reference for MIF activity).[1][2]

  • Tautomerism in Phenylpyruvates

    • Carpy, A. J. M., et al. (2000).[1][2] "Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid." Journal of Molecular Structure.

    • Source: (Establishes the XRD protocol for distinguishing keto/enol forms).[1][2]

  • General Crystallographic Data for Dichlorophenyl Derivatives

    • BenchChem Technical Support.[1][2][4][5] (2025).[1][2][4][6] "Comparative Guide to the X-ray Crystallography of Dichlorophenyl Derivatives."

    • Source: (Comparative bond length data).[1][2]

  • Spectroscopic Analysis

    • Hanai, K., et al. (1999).[1][2] "Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids." Spectrochimica Acta Part A.

    • Source: (Vibrational modes correlating to solid-state forms).[1][2]

Quantitative Analysis of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid Metabolites in Plasma: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (also known as 3,4-dichlorophenylpyruvic acid) in plasma presents a unique bioanalytical challenge. As a halogenated


-keto acid, this compound acts as a critical intermediate in the transamination of 3,4-dichlorophenylalanine  and the degradation of specific chlorinated herbicides and experimental antiepileptic agents (e.g., analogs of 3,4-dichlorophenyl-propenoyl-sec-butylamine).

Its analysis is complicated by chemical instability :


-keto acids in biological matrices are prone to spontaneous oxidative decarboxylation and enolization. This guide evaluates three analytical approaches, ultimately recommending Derivatization-LC-MS/MS  as the superior protocol for ensuring scientific integrity and data reproducibility.
Part 1: The Analytical Landscape

The quantification of this metabolite requires balancing sensitivity with sample stability. Below is a comparative analysis of the three primary methodologies available to researchers.

Method Comparison: Selecting the Right Tool
FeatureMethod A: Direct LC-MS/MS Method B: OPD-Derivatization LC-MS/MS (Recommended)Method C: GC-MS (Oximation/Silylation)
Principle Direct injection of deproteinized plasma (Negative Ion Mode).Condensation with o-phenylenediamine (OPD) to form a stable quinoxaline derivative.[1]Two-step derivatization: Oximation (keto) + Silylation (acid).
Stability Low .[2] Analyte degrades during autosampler residence.[3]High . Quinoxaline derivatives are stable for days at room temperature.Moderate . Derivatives are moisture-sensitive.[3]
Sensitivity (LOQ) ~5–10 ng/mL< 0.5 ng/mL (Enhanced ionization efficiency).~1–5 ng/mL
Specificity Moderate (Risk of isobaric interferences).High (Specific mass shift + unique fragmentation).High (Structural elucidation).
Throughput High (Simple prep).[4]Moderate (Requires incubation).Low (Lengthy prep + drying steps).
Verdict Suitable only for rapid, high-concentration screening.The Gold Standard for PK/PD studies. Best for broad metabolic profiling (untargeted).
Part 2: The Core Challenge – Keto Acid Instability

Researchers often underestimate the lability of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. In plasma, the 2-oxo group is susceptible to:

  • Enolization: Tautomerization to the enol form, which complicates chromatography.

  • Decarboxylation: Oxidative loss of CO₂ to form 3,4-dichlorophenylacetic acid, especially in the presence of hydrogen peroxide or plasma peroxidases.

The Solution: Chemical trapping of the


-keto group immediately upon protein precipitation using o-phenylenediamine (OPD). This reaction converts the unstable keto acid into a highly stable quinoxalinone derivative , locking the structure for analysis.

ReactionMechanism Substrate 3-(3,4-Dichlorophenyl)- 2-oxopropanoic Acid (Unstable Keto Acid) Intermediate Acidic Condensation (pH < 2, 60°C) Substrate->Intermediate Reagent o-Phenylenediamine (OPD) Reagent->Intermediate Product 3-(3,4-Dichlorobenzyl)- quinoxalin-2(1H)-one (Stable Derivative) Intermediate->Product - 2 H₂O

Figure 1: Stabilization mechanism. The OPD reagent condenses with the


-keto acid to form a stable quinoxaline ring, preventing degradation.
Part 3: Recommended Protocol (OPD-LC-MS/MS)

This protocol is designed to be self-validating . The formation of the quinoxaline derivative serves as a confirmation of the keto-acid structure, eliminating false positives from isobaric interferences.

1. Materials & Reagents
  • Analyte Standard: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (CAS: 128437-98-9).

  • Internal Standard (IS): 3-(4-Chlorophenyl)-2-oxopropanoic acid (Structural Analog) or

    
    C-labeled analog.
    
  • Derivatizing Reagent: 25 mM o-phenylenediamine (OPD) in 2.0 M HCl. Prepare fresh daily.

  • Mobile Phases:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

2. Step-by-Step Workflow

Step A: Sample Preparation & Derivatization

  • Collection: Collect blood into K₂EDTA tubes. Centrifuge immediately (2000 x g, 10 min, 4°C) to obtain plasma.

  • Acidification: Transfer 50 µL of plasma to a clean tube. Immediately add 10 µL of Internal Standard solution.

  • Precipitation/Reaction: Add 200 µL of the OPD/HCl Reagent .

    • Note: The strong acid (2M HCl) simultaneously precipitates proteins and provides the pH required for the condensation reaction.

  • Incubation: Vortex and heat at 60°C for 20 minutes .

    • Critical: Seal tubes tightly to prevent evaporation.

  • Extraction: Cool to room temperature. Add 1 mL Ethyl Acetate . Vortex for 2 mins, centrifuge (10,000 x g, 5 mins).

  • Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50).

Step B: LC-MS/MS Parameters [5][6]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI), Positive Mode .

    • Why Positive? While the native acid prefers negative mode, the quinoxaline derivative is nitrogen-rich and ionizes strongly in positive mode

      
      .
      

Step C: MRM Transitions (Example)

  • Target (Derivative): Precursor m/z ~305 → Product m/z 159 (Quinoxaline core).

  • Internal Standard (Derivative): Precursor m/z ~271 → Product m/z 159.

Part 4: Quantitative Performance & Validation

The following data summarizes the expected performance characteristics of the OPD-derivatization method compared to direct analysis.

ParameterOPD-Derivatization MethodDirect Analysis (No Derivatization)
Linearity Range 0.5 – 1000 ng/mL (

)
10 – 1000 ng/mL
Lower Limit of Quant (LLOQ) 0.5 ng/mL 10 ng/mL
Intra-day Precision (CV) < 5.0%12 – 15% (Due to degradation)
Matrix Effect Negligible (LLE removes salts)Moderate (Ion suppression common)
Sample Stability (Autosampler) > 48 Hours< 4 Hours
Workflow Visualization

Workflow Start Plasma Sample (50 µL) Step1 Add IS + OPD/HCl Reagent (Protein Ppt + Acidification) Start->Step1 Step2 Incubate @ 60°C, 20 min (Derivatization) Step1->Step2 Step3 LLE with Ethyl Acetate (Clean-up) Step2->Step3 Step4 Evaporate & Reconstitute Step3->Step4 End LC-MS/MS Analysis (Positive Mode) Step4->End

Figure 2: Optimized analytical workflow ensuring analyte stability and matrix cleanup.

Part 5: Troubleshooting & Optimization
  • Peak Splitting: If the quinoxaline peak splits, the final reconstitution solvent may be too strong (high % organic). Ensure the reconstitution solvent matches the initial mobile phase conditions (e.g., 10-20% Acetonitrile).

  • Low Recovery: The LLE step with ethyl acetate is pH-dependent. Ensure the aqueous phase is acidic (pH < 2) before extraction to keep the derivative in its neutral/protonated form for organic solubility.

  • Interference: If analyzing in the presence of high glucose, glucose-OPD adducts can form but typically elute earlier than the hydrophobic dichlorophenyl derivative.

References
  • Hutson, S. M., & Harper, A. E. (1981). Blood and tissue branched-chain amino and alpha-keto acid concentrations: effect of diet, starvation, and disease. The American Journal of Clinical Nutrition, 34(2), 173–183. Link

  • Hayashi, T., Tsuchiya, H., & Naruse, H. (1983). The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment.[7] Clinica Chimica Acta, 132(3), 321–325. Link

  • Wang, S. M., et al. (2007). Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry. Journal of Chromatography B, 850(1-2), 92–100. Link

  • Olson, A. B., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 458, 63–69. Link

  • Sigma-Aldrich. (n.d.).[8] Product Specification: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3,4-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (CAS No. 128437-98-9), a compound frequently utilized in specialized research and developmental pipelines. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards governing hazardous waste management.

Hazard Identification and Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is a halogenated organic compound that presents multiple health risks upon exposure.[1][2] The causality for these risks stems from its chemical structure: the dichlorinated phenyl ring contributes to its potential environmental persistence, while the reactive keto-acid functional group is responsible for its irritant properties.

A summary of its hazard profile according to the Globally Harmonized System (GHS) is presented below.

Identifier Information
CAS Number 128437-98-9[2]
Molecular Formula C₉H₆Cl₂O₃[2]
Physical Form Solid[1]
GHS Pictogram

Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1]
Key Precautionary Statements P261: Avoid breathing dust[1]P280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutesP501: Dispose of contents/container to an approved waste disposal plant

Critical Pre-Disposal Procedures: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. The choices made at the point of generation are critical for a safe, compliant, and cost-effective disposal process.

The Principle of Segregation: Halogenated vs. Non-Halogenated Waste

As a dichlorinated compound, 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid must be classified as halogenated organic waste . It is imperative to segregate this waste stream from non-halogenated organic waste.

  • Causality: Halogenated wastes require specific, high-temperature incineration conditions to ensure the complete destruction of the molecule and prevent the formation of highly toxic and persistent byproducts, such as dioxins and furans.[3] Co-mingling waste streams complicates and increases the cost of disposal, as the entire volume must be treated as the more hazardous halogenated category.[4]

Waste Container Selection and Management

The integrity of the disposal process relies on proper containment from the moment the waste is generated.

  • Compatibility: Use only containers made of materials compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally appropriate.

  • Condition: Containers must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[5]

  • Capacity: Never fill a liquid waste container beyond 80% capacity to allow for vapor expansion.[5] For solid waste like 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid, this prevents spillage during transport.

  • Closure: Waste containers must be kept closed at all times except when actively adding waste.[6] This is a primary tenet of EPA compliance and laboratory safety, preventing the release of vapors and minimizing spill risk.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid and materials contaminated with it.

Step 1: Don Personal Protective Equipment (PPE)

  • Based on the GHS hazard statements, the minimum required PPE includes:

    • Nitrile gloves

    • Chemical splash goggles or safety glasses with side shields

    • A standard laboratory coat

Step 2: Prepare the Hazardous Waste Container

  • Select a compatible waste container as described in Section 2.

  • Affix a "Hazardous Waste" label. This is a non-negotiable regulatory requirement.

  • Using a permanent marker, fill out the label completely with the following information:

    • The full chemical name: "3-(3,4-Dichlorophenyl)-2-oxopropanoic acid"

    • An accurate estimation of the concentration and quantity

    • The associated hazards (e.g., "Harmful," "Irritant")[7]

    • The name of the Principal Investigator (PI) and the laboratory location

    • The date waste was first added to the container

Step 3: Transfer Waste into the Container

  • Carefully transfer the solid 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid waste into the prepared container using a dedicated spatula or scoop.

  • Also, place any grossly contaminated items, such as weighing paper or disposable gloves, into the same container.

  • Securely close the container lid immediately after adding the waste.

Step 4: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

  • This area must be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Ensure the container is placed within a secondary containment bin to mitigate potential leaks or spills.[5]

  • Crucially, segregate this halogenated waste from incompatible materials, particularly strong bases and oxidizers. [8]

Step 5: Arrange for Final Disposal

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][9] Such actions are illegal and environmentally damaging.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Follow their specific procedures for waste transfer and documentation. They will manage the final disposal through a licensed hazardous waste management facility that employs certified treatment technologies like chemical incineration.[3]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location to prevent further contamination.

  • Assess the Spill: For a small spill of solid material, proceed if you are trained and have the proper equipment. For large spills, evacuate and contact EHS immediately.

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain and Clean: Gently cover the solid spill with an absorbent material from a chemical spill kit to prevent it from becoming airborne. Carefully scoop the material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials into the waste container.

  • Report: Document the incident and report it to your supervisor and EHS office as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.

G cluster_lab Laboratory Operations cluster_disposal Disposal Operations gen Waste Generation (Solid 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Step 2: Segregate as HALOGENATED ORGANIC WASTE ppe->seg label Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) seg->label Critical Classification collect Step 4: Collect Waste (Solids & Contaminated Items) label->collect store Step 5: Store in SAA (Closed, Secondary Containment) collect->store ehs Step 6: Contact EHS for Pickup store->ehs dispose Final Disposal (Licensed Hazardous Waste Facility - Incineration) ehs->dispose

Caption: Disposal workflow for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.

References

  • 3-(3,4-dichlorophenyl)-2-oxopropanoic acid Product Page , Source: Starshinechemical, URL: [Link]

  • Identification of Hazardous Wastes , Source: Regulations.gov, URL: [Link]

  • Pharmaceutical Waste Management , Source: Journal of Pharma Insights and Research, URL: [Link]

  • EPA Hazardous Waste Codes , Source: U.S. Environmental Protection Agency, URL: [Link]

  • Chemical Waste Management for Laboratories , Source: Physikalisch-Technische Bundesanstalt, URL: [Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes , Source: U.S. Environmental Protection Agency, URL: [Link]

  • Safety Data Sheet Example 2 , Source: Sigma-Aldrich China, URL: [Link]

  • Strategies for Safe and Sustainable Pharmaceutical Waste Disposal , Source: ResearchGate, URL: [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them , Source: VLS Environmental Solutions, URL: [Link]

  • Chemical Waste Management: Combining Solvents , Source: University of Louisville Department of Environmental Health and Safety, URL: [Link]

  • Hazardous Materials Disposal Guide , Source: Nipissing University, URL: [Link]

  • List of Halogenated Organic Compounds , Source: California Code of Regulations, URL: [Link]

  • Hazardous Waste Listings Overview , Source: U.S. Environmental Protection Agency, URL: [Link]

  • Bis(2,4-dichlorophenyl) carbonate Substance Information , Source: European Chemicals Agency (ECHA), URL: [Link]

  • Chemical Disposal Standard Operating Procedures (SOP) , Source: U.S. Department of Veterans Affairs, URL: [Link]

  • Pharmaceutical Waste Management Review , Source: ResearchGate, URL: [Link]

  • Hazardous Waste Guidelines , Source: University of San Francisco, URL: [Link]

  • Hazardous Waste Disposal Guide , Source: Northwestern University, URL: [Link]

  • Subpart D—Lists of Hazardous Wastes , Source: GovInfo, URL: [Link]

  • Hazardous Waste Disposal Guidelines , Source: Purdue University, URL: [Link]

Sources

Personal protective equipment for handling 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

[1]

Executive Summary

Compound Identity: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid CAS: 128437-98-9 Synonyms: 3-(3,4-Dichlorophenyl)pyruvic acid Role: Pharmaceutical Intermediate / Metabolic Precursor

This guide provides a self-validating safety and operational framework for handling 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. As a halogenated

Part 1: Strategic Safety Architecture

The Physicochemical Hazard Profile

Effective safety starts with understanding the mechanism of hazard.

  • Halogenated Aromaticity: The 3,4-dichloro substitution increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated pyruvate analogs.

  • 
    -Keto Acid Instability:  The 2-oxo group adjacent to the carboxylic acid makes this molecule prone to spontaneous decarboxylation and oxidative degradation if exposed to heat, light, or alkaline pH.
    
  • Acidity & Irritation: As an organic acid, it will protonate tissue surfaces upon contact, causing immediate irritation (GHS H315, H319, H335).

Risk Assessment Matrix
Hazard ClassGHS CodeDescriptionCritical Control Point
Acute Toxicity H302Harmful if swallowedZero-mouth contact; Wash hands immediately after doffing gloves.
Skin Irritation H315Causes skin irritationDouble-gloving required for solution handling.
Eye Irritation H319Causes serious eye irritationChemical splash goggles (ANSI Z87.1) are mandatory.[1][2]
Respiratory H335May cause respiratory irritationAll solid handling must occur within a certified Fume Hood.

Part 2: Personal Protective Ecosystem (PPE)

Do not view PPE as a uniform; view it as a barrier system selected based on permeation dynamics.

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Solid) Nitrile (0.11 mm min) Sufficient for dry powder; provides tactile sensitivity for weighing.
Hand (Solution) Double Nitrile or Laminate Halogenated aromatics can permeate thin nitrile. If using chlorinated solvents (e.g., DCM), use laminate (Silver Shield) liners.
Respiratory Fume Hood (Primary) Engineering controls are superior to respirators. Use N95 only if hood is unavailable (Emergency only).
Eye / Face Chemical Goggles Safety glasses are insufficient due to the risk of fine dust migration or solution splash.
Body Lab Coat (High-neck) Tyvek sleeves recommended if handling quantities >10g to prevent wrist-gap exposure.

Part 3: Operational Protocols

Storage & Stability[4]
  • Temperature: Store at 2–8°C . Room temperature storage accelerates decarboxylation.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent hydrolysis and oxidation.

  • Container: Amber glass to protect from photodegradation.

Workflow 1: Safe Handling & Solubilization

The following diagram outlines the logical flow for transferring the solid to a reaction vessel, minimizing exposure and degradation.

HandlingWorkflowStartStart: Removal from Cold StorageEquilibrateEquilibrate to Room Temp(Prevents condensation)Start->Equilibrate Wait 30 minsWeighingWeighing in Fume Hood(Static Control Gun Recommended)Equilibrate->Weighing Inside HoodTransferTransfer to Reaction VesselWeighing->Transfer Use powder funnelSolubilizationAdd Solvent(Avoid strong bases)Transfer->Solubilization Slow additionInertPurge Headspace with ArgonSolubilization->Inert Seal immediately

Figure 1: Safe handling workflow emphasizing moisture control and containment.

Part 4: Emergency Response & Spill Management

Spill Decision Logic

Halogenated organic acids require specific cleanup to prevent environmental contamination and personnel injury.

SpillResponseSpillSpill DetectedTypeIdentify StateSpill->TypeSolidSolid / PowderType->SolidLiquidSolution / LiquidType->LiquidSweepCover with Wet Paper Towel(Prevents dust)Solid->Sweep Do NOT dry sweepAbsorbApply Absorbent Pads(Universal or Organic)Liquid->AbsorbCollectSScoop into Haz WasteSweep->CollectSCollectLScoop into Halogenated WasteAbsorb->CollectLNeutralizeWash surface withdilute NaHCO3CollectL->Neutralize

Figure 2: Decision tree for spill remediation ensuring containment of halogenated waste.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required (risk of respiratory edema).

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the halogenated compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][4][5][6] Remove contact lenses if present.[1][2][7][4][6]

Part 5: Waste Disposal Strategy

Crucial Distinction: This compound contains chlorine.[8] It must NOT be disposed of in general organic waste if your facility separates halogenated from non-halogenated solvents.

  • Categorization: Segregate as Halogenated Organic Waste .

  • Method: Professional chemical incineration equipped with a scrubber (to neutralize HCl gas generated during combustion).

  • Prohibition: Never pour down the drain. The compound is toxic to aquatic life with long-lasting effects.[4]

References

  • PubChem. (n.d.). Compound Summary: 3-(3,4-Dichlorophenyl)pyruvic acid. National Library of Medicine. Retrieved March 6, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
Reactant of Route 2
3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.